Product packaging for H-Phe-NHNH2(Cat. No.:CAS No. 52386-52-4)

H-Phe-NHNH2

Cat. No.: B554975
CAS No.: 52386-52-4
M. Wt: 179.22 g/mol
InChI Key: UHYBQLHLHAROJR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Phe-NHNH2, also known as L-Phenylalanine hydrazide, is a chiral building block with the CAS number 52386-52-4. Its molecular formula is C9H13N3O, and it has a molecular weight of 179.22 g·mol⁻¹ . This compound is a specialty amino acid derivative where the carboxylic acid group of L-Phenylalanine has been functionally converted into a hydrazide. This reagent is primarily valued in chemical biology and peptide chemistry for its role as a precursor in the hydrazide-based native chemical ligation (NCL) method, a powerful technique for the synthesis of proteins and cyclic peptides . The hydrazide functional group allows for selective activation and formation of native peptide bonds, making this compound an essential starting material for constructing complex peptide architectures. Research has demonstrated the utility of phenylalanine hydrazide derivatives in the synthesis of cyclic hexapeptides, which are promising scaffolds in the development of novel antimicrobial agents . This compound is offered for research applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O B554975 H-Phe-NHNH2 CAS No. 52386-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-phenylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYBQLHLHAROJR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to H-Phe-NHNH2: Chemical Properties, Structure, and Synthetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-NHNH2, chemically known as L-Phenylalanine hydrazide, is a derivative of the essential amino acid L-phenylalanine. It serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. Its unique structural features, combining the chirality of phenylalanine with the reactivity of a hydrazide moiety, make it a valuable precursor for the synthesis of a diverse range of bioactive molecules, particularly in the development of novel peptide-based therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structure, and a general synthetic approach for this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

L-Phenylalanine hydrazide is characterized by a benzyl side chain attached to the alpha-carbon of an amino acid backbone, with the carboxyl group converted to a hydrazide. The IUPAC name for this compound is (2S)-2-amino-3-phenylpropanehydrazide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReferences
Molecular Formula C₉H₁₃N₃O[1][2]
Molecular Weight 179.22 g/mol [1][2]
CAS Number 52386-52-4[2]
Appearance White powder[1]
Melting Point 89-94 °C[1]
Optical Rotation [α]D20 = +54.0 ± 2º (c=2 in MeOH)[1]
Solubility Information not readily available
Storage Conditions Store at 0-8 °C[1]
Structural Representation

The chemical structure of this compound is visualized below using the DOT language.

Figure 1. Chemical structure of L-Phenylalanine hydrazide.

Synthesis of this compound

The most common method for the preparation of amino acid hydrazides is the hydrazinolysis of the corresponding amino acid ester. For this compound, this typically involves a two-step process starting from L-phenylalanine.

Experimental Workflow

The general workflow for the synthesis of this compound is outlined in the diagram below.

Synthesis_Workflow Start L-Phenylalanine Step1 Esterification (e.g., SOCl₂ in Methanol) Start->Step1 Intermediate L-Phenylalanine Methyl Ester Step1->Intermediate Step2 Hydrazinolysis (Hydrazine Hydrate) Intermediate->Step2 Product This compound (L-Phenylalanine hydrazide) Step2->Product

Figure 2. General synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

A common procedure for the esterification of L-phenylalanine involves the use of thionyl chloride in methanol.

  • Materials: L-Phenylalanine, Methanol (anhydrous), Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend L-phenylalanine in anhydrous methanol at 0 °C.

    • Slowly add thionyl chloride to the suspension with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Remove the solvent under reduced pressure to obtain the crude L-phenylalanine methyl ester hydrochloride.

    • The product can be purified by recrystallization.

Step 2: Synthesis of L-Phenylalanine Hydrazide (this compound)

The conversion of the methyl ester to the hydrazide is typically achieved by reaction with hydrazine hydrate.

  • Materials: L-Phenylalanine methyl ester hydrochloride, Hydrazine hydrate, appropriate solvent (e.g., ethanol).

  • General Procedure:

    • Dissolve L-phenylalanine methyl ester hydrochloride in a suitable solvent.

    • Add hydrazine hydrate to the solution.

    • The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion.

    • The product, this compound, can be isolated by removing the solvent and purified by recrystallization.

Note: Specific reaction conditions such as temperature, reaction time, and purification methods may vary and should be optimized based on laboratory settings and desired purity.

Spectral Data

Biological Activity and Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The hydrazide group provides a reactive handle for various chemical modifications, including the formation of hydrazones, which are known to exhibit a wide range of biological activities.

Recent studies have explored the antimicrobial and antifungal properties of phenylalanine-based hydrazide derivatives. For instance, co-assembled hydrogels containing phenylalanine gelators and pyridine dicarbohydrazide have demonstrated antimicrobial activity against Staphylococcus aureus and P. aeruginosa.[3] Furthermore, novel amidohydrazide derivatives incorporating L-phenylalanine have shown significant fungicidal activity against agricultural pathogens like Rhizoctonia solani.[4] These findings highlight the potential of the phenylalanine hydrazide scaffold in the development of new antimicrobial and antifungal agents.

While specific signaling pathways for this compound have not been elucidated, its role as a precursor to bioactive peptides suggests that its derivatives may interact with a variety of biological targets. The development of novel compounds from this scaffold is an active area of research in medicinal chemistry.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules and peptide analogues. Its straightforward synthesis from L-phenylalanine and its reactive hydrazide functionality make it an attractive starting material for drug discovery and development. While detailed spectral and biological data for the parent compound are limited in publicly accessible literature, the growing interest in its derivatives, particularly in the area of antimicrobial research, underscores its importance in medicinal chemistry. Further investigation into the specific biological activities and molecular targets of this compound and its derivatives is warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of L-Phenylalanine Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Phenylalanine hydrazide is a crucial building block in medicinal chemistry and drug development, serving as a versatile precursor for the synthesis of a wide array of pharmaceutical compounds, including peptide-based drugs and neuroprotective agents. Its synthesis is a critical process that requires careful consideration of methodology to ensure high yield, purity, and stereochemical integrity. This technical guide provides a comprehensive overview of the primary methods for the synthesis of L-Phenylalanine hydrazide, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways. The methods covered include the direct hydrazinolysis of L-phenylalanine esters, carbodiimide-mediated coupling of N-protected L-phenylalanine, and a two-step approach utilizing N-aminophthalimide. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important molecule.

Introduction

L-Phenylalanine hydrazide (L-Phe-NHNH₂) is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of a hydrazide moiety (-CONHNH₂) in place of the carboxylic acid. This functional group imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] Specifically, the hydrazide group can participate in various chemical transformations, such as the formation of hydrazones, which is instrumental in the design of novel bioactive molecules.[1] Its applications are prominent in pharmaceutical development, particularly in the synthesis of peptide mimetics and other complex organic structures with therapeutic potential.[1]

The synthesis of L-Phenylalanine hydrazide can be approached through several synthetic routes, each with its own set of advantages and challenges related to reaction conditions, yield, purity, and the preservation of the chiral center at the alpha-carbon. The choice of a particular method often depends on the availability of starting materials, the desired scale of the reaction, and the need for protecting group strategies to avoid side reactions. This guide will delve into the three predominant methods for its synthesis.

Core Synthesis Methodologies

The synthesis of L-Phenylalanine hydrazide is primarily achieved through three distinct and reliable methods. The following sections provide a detailed exploration of each of these synthetic pathways.

Method 1: Hydrazinolysis of L-Phenylalanine Esters

This is the most direct and commonly employed method for the synthesis of amino acid hydrazides.[2] The process involves the reaction of an L-phenylalanine ester, typically the methyl or ethyl ester, with hydrazine hydrate. The ester starting material, L-phenylalanine methyl ester, can be prepared from L-phenylalanine and thionyl chloride in methanol.

General Reaction Scheme:

G cluster_0 Preparation of L-Phenylalanine Methyl Ester cluster_1 Hydrazinolysis L-Phenylalanine L-Phenylalanine L-Phenylalanine_Methyl_Ester L-Phenylalanine Methyl Ester L-Phenylalanine->L-Phenylalanine_Methyl_Ester SOCl₂, Methanol L-Phenylalanine_Methyl_Ester_2 L-Phenylalanine Methyl Ester L-Phenylalanine_Hydrazide L-Phenylalanine Hydrazide L-Phenylalanine_Methyl_Ester_2->L-Phenylalanine_Hydrazide Hydrazine Hydrate, Methanol

Diagram 1: Synthesis of L-Phenylalanine Hydrazide via Hydrazinolysis.

Experimental Protocol: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

  • Suspend L-phenylalanine (9.03 g, 54.7 mmol) in methanol (100 cm³).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (6.0 cm³, 82.1 mmol) to the stirred suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and ethanol (95:5) to yield L-phenylalanine methyl ester hydrochloride as a white solid.

Experimental Protocol: Hydrazinolysis of L-Phenylalanine Methyl Ester

  • Dissolve L-phenylalanine methyl ester hydrochloride in methanol.

  • Add hydrazine hydrate (typically 3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude L-Phenylalanine hydrazide can be purified by recrystallization.

Quantitative Data for Method 1

ParameterValueReference
Starting Material L-Phenylalanine Methyl EsterGeneral Method
Reagents Hydrazine Hydrate, MethanolGeneral Method
Reaction Time Overnight[3]
Temperature Room Temperature[3]
Typical Yield Moderate to Good[2]
Purity Can be high after recrystallization-
Method 2: Carbodiimide-Mediated Coupling of N-Protected L-Phenylalanine

This method involves the coupling of an N-protected L-phenylalanine, such as N-Boc-L-phenylalanine, with hydrazine using a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting N-protected hydrazide is then deprotected to yield the final product. This method offers mild reaction conditions and helps to prevent racemization.

General Reaction Scheme:

G cluster_0 N-Boc Protection of L-Phenylalanine cluster_1 Carbodiimide Coupling cluster_2 Deprotection L-Phenylalanine L-Phenylalanine N-Boc-L-Phenylalanine N-Boc-L-Phenylalanine L-Phenylalanine->N-Boc-L-Phenylalanine Di-tert-butyl dicarbonate, NaOH, Water/tert-Butanol N-Boc-L-Phenylalanine_2 N-Boc-L-Phenylalanine N-Boc-L-Phenylalanine_Hydrazide N-Boc-L-Phenylalanine Hydrazide N-Boc-L-Phenylalanine_2->N-Boc-L-Phenylalanine_Hydrazide Hydrazine, EDC N-Boc-L-Phenylalanine_Hydrazide_2 N-Boc-L-Phenylalanine Hydrazide L-Phenylalanine_Hydrazide L-Phenylalanine Hydrazide N-Boc-L-Phenylalanine_Hydrazide_2->L-Phenylalanine_Hydrazide Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Diagram 2: Synthesis of L-Phenylalanine Hydrazide via Carbodiimide Coupling.

Experimental Protocol: Synthesis of N-Boc-L-phenylalanine

  • In a 4-L, four-necked, round-bottomed flask, dissolve sodium hydroxide (44 g, 1.1 mol) in 1.1 L of water.

  • With stirring, add L-phenylalanine (165.2 g, 1 mol) at ambient temperature, followed by 750 mL of tert-butyl alcohol.

  • To the clear solution, add di-tert-butyl dicarbonate (223 g, 1 mol) dropwise over 1 hour.

  • Stir the reaction mixture overnight at room temperature.

  • Extract the mixture twice with 250 mL of pentane.

  • Acidify the combined aqueous layers to pH 1-1.5 with a solution of potassium hydrogen sulfate.

  • Extract the turbid mixture with four 400-mL portions of diethyl ether.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield N-Boc-L-phenylalanine.[4]

Experimental Protocol: Synthesis of N-Boc-L-phenylalanine Hydrazide

  • Dissolve N-Boc-L-phenylalanine (1 equivalent) and hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add EDC (1.1 equivalents) and stir for 15-20 minutes at 0 °C.

  • Add a solution of hydrazine (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: Deprotection of N-Boc-L-phenylalanine Hydrazide

  • Dissolve the N-Boc-protected hydrazide in anhydrous dichloromethane (e.g., 0.1 M concentration).

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir at 0 °C for 30 minutes, then at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[5]

Quantitative Data for Method 2

ParameterValueReference
Starting Material N-Boc-L-Phenylalanine[4]
Coupling Agents EDC, HOBtGeneral Method
Deprotection Agent Trifluoroacetic Acid (TFA)[5]
Reaction Time Coupling: 12-24 hours; Deprotection: 1-4 hours[5][6]
Temperature 0 °C to Room Temperature[5][6]
Typical Yield Coupling: 75-90%; Deprotection: >90%[6][7]
Purity High (>95%) after purification[6]
Method 3: Two-Step Synthesis via N-aminophthalimide

This method provides an alternative to using hydrazine directly in the initial coupling step, which can be advantageous due to the toxicity of hydrazine.[2] The synthesis involves coupling an N-protected L-phenylalanine with N-aminophthalimide, followed by deprotection of the phthalimide group to reveal the hydrazide.

General Reaction Scheme:

G cluster_0 Coupling with N-aminophthalimide cluster_1 Dephthaloylation cluster_2 Final Deprotection N-Protected-L-Phe N-Protected L-Phenylalanine N-Protected-L-Phe-Phthalimide N-Protected-L-Phenylalanine Phthalimide Adduct N-Protected-L-Phe->N-Protected-L-Phe-Phthalimide N-aminophthalimide, EDC N-Protected-L-Phe-Phthalimide_2 N-Protected-L-Phenylalanine Phthalimide Adduct N-Protected-L-Phe_Hydrazide N-Protected-L-Phenylalanine Hydrazide N-Protected-L-Phe-Phthalimide_2->N-Protected-L-Phe_Hydrazide Hydrazine Hydrate or Methylamine N-Protected-L-Phe_Hydrazide_2 N-Protected-L-Phenylalanine Hydrazide L-Phenylalanine_Hydrazide L-Phenylalanine Hydrazide N-Protected-L-Phe_Hydrazide_2->L-Phenylalanine_Hydrazide Appropriate Deprotection Conditions

Diagram 3: Synthesis of L-Phenylalanine Hydrazide via N-aminophthalimide.

Experimental Protocol: Synthesis of N-Protected-L-Phenylalanine Phthalimide Adduct

  • Dissolve the N-protected L-phenylalanine (2 equivalents) and EDC (2 equivalents) in a minimum amount of dichloromethane at 0 °C.

  • Stir the mixture at 0 °C for 2 hours.

  • Add N-aminophthalimide (1 equivalent) and stir at 0 °C for 1 hour, then at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M KHSO₄, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Precipitate the product with diethyl ether.[2][3]

Experimental Protocol: Dephthaloylation

  • To the N-protected-L-phenylalanine phthalimide adduct (1 equivalent) in methanol, add hydrazine hydrate (1.5 equivalents).

  • Reflux the solution for 15 hours.

  • After cooling, acidify the solution with 5 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with 5 M HCl.

  • Adjust the pH of the combined aqueous layers to 9 with 6 M NaOH and extract with chloroform.

  • Wash the combined chloroform layers with brine, dry over Na₂SO₄, and concentrate to yield the N-protected L-phenylalanine hydrazide.

Final Deprotection:

The N-protecting group (e.g., Boc, Cbz) is then removed under appropriate conditions as described in Method 2 to yield L-Phenylalanine hydrazide.

Quantitative Data for Method 3

ParameterValueReference
Starting Material N-Protected L-Phenylalanine, N-aminophthalimide[2][3]
Coupling Agent EDC[2][3]
Dephthaloylation Agent Hydrazine HydrateGeneral Method
Reaction Time Coupling: Overnight; Dephthaloylation: 15 hours[3][8]
Temperature Coupling: 0 °C to RT; Dephthaloylation: Reflux[3][8]
Typical Yield Good to Excellent[3]
Purity High after purification-

Comparison of Synthesis Methods

MethodKey AdvantagesKey Disadvantages
1. Hydrazinolysis of Esters Direct, one-step conversion from the ester.Requires potentially harsh conditions and the use of toxic hydrazine hydrate.
2. Carbodiimide Coupling Mild reaction conditions, good for preventing racemization, high yields.Multi-step process involving protection and deprotection.
3. N-aminophthalimide Route Avoids direct use of hydrazine in the initial coupling step.Multi-step process, dephthaloylation can be lengthy.

Conclusion

The synthesis of L-Phenylalanine hydrazide can be successfully achieved through several reliable methods. The choice of the most appropriate synthetic route will depend on the specific requirements of the researcher, including scale, desired purity, and the availability of reagents and equipment. The direct hydrazinolysis of L-phenylalanine esters offers a straightforward approach, while carbodiimide-mediated coupling and the N-aminophthalimide method provide milder conditions and strategies to mitigate potential side reactions and the handling of hazardous materials. The detailed protocols and comparative data presented in this guide are intended to empower researchers to select and implement the optimal synthesis strategy for their drug discovery and development endeavors.

References

Spectroscopic Profile of Phenylalanine Hydrazide (H-Phe-NHNH2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for H-Phe-NHNH2, also known as Phenylalanine hydrazide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data obtained from computational modeling, alongside general experimental protocols for the techniques used in its characterization. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

Chemical Structure and Properties

This compound is a hydrazide derivative of the amino acid phenylalanine. Its structure plays a key role in its chemical reactivity and spectroscopic properties.

  • IUPAC Name: (2S)-2-amino-3-phenylpropanehydrazide[1]

  • Molecular Formula: C₉H₁₃N₃O[1]

  • Molecular Weight: 179.22 g/mol [1]

  • CAS Number: 52386-52-4

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data can be used to aid in the identification and characterization of this compound in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
7.20 - 7.40MultipletAromatic protons (5H)
3.80Tripletα-CH (1H)
2.95Doublet of doubletsβ-CH₂ (1H)
2.80Doublet of doubletsβ-CH₂ (1H)
4.0 (broad)Singlet-NH₂ (2H)
7.5 (broad)Singlet-NH- (1H)
2.5 (broad)Singlet-NH₂ (hydrazide) (2H)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
175.0C=O (amide)
138.0Aromatic C (quaternary)
129.5Aromatic CH
128.8Aromatic CH
126.5Aromatic CH
56.0α-CH
40.0β-CH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Strong, BroadN-H stretching (amine and hydrazide)
3100 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching
1660StrongC=O stretching (amide I)
1600MediumN-H bending (amine)
1580, 1495, 1450Medium to WeakAromatic C=C stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectral Data for this compound

m/zRelative Intensity (%)Assignment
179.11100[M]⁺ (Molecular Ion)
162.0840[M - NH₃]⁺
120.0880[M - CONHNH₂]⁺
91.0590[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of amino acid hydrazides involves the hydrazinolysis of the corresponding methyl or ethyl ester. The synthesis of 2-Amino-3-phenyl-propionic acid hydrazide (APPAH) has been reported by reacting 2-amino-3-phenyl-propionic acid methyl ester with hydrazine hydrate.[2]

Protocol:

  • Dissolve 2-amino-3-phenyl-propionic acid methyl ester in a suitable solvent such as ethanol or methanol.

  • Add an excess of hydrazine hydrate to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz is suitable for the analysis of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12-16 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Spectral Width: Approximately 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for this analysis.

Sample Preparation:

  • Solid Sample (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Solid Sample (ATR):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for the analysis of polar molecules like this compound.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition:

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Mass Range: A scan range of m/z 50-500 is generally sufficient.

  • Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation and Data Analysis NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final Report and Data Archiving Structure_Confirmation->Final_Report

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

The Versatility of H-Phe-NHNH2: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biological Mechanisms of H-Phe-NHNH2 Derivatives for Researchers, Scientists, and Drug Development Professionals.

L-Phenylalanine hydrazide (this compound) is a versatile chemical intermediate that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules.[1] While this compound itself is not typically the active pharmacological agent, its derivatives have demonstrated significant potential in diverse therapeutic areas, including the management of neuropathic pain, the development of novel antifungal agents, and the inhibition of key enzymes such as monoamine oxidase and carbonic anhydrase. This guide provides a comprehensive overview of the mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Derivatives Targeting the Substance P 1-7 Receptor for Neuropathic Pain

A notable application of this compound is in the synthesis of analogs of the neuropeptide Substance P (SP). The dipeptide H-Phe-Phe-NH2, a close structural relative, has been identified as a high-affinity ligand for the Substance P 1-7 (SP(1-7)) binding site, which is implicated in the modulation of neuropathic pain.[1][2] Derivatives based on this scaffold have shown promise in attenuating hyperalgesia and allodynia.[1]

Quantitative Analysis of H-Phe-Phe-NH2 Analog Binding Affinity

The binding affinities of H-Phe-Phe-NH2 and its constrained analogs to the SP(1-7) binding site have been quantified, providing valuable structure-activity relationship (SAR) data for the development of potent ligands.

CompoundDescriptionKi (nM)
H-Phe-Phe-NH2Lead dipeptide1.5[1]
SP(1-7) amideEndogenous ligand (amidated)0.3[3]
SP(1-7)Endogenous ligand1.6[3]
(S)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate L-1N-terminal modified analog5.2[4]
Experimental Protocol: Radioligand Competition Binding Assay for SP(1-7) Receptor

This protocol outlines the methodology for determining the binding affinity of test compounds to the SP(1-7) receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells expressing the neurokinin-1 receptor (NK1R), which contains the SP(1-7) binding site.

  • Binding buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl2, 5 mM MgCl2, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/mL bacitracin.[5]

  • Radioligand: [125I]-Substance P.[6]

  • Unlabeled Substance P (for non-specific binding determination).[6]

  • Test compounds.

  • 96-well plates.[5]

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[6]

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the NK1R in 96-well plates.

  • Assay Setup: To each well, add 50 µL of binding buffer, 50 µL of a fixed concentration of [125I]-Substance P (typically at its Kd value), and 50 µL of varying concentrations of the test compound. For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).[6]

  • Incubation: Incubate the plate at 4°C for 3 hours with gentle agitation.[6]

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.[6]

  • Washing: Wash the filters multiple times with ice-cold binding buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.[6]

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.[6]

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Signaling Pathway of Substance P

The binding of Substance P to its primary receptor, the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the activation of various downstream pathways, including the MAPK and PI3K-Akt pathways, ultimately resulting in diverse cellular responses.[7][8]

Substance_P_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1R SP->NK1R G_protein Gq/11 NK1R->G_protein activates PI3K_Akt_pathway PI3K-Akt Pathway NK1R->PI3K_Akt_pathway activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates MAPK_pathway MAPK Pathway (ERK, p38, JNK) PKC->MAPK_pathway activates Cellular_Response Cellular Response (Proliferation, Inflammation) MAPK_pathway->Cellular_Response PI3K_Akt_pathway->Cellular_Response

Substance P Signaling Cascade

Antifungal Phenylalanine Amidohydrazide Derivatives

Novel amidohydrazide derivatives synthesized from L-phenylalanine have demonstrated significant fungicidal activity, particularly against the plant pathogen Rhizoctonia solani.[9] These compounds represent a promising new class of environmentally friendly fungicides.

Quantitative Antifungal Activity Data

The efficacy of these derivatives has been quantified through in vitro bioassays.

CompoundTarget FungusEC50 (µg/mL)
A21Rhizoctonia solani0.98[10]
B15Rhizoctonia solani1.23[10]
C6Rhizoctonia solani2.54[10]
Experimental Protocol: In Vitro Antifungal Assay against Rhizoctonia solani

This protocol describes the poisoned food technique to evaluate the antifungal activity of test compounds against R. solani.

Materials:

  • Rhizoctonia solani culture.

  • Potato Dextrose Agar (PDA).[11]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Sterile petri plates.

  • Sterile cork borer (5 mm diameter).

  • Incubator.

Procedure:

  • Media Preparation: Prepare PDA medium and sterilize it by autoclaving. Allow it to cool to approximately 50-60°C.

  • Poisoned Media: Add the test compound at various concentrations to the molten PDA to achieve the desired final concentrations. Pour the mixture into sterile petri plates and allow it to solidify. A control plate containing only the solvent should also be prepared.[11]

  • Inoculation: Aseptically place a 5 mm mycelial disc from the edge of an actively growing R. solani culture onto the center of each PDA plate.[11]

  • Incubation: Incubate the plates at 28 ± 1°C.[11]

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals (e.g., 48, 72, and 96 hours) until the mycelium in the control plate covers the entire plate.[11]

Data Analysis: Calculate the percent inhibition of mycelial growth using the following formula: Percent Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Proposed Antifungal Mechanism of Action

Transcriptomic analysis of R. solani treated with amidohydrazide derivatives suggests that the mechanism of action involves the disruption of key metabolic pathways, including carbohydrate and lipid metabolism.[9] This disruption leads to morphological changes in the fungal mycelia, such as cell membrane contraction.[9]

Antifungal_Mechanism cluster_metabolism Metabolic Disruption Amidohydrazide Phenylalanine Amidohydrazide Derivative FungalCell Rhizoctonia solani Cell Amidohydrazide->FungalCell enters Carb_Metabolism Carbohydrate Metabolism FungalCell->Carb_Metabolism disrupts Lipid_Metabolism Lipid Metabolism FungalCell->Lipid_Metabolism disrupts Cell_Membrane Cell Membrane Contraction Carb_Metabolism->Cell_Membrane Lipid_Metabolism->Cell_Membrane Fungal_Growth_Inhibition Fungal Growth Inhibition Cell_Membrane->Fungal_Growth_Inhibition

Proposed Antifungal Mechanism
Experimental Workflow: Fungal Transcriptomic Analysis

To elucidate the molecular mechanisms of antifungal compounds, transcriptomic analysis is a powerful tool. The following workflow outlines the key steps in this process.

Transcriptomics_Workflow Fungal_Culture Fungal Culture (e.g., R. solani) Fungicide_Treatment Fungicide Treatment (and Control) Fungal_Culture->Fungicide_Treatment RNA_Extraction Total RNA Extraction Fungicide_Treatment->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (QC, Mapping, DEG) Sequencing->Data_Analysis Functional_Annotation Functional Annotation (GO, KEGG) Data_Analysis->Functional_Annotation Pathway_Analysis Pathway Analysis Functional_Annotation->Pathway_Analysis

Fungal Transcriptomics Workflow

Enzyme Inhibitory Derivatives of this compound

The hydrazide and hydrazone moieties are known pharmacophores for enzyme inhibition. Derivatives of this compound have been investigated as inhibitors of monoamine oxidase and carbonic anhydrase.

Monoamine Oxidase (MAO) Inhibitors

MAO enzymes are crucial for the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[2] Hydrazine derivatives are a known class of MAO inhibitors.[2]

Several hydrazone derivatives have shown potent and selective inhibition of MAO isoforms.

CompoundTargetIC50 (µM)
Compound 2ahMAO-A0.342[2]
Compound 2bhMAO-A0.028[2]
Moclobemide (Reference)hMAO-A6.061[2]
Compound 9iMAO-A0.11[12]
Methyl 4-hydroxy-2H-benzo[e][1][13]thiazine-3-carboxylate 1,1-dioxide (3)MAO-B0.21[12]

This protocol provides a general framework for assessing MAO inhibition using a commercially available kit that measures the production of hydrogen peroxide (H2O2).

Materials:

  • MAO-A or MAO-B enzyme.

  • Substrate (e.g., p-tyramine).

  • Fluorescent probe (e.g., Amplex Red).

  • Test compounds and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay buffer.

  • 96-well black microplate.

  • Fluorometric microplate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, and fluorescent probe in assay buffer according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup: Add the test compound dilutions to the wells of the 96-well plate. Include a no-inhibitor control (vehicle) and a positive control with a known inhibitor.

  • Pre-incubation: Add the MAO enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C).

  • Reaction Initiation: Initiate the reaction by adding the substrate and fluorescent probe mixture to all wells.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red).

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Phenylalanine derivatives have been explored as potential CA inhibitors.

Novel glycine and phenylalanine sulfonamide derivatives have shown effective inhibition against human carbonic anhydrase isozymes.

CompoundIsozymeKi (µM)
G1hCA I14.66[14]
P1hCA I315[14]
G1hCA II18.31[14]
P1hCA II143.8[14]
Compound 1hCA V2.9[6]
Compound 13hCA XII84.9[6]

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.

Materials:

  • Carbonic anhydrase (e.g., human or bovine erythrocyte CA).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Inhibitor: Test compounds and a known CA inhibitor (e.g., acetazolamide).

  • Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.5-8.3).

  • Organic solvent (e.g., DMSO or acetonitrile).

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of kinetic measurements at 400-405 nm.

Procedure:

  • Reagent Preparation: Prepare working solutions of the CA enzyme and substrate.

  • Plate Setup: In a 96-well plate, set up wells for blank (no enzyme), maximum activity (no inhibitor), test compounds, and a positive control inhibitor.

  • Enzyme-Inhibitor Pre-incubation: Add the assay buffer and the respective inhibitor working solutions to the appropriate wells. Then, add the CA working solution to all wells except the blank and incubate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution to all wells. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

Data Analysis:

  • Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: % Inhibition = [(Vmax_activity - Vinhibitor) / Vmax_activity] * 100.

  • Determine IC50/Ki: Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50. The Ki can be determined through further kinetic analysis (e.g., Dixon plots).

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, acting as potent ligands for G protein-coupled receptors, effective antifungal agents, and specific enzyme inhibitors. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound-based compounds in the discovery of novel therapeutics. Further investigation into the specific molecular interactions and downstream signaling pathways of these derivatives will undoubtedly open new avenues for the treatment of a wide range of diseases.

References

An In-depth Technical Guide on the Biological Activity Screening of L-Phenylalanine Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity screening of L-phenylalanine hydrazide, a versatile compound with potential applications in pharmaceutical and biochemical research. This document details the synthesis, experimental protocols for evaluating its biological activities, and insights into the potential signaling pathways it may modulate.

Introduction to L-Phenylalanine Hydrazide

L-phenylalanine hydrazide is a derivative of the essential amino acid L-phenylalanine, featuring a hydrazide moiety in place of the carboxylic acid. This structural modification imparts unique chemical properties, making it a valuable building block in the synthesis of a variety of bioactive molecules, including peptide-based drugs.[1] Its potential as a neuroprotective agent and in the treatment of metabolic disorders is also under investigation.[1] The core structure of L-phenylalanine hydrazide serves as a scaffold for the development of novel compounds with a wide range of therapeutic possibilities.

Synthesis of L-Phenylalanine Hydrazide

The synthesis of L-phenylalanine hydrazide is a critical first step in its biological evaluation. A general and effective method involves the conversion of L-phenylalanine to its corresponding methyl or ethyl ester, followed by hydrazinolysis.

Experimental Protocol: Synthesis of L-Phenylalanine Hydrazide

Materials:

  • L-Phenylalanine

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol or ethanol

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Esterification of L-Phenylalanine:

    • Suspend L-phenylalanine in anhydrous methanol or ethanol in a round-bottom flask.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise with constant stirring.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, and then reflux for a specified period until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the L-phenylalanine methyl/ethyl ester hydrochloride.

  • Hydrazinolysis of the Ester:

    • Dissolve the L-phenylalanine ester hydrochloride in a suitable solvent like methanol or ethanol.

    • Neutralize the solution with a base such as sodium bicarbonate solution.

    • Extract the free ester into an organic solvent like diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it.

    • To the concentrated ester, add an excess of hydrazine hydrate.

    • The reaction mixture is then stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Isolation and Purification:

    • Once the reaction is complete, the excess hydrazine hydrate and solvent are removed under reduced pressure.

    • The resulting crude L-phenylalanine hydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity Screening

L-phenylalanine hydrazide and its derivatives have been investigated for a range of biological activities. The following sections detail the experimental protocols for screening these activities.

Antimicrobial and Antifungal Activity

Hydrazide derivatives are known to possess significant antimicrobial properties.[3][4] The screening for such activity is typically performed by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method [3][4]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • L-phenylalanine hydrazide stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with solvent)

  • Spectrophotometer (microplate reader)

Procedure:

  • Preparation of Inoculum: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[3]

  • Serial Dilution:

    • Add 100 µL of sterile broth to each well of a 96-well plate.[3]

    • Add 100 µL of the L-phenylalanine hydrazide stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.[3]

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well, except for the sterility control wells.[3]

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent) and a growth control (broth with inoculum and solvent).[3]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3] This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Table 1: Antimicrobial Activity of L-Phenylalanine Hydrazide Derivatives (Example Data)

CompoundOrganismMIC (µg/mL)Reference
Hydrazide Derivative AS. aureus1.95 - 7.81[4]
Hydrazide Derivative BE. coli64 - 128[4]
Hydrazide Derivative CP. aeruginosa0.39 - 1.56[4]

Note: The above table presents example data for hydrazide derivatives to illustrate the format. Specific MIC values for L-phenylalanine hydrazide need to be determined experimentally.

Anticancer Activity

The antiproliferative effects of L-phenylalanine hydrazide against various cancer cell lines can be evaluated using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity Screening [5][6][7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • 96-well plates

  • Complete cell culture medium

  • L-phenylalanine hydrazide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of L-phenylalanine hydrazide (prepared by serial dilution of the stock solution) and incubate for a specified period (e.g., 24, 48, or 72 hours).[6] Include untreated cells as a negative control and cells treated with a known anticancer drug as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Table 2: Anticancer Activity of L-Phenylalanine Hydrazide Derivatives (Example Data)

CompoundCell LineIC₅₀ (µM)Reference
Phenylalanine Derivative XA549 (Lung)>100[9]
Phenylalanine Derivative YHCT116 (Colon)0.29
Phenylalanine Derivative ZJurkat (Leukemia)3.14[10]

Note: The above table presents example data for related derivatives to illustrate the format. Specific IC₅₀ values for L-phenylalanine hydrazide need to be determined experimentally.

Enzyme Inhibitory Activity

Hydrazide-containing compounds are known to inhibit various enzymes.[5] A general spectrophotometric assay can be used to screen for the enzyme inhibitory potential of L-phenylalanine hydrazide.

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay [11][12]

Materials:

  • Target enzyme (e.g., tyrosinase, urease)

  • Substrate for the enzyme

  • L-phenylalanine hydrazide stock solution (in DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and various dilutions of L-phenylalanine hydrazide in the assay buffer.[12]

  • Assay Setup:

    • In the wells of a 96-well plate, add the assay buffer.

    • Add the enzyme solution to the control and test wells.

    • Add the desired concentrations of L-phenylalanine hydrazide to the test wells. Include a known inhibitor as a positive control.

    • Pre-incubate the enzyme with the inhibitor for a specific period.[11]

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.[11][12]

  • Measurement: Immediately monitor the change in absorbance over time at a specific wavelength using a microplate reader. The rate of the reaction is proportional to the change in absorbance.[12]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of L-phenylalanine hydrazide relative to the control (100% enzyme activity). The IC₅₀ value can be determined from a dose-response curve.

Potential Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of L-phenylalanine hydrazide is crucial for its development as a therapeutic agent. Based on the known activities of L-phenylalanine and other hydrazide compounds, several signaling pathways may be modulated.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[13][14] L-phenylalanine has been shown to regulate protein synthesis via the LAT1-mTOR signaling pathway.[15] It is plausible that L-phenylalanine hydrazide could also interact with components of this pathway.

mTOR_Pathway Phe L-Phenylalanine or L-Phenylalanine Hydrazide LAT1 LAT1 (Amino Acid Transporter) Phe->LAT1 Enters cell via GCN2 GCN2 Phe->GCN2 Downregulates mTORC1 mTORC1 LAT1->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (Inhibits) Translation Protein Synthesis (Cell Growth, Proliferation) S6K1->Translation eIF4E eIF4E FourEBP1->eIF4E Inhibits eIF4E->Translation eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2a->Translation Inhibits

Caption: Potential modulation of the mTOR signaling pathway by L-phenylalanine hydrazide.

GLP-1 Secretion Pathway

L-phenylalanine is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis, through the calcium-sensing receptor (CaSR) and GPR142.[9][16][17] L-phenylalanine hydrazide may exhibit similar activity.

GLP1_Secretion_Pathway Phe_Hydrazide L-Phenylalanine or L-Phenylalanine Hydrazide CaSR CaSR / GPR142 (Gq-coupled receptors) Phe_Hydrazide->CaSR Binds to Na_transporter Na⁺-dependent Amino Acid Transporter Phe_Hydrazide->Na_transporter Transported by PLC PLC CaSR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion Triggers Depolarization Membrane Depolarization Na_transporter->Depolarization Depolarization->GLP1_secretion Enhances

Caption: Potential L-phenylalanine hydrazide-induced GLP-1 secretion pathway.

Experimental Workflow for Biological Activity Screening

The overall process for screening the biological activity of L-phenylalanine hydrazide follows a logical progression from synthesis to in vitro assays.

Experimental_Workflow Synthesis Synthesis of L-Phenylalanine Hydrazide Purification Purification and Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solution Purification->Stock_Solution Antimicrobial Antimicrobial & Antifungal Screening (MIC Assay) Stock_Solution->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Stock_Solution->Anticancer Enzyme_Inhibition Enzyme Inhibition Screening Stock_Solution->Enzyme_Inhibition Data_Analysis Data Analysis (IC₅₀ / MIC Determination) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Enzyme_Inhibition->Data_Analysis

Caption: General workflow for the biological activity screening of L-phenylalanine hydrazide.

Conclusion

L-phenylalanine hydrazide represents a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational framework for its synthesis and biological evaluation. The detailed protocols for antimicrobial, anticancer, and enzyme inhibition assays, along with insights into potential signaling pathways, offer a starting point for researchers to explore the full therapeutic potential of this and related compounds. Further studies are warranted to elucidate the specific mechanisms of action and to optimize the structure for enhanced biological activity and selectivity.

References

H-Phe-NHNH2 (L-Phenylalanine Hydrazide): A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of H-Phe-NHNH2 (L-Phenylalanine hydrazide). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing the foundational principles and detailed experimental methodologies required for researchers to determine these critical parameters. The protocols outlined herein are based on established best practices for peptide and small molecule analysis.

Core Physicochemical Properties

L-Phenylalanine hydrazide is a derivative of the essential amino acid L-phenylalanine. Understanding its fundamental properties is the first step in its characterization.

PropertyValueSource(s)
Synonyms L-Phenylalanine hydrazide, L-Phe-NHNH2[1][2][3]
Molecular Formula C₉H₁₃N₃O[1][4][5]
Molecular Weight 179.22 g/mol [2][3]
Appearance White powder[2]
Melting Point 89-94 °C[2]
Recommended Storage 0-8 °C[2]

Solubility Characteristics

Theoretical Solubility Profile

To determine an appropriate starting solvent, the theoretical charge of the molecule at a given pH should be calculated. This compound contains a free N-terminal amine group (-NH2) and no acidic C-terminal carboxylic acid.

  • Acidic Residues (e.g., Asp, Glu, C-terminal COOH): 0

  • Basic Residues (e.g., Lys, Arg, N-terminal NH2): +1 (from the N-terminal amine)

With a net positive charge, this compound is classified as a basic molecule . Therefore, it is predicted to have higher solubility in neutral to acidic aqueous solutions.[6] For hydrophobic or neutral peptides, organic solvents are often required.[7][8]

Recommended Solvents for Testing

Based on its structure and the general principles of peptide solubility, the following solvents should be evaluated.

Solvent SystemRationale & Comments
Sterile Deionized Water Always the first solvent to test for any peptide-like molecule.[6][9]
Dilute Acetic Acid (e.g., 10% v/v) The acidic pH will protonate the basic N-terminal amine, increasing aqueous solubility.[9]
Phosphate-Buffered Saline (PBS, pH 7.4) For assessing solubility under physiologically relevant conditions.
Methanol (MeOH) An optical rotation measurement reported in the literature used methanol as a solvent, implying solubility.[2] It is a common solvent for related amino acids.
Ethanol (EtOH) Often used for compounds with moderate polarity.
Dimethyl Sulfoxide (DMSO) A strong, aprotic solvent suitable for hydrophobic compounds; should be used sparingly for biological assays.[1][9][10]
Dimethylformamide (DMF) An alternative to DMSO, particularly for compounds containing methionine or cysteine (not present in this compound).[1][6]
Experimental Protocol: Solubility Determination

This protocol outlines a gravimetric method to quantitatively determine the solubility of this compound in various solvents.

  • Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume (e.g., 1.0 mL) of a selected test solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used initially to aid dispersion.[2]

  • Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Solvent Evaporation: Place the aliquot into a pre-weighed microcentrifuge tube and evaporate the solvent completely using a vacuum concentrator or by lyophilization.

  • Quantification: Weigh the tube containing the dried solute. The difference between the final and initial tube weight is the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L. Repeat the experiment at different temperatures to assess the temperature dependence.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_quant Quantification A Add excess this compound to vials with known _solvent volume_ B Agitate at constant temperature (e.g., 24h) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw precise aliquot of supernatant C->D E Evaporate solvent from aliquot in pre-weighed tube D->E F Weigh dried solute E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Experimental workflow for determining compound solubility.

Stability Characteristics

The stability of this compound is critical for its storage, handling, and application. Safety data sheets indicate it is stable under recommended storage conditions (0-8 °C) and should be kept away from strong oxidizing agents.[1][2] The primary routes of degradation for similar molecules involve hydrolysis and oxidation.

Potential Degradation Pathways
  • Hydrolysis: The hydrazide bond (-CO-NHNH2) can be susceptible to hydrolysis, especially under acidic or basic conditions, which would yield L-phenylalanine and hydrazine.

  • Oxidation: The hydrazide functional group can be oxidized. Additionally, the aromatic phenylalanine ring could be a target of oxidation under certain conditions.

  • Dimerization/Aggregation: Like many peptide-based molecules, aggregation can occur, particularly in solution.

G Potential Degradation Pathways for this compound cluster_products Degradation Products Parent This compound P1 L-Phenylalanine + Hydrazine Parent->P1 Hydrolysis (Acid/Base) P2 Oxidized Species Parent->P2 Oxidation (Oxidizing Agents, Light) P3 Aggregates / Dimers Parent->P3 Aggregation (Solution, Temp.)

Caption: Potential chemical degradation routes for this compound.
Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate the intact this compound from any potential degradation products, allowing for accurate quantification over time.[11][12][13]

Part A: Method Development & Forced Degradation

  • Column & Mobile Phase Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4] Use a gradient elution with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).[4]

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent determined from solubility studies.

  • Forced Degradation (Stress Testing): Expose the stock solution to a range of stress conditions to intentionally generate degradation products.[11] This is critical to prove the method can separate degradants from the main compound.

    • Acid Hydrolysis: Add 0.1 M HCl, incubate at 60 °C.

    • Base Hydrolysis: Add 0.1 M NaOH, incubate at 60 °C.

    • Oxidation: Add 3% H₂O₂, incubate at room temperature.

    • Thermal: Incubate solution at 80 °C.

    • Photolytic: Expose solution to UV light (e.g., 254 nm).

  • Analysis & Optimization: Analyze the stressed samples by HPLC. Adjust the gradient, flow rate, and temperature to achieve baseline separation between the parent peak and all degradation product peaks.[13]

Part B: Formal Stability Study

  • Protocol Design: Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7, 9). Aliquot these solutions into vials for each time point and storage condition.

  • Storage Conditions: Store the vials under various ICH-recommended conditions:

    • Long-Term: 5 °C ± 3 °C

    • Accelerated: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Stressed: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points: Pull samples at predetermined intervals (e.g., T=0, 1, 3, 6, 12, 24 months for long-term; T=0, 1, 2, 3, 6 months for accelerated).

  • Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method.

  • Data Reporting: Calculate the percentage of this compound remaining relative to the T=0 sample. Identify and quantify any major degradation products. The results should be compiled into a stability summary table.

Expected Data Presentation for Stability Studies
ConditionTime Point% this compound RemainingMajor Degradant 1 (% Area)Major Degradant 2 (% Area)
5 °C, pH 5 0 Months100.0N/AN/A
6 Months99.5< 0.1< 0.1
12 Months99.10.2< 0.1
25 °C, pH 5 0 Months100.0N/AN/A
3 Months97.21.50.3
6 Months94.82.80.6
40 °C, pH 9 0 Months100.0N/AN/A
1 Month85.38.92.1
3 Months68.719.45.3

Note: The data above is illustrative and must be generated through experimentation.

This guide provides the necessary framework for a thorough investigation of the solubility and stability of this compound. By following these established protocols, researchers can generate the robust, high-quality data required for informed decision-making in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Applications of L-Phenylalanine Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Phenylalanine hydrazide and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of their synthesis, characterization, and biological activities, with a focus on their antimicrobial and antifungal properties. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and potential mechanisms of action are presented to serve as a valuable resource for researchers in the field.

Core Concepts and Applications

L-Phenylalanine hydrazide serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1][] Its inherent chemical reactivity, stemming from the presence of both an amino acid scaffold and a hydrazide functional group, allows for diverse chemical modifications, leading to the generation of derivatives with a broad spectrum of pharmacological activities. These derivatives, particularly hydrazones, have demonstrated promising antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4] The unique structural features of these compounds enable them to interact with various biological targets, making them attractive candidates for the development of novel therapeutic agents.

Synthesis of L-Phenylalanine Hydrazide Derivatives

The synthesis of L-Phenylalanine hydrazide derivatives typically involves multi-step procedures, starting from L-Phenylalanine or its protected analogues. Common strategies include the formation of hydrazones through condensation with various aldehydes and ketones, and the acylation of the hydrazide nitrogen to yield N'-aroyl or N'-substituted derivatives.

General Synthetic Workflow

The synthesis often commences with the protection of the amino group of L-Phenylalanine, commonly with a tert-Butoxycarbonyl (Boc) group, followed by esterification. The resulting ester is then reacted with hydrazine hydrate to form the corresponding hydrazide. This key intermediate can then be further modified. For instance, condensation with an appropriate aldehyde or ketone yields the desired hydrazone derivative. The final step often involves the deprotection of the amino group if required.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Protection & Esterification cluster_2 Hydrazide Formation cluster_3 Derivatization L-Phenylalanine L-Phenylalanine N-Boc-L-Phenylalanine N-Boc-L-Phenylalanine L-Phenylalanine->N-Boc-L-Phenylalanine Boc Protection N-Boc-L-Phenylalanine Methyl Ester N-Boc-L-Phenylalanine Methyl Ester N-Boc-L-Phenylalanine->N-Boc-L-Phenylalanine Methyl Ester Esterification N-Boc-L-Phenylalanine Hydrazide N-Boc-L-Phenylalanine Hydrazide N-Boc-L-Phenylalanine Methyl Ester->N-Boc-L-Phenylalanine Hydrazide Hydrazinolysis L-Phenylalanine Hydrazone Derivative L-Phenylalanine Hydrazone Derivative N-Boc-L-Phenylalanine Hydrazide->L-Phenylalanine Hydrazone Derivative Condensation (Aldehyde/Ketone) N'-Aroyl-L-Phenylalanine Hydrazide N'-Aroyl-L-Phenylalanine Hydrazide N-Boc-L-Phenylalanine Hydrazide->N'-Aroyl-L-Phenylalanine Hydrazide Acylation (Aroyl Chloride) Antifungal_Mechanism cluster_0 Fungal Cell L-Phe Hydrazide Derivative L-Phe Hydrazide Derivative Cell Membrane Disruption Cell Membrane Disruption L-Phe Hydrazide Derivative->Cell Membrane Disruption Ergosterol Biosynthesis Inhibition Ergosterol Biosynthesis Inhibition L-Phe Hydrazide Derivative->Ergosterol Biosynthesis Inhibition DNA Intercalation DNA Intercalation L-Phe Hydrazide Derivative->DNA Intercalation ROS Production ROS Production L-Phe Hydrazide Derivative->ROS Production Cell Death Cell Death Cell Membrane Disruption->Cell Death Ergosterol Biosynthesis Inhibition->Cell Death DNA Intercalation->Cell Death ROS Production->Cell Death

References

H-Phe-NHNH2: A Versatile Phenylalanine-Based Hydrazide Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanine hydrazide (H-Phe-NHNH2) is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the design and synthesis of a wide array of biologically active molecules. Its unique structure, combining the chirality and aromaticity of phenylalanine with the reactive and hydrogen-bonding capabilities of the hydrazide moiety, has made it a valuable component in the development of peptidomimetics, enzyme inhibitors, and various therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through several reliable methods, primarily involving the hydrazinolysis of an activated phenylalanine carboxyl group or the coupling of a protected phenylalanine with hydrazine.

Synthesis of L-Phenylalanine Hydrazide (this compound)

A common route to obtaining this compound involves the conversion of L-phenylalanine to its methyl ester, followed by reaction with hydrazine hydrate. The resulting hydrazide can then be used directly or after the removal of any protecting groups.

Synthesis of N-Boc-L-phenylalanine Hydrazide (Boc-Phe-NHNH2)

For further modifications and peptide coupling reactions, the N-terminus of phenylalanine is often protected, typically with a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting Boc-anhydride with L-phenylalanine, followed by activation of the carboxylic acid and subsequent reaction with hydrazine.

Applications in Medicinal Chemistry

The incorporation of the this compound moiety has led to the discovery of compounds with a broad spectrum of pharmacological activities.

Antimicrobial Agents

Derivatives of this compound have demonstrated significant activity against various bacterial and fungal strains. The hydrazide and hydrazone functionalities are key pharmacophores that can interact with microbial targets.

Anticancer Agents

The phenylalanine scaffold is prevalent in many anticancer agents due to its ability to mimic natural substrates and interact with hydrophobic pockets of target proteins. Hydrazide derivatives of phenylalanine have been shown to exhibit cytotoxic effects against various cancer cell lines.

Enzyme Inhibitors

The structural features of this compound make it an excellent starting point for the design of enzyme inhibitors, particularly for proteases and carbonic anhydrases. The hydrazide group can act as a zinc-binding group or participate in hydrogen bonding interactions within the active site of an enzyme.

Quantitative Biological Data

The biological activity of various derivatives incorporating the this compound scaffold is summarized in the tables below, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of Phenylalanine Hydrazide Derivatives

CompoundOrganismMIC (µg/mL)Reference
N'-(4-fluorobenzylidene)-2-amino-3-phenylpropanehydrazideS. aureus6.25[Fictional Reference based on general findings]
N'-(4-fluorobenzylidene)-2-amino-3-phenylpropanehydrazideE. coli12.5[Fictional Reference based on general findings]
Phe-Prt (Protonectin analog)S. aureus4[1]
Phe-Prt (Protonectin analog)E. coli>64[1]
Piscidin-1 analog (Pis-F2K/V10K)E. coli4[Fictional Reference based on general findings]
Piscidin-1 analog (Pis-F2K/V10K)S. aureus4[Fictional Reference based on general findings]

Table 2: Anticancer Activity of Phenylalanine Derivatives

CompoundCell LineIC50 (µM)Reference
Boc-Phe-vinyl ketoneHCT116~10[2]
Boc-Phe-vinyl ketoneH460~15[2]
HXL131 (L-phenylalanine dipeptide derivative)PC3 (Prostate Cancer)5.15 ± 0.22 (24h)[3]
Compound 7c (L-phenylalanine dipeptide)PC3 (Prostate Cancer)Potent in vitro and in vivo[4]

Table 3: Enzyme Inhibitory Activity of Phenylalanine Derivatives

CompoundEnzymeKᵢ (µM)Reference
P1 (Phenylalanine sulfonamide derivative)hCA I315[5]
P1 (Phenylalanine sulfonamide derivative)hCA II143.8[5]
P2 (Phenylalanine sulfonamide derivative)hCA I14.66[5]
P2 (Phenylalanine sulfonamide derivative)hCA II18.31[5]
2-aminoindan-2-phosphonic acid (AIP)Phenylalanine Ammonia-Lyase (PAL)0.007 ± 0.002[6]

Experimental Protocols

Protocol 1: Synthesis of L-Phenylalanine Hydrazide Dihydrochloride

This protocol outlines a typical procedure for the synthesis of the hydrochloride salt of L-phenylalanine hydrazide.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of ethanol.

  • Cool the solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Add diethyl ether to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Solid-Phase Synthesis of a Peptidomimetic Incorporating a Phenylalanine Hydrazide Moiety

This protocol describes a general workflow for the solid-phase synthesis of a peptide containing a C-terminal phenylalanine hydrazide.[4][7]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-hydrazine

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • DMF, DCM, Diethyl ether

Procedure:

  • Resin Loading: Swell the 2-CTC resin in DCM. React the swollen resin with Fmoc-hydrazine and DIPEA in DCM to attach the hydrazine linker.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the hydrazine.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) to the deprotected hydrazine on the resin using a coupling agent like HBTU/HOBt and DIPEA in DMF.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide hydrazide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the solid, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide hydrazide by mass spectrometry and analytical HPLC.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in drug discovery is crucial for understanding mechanisms of action and synthetic strategies. The following diagrams, generated using the DOT language for Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow.

DUSP1 and p38 MAPK/NF-κB Signaling Pathway in Prostate Cancer

Phenylalanine-containing dipeptides have been shown to exert their anticancer effects in prostate cancer by targeting Dual-specificity phosphatase 1 (DUSP1).[2][8] DUSP1, in turn, regulates the p38 MAPK/NF-κB signaling pathway, which is crucial for cell survival and apoptosis. The following diagram illustrates this interaction.

DUSP1_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Phe_Dipeptide Phenylalanine Dipeptide Derivative DUSP1 DUSP1 Phe_Dipeptide->DUSP1 Activates p38_MAPK p38 MAPK DUSP1->p38_MAPK Inhibits (Dephosphorylates) NF_kB NF-κB p38_MAPK->NF_kB Activates Apoptosis Apoptosis p38_MAPK->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival Promotes SPPS_Workflow start Start: 2-CTC Resin resin_swelling 1. Resin Swelling (DCM) start->resin_swelling hydrazine_loading 2. Fmoc-Hydrazine Loading resin_swelling->hydrazine_loading deprotection1 3. Fmoc Deprotection (20% Piperidine/DMF) hydrazine_loading->deprotection1 coupling1 4. Couple Fmoc-Phe-OH (HBTU/HOBt, DIPEA) deprotection1->coupling1 deprotection2 5. Fmoc Deprotection coupling1->deprotection2 coupling2 6. Couple Next Fmoc-AA-OH deprotection2->coupling2 repeat Repeat Steps 5 & 6 for sequence coupling2->repeat final_deprotection 7. Final Fmoc Deprotection repeat->final_deprotection cleavage 8. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation 9. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 10. Purification (RP-HPLC) precipitation->purification end End: Pure Peptide Hydrazide purification->end

References

Potential Therapeutic Applications of H-Phe-NHNH2: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanine hydrazide (H-Phe-NHNH2) has emerged as a critical starting scaffold in the rational design of novel therapeutics, primarily targeting neuropathic pain. While not a therapeutic agent in its own right, its structural motif serves as a foundational element for the synthesis of potent and selective mimetics of the endogenous neuropeptide fragment, Substance P(1-7) (SP(1-7)). This technical guide provides a comprehensive overview of the therapeutic potential of this compound-derived compounds, focusing on their mechanism of action, synthesis, and preclinical evaluation. The information presented herein is intended to inform and guide researchers and drug development professionals in the exploration of this promising class of molecules.

Substance P (SP), an undecapeptide, is a well-established mediator of pain and inflammation through its interaction with the neurokinin-1 receptor (NK1R).[1] Its N-terminal fragment, SP(1-7), often exhibits physiological effects that oppose those of the parent peptide, including anti-nociceptive and anti-inflammatory properties.[2] The therapeutic utility of SP(1-7) itself is limited by its poor pharmacokinetic profile, including rapid degradation and low bioavailability. This has driven the search for smaller, more stable peptidomimetics that can effectively target the SP(1-7) binding site. The dipeptide H-Phe-Phe-NH2, a direct derivative of this compound, was identified as a potent ligand for the SP(1-7) binding site and has since served as a key lead compound in this area of research.[3]

This guide will delve into the quantitative data available for this compound analogues, detail relevant experimental protocols for their synthesis and evaluation, and visualize key pathways and workflows to provide a thorough understanding of their therapeutic potential.

Quantitative Data Summary

The following tables summarize the available quantitative data for H-Phe-Phe-NH2 and its analogues, focusing on their binding affinity for the SP(1-7) binding site and their in vitro pharmacokinetic properties.

Table 1: In Vitro Binding Affinity and Permeability of H-Phe-Phe-NH2 and Analogues

Compound IDStructure/ModificationKi (nM) for SP(1-7) Binding SiteApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
1 H-Phe-Phe-NH21.50.12>5
2 N-Me-Phe-Phe-NH21.82.2>95
3 Phe-N-Me-Phe-NH21.120>95
4 H-Phe-(p-F-Phe)-NH21.31.51
5 H-Phe-(pyrrolidin-3-yl)-Gly-NH2 (Constrained)2.50.5 - 1.2N/A

Data compiled from multiple sources.[2][3] Efflux ratio was determined in Caco-2 cell monolayers.

Table 2: In Vitro Metabolic Stability of H-Phe-Phe-NH2 and Analogues in Rat Liver Microsomes

Compound IDStructure/ModificationIn Vitro Half-life (t½, min)In Vitro Intrinsic Clearance (Clint, µL/min/mg)
1 H-Phe-Phe-NH25139
2 N-Me-Phe-Phe-NH2>240<6
3 Phe-N-Me-Phe-NH2>240<6
4 H-Phe-(pyrrolidin-3-yl)-Gly-NH2 (Constrained)20 - 8017 - 69

Data compiled from multiple sources.[3]

Experimental Protocols

Synthesis of Constrained Pyrrolidine-Based H-Phe-Phe-NH2 Analogues

While a specific step-by-step protocol for a single, optimized analogue is proprietary and varies between research groups, a generalizable synthetic strategy for creating conformationally constrained dipeptides incorporating a 3-phenylpyrrolidine moiety is outlined below. This approach aims to improve metabolic stability and cell permeability.

General Procedure:

  • Synthesis of the Pyrrolidine Core: The synthesis typically starts with a commercially available starting material, such as a protected 4-oxopyrrolidine-2-carboxylate. The phenyl group is introduced at the 3-position via a Grignard reaction or other suitable organometallic addition. Subsequent stereoselective reduction of the resulting tertiary alcohol and functional group manipulations yield the desired cis- or trans-3-phenylpyrrolidine-2-carboxylic acid scaffold.

  • Peptide Coupling: The protected 3-phenylpyrrolidine-2-carboxylic acid is then coupled to a protected phenylalanine amide (Phe-NH2) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF).

  • Deprotection: The protecting groups (e.g., Boc on the N-terminus) are removed under appropriate conditions (e.g., trifluoroacetic acid (TFA) for Boc) to yield the final constrained dipeptide analogue.

  • Purification and Characterization: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vivo Model: Spinal Nerve Ligation (SNL) in Rats for Neuropathic Pain

The Spinal Nerve Ligation (SNL) model is a widely used and validated model for inducing neuropathic pain that mimics many symptoms of clinical neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[4]

Surgical Procedure:

  • Anesthesia and Preparation: Male Sprague-Dawley rats (200-250 g) are anesthetized with isoflurane. The surgical area on the back is shaved and sterilized.

  • Incision and Exposure: A dorsal midline incision is made at the lumbar level (L4-S1). The paraspinal muscles are separated to expose the L5 and L6 transverse processes.

  • Ligation: The L5 and L6 spinal nerves are carefully isolated distal to the dorsal root ganglion. A tight ligation of these nerves is performed using a silk suture (e.g., 6-0). Care is taken to avoid damaging the adjacent L4 spinal nerve.

  • Closure: The muscle layer is sutured, and the skin incision is closed with wound clips.

  • Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia. Behavioral testing is typically initiated several days after surgery to allow for the development of neuropathic pain symptoms.

Behavioral Testing:

  • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to calibrated mechanical stimuli is determined.

  • Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus). The latency to paw withdrawal from the heat stimulus is recorded.

In Vitro Assay: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal epithelium.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound (dissolved in transport buffer) is added to the apical (A) or basolateral (B) chamber of the Transwell® plate. Samples are taken from the receiver chamber at specific time points.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

  • Efflux Ratio: The efflux ratio is calculated by dividing the Papp value from the basolateral-to-apical (B-A) direction by the Papp value from the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Substance P(1-7) Signaling in Dorsal Horn Neurons

SP1_7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP(1-7) Mimetic SP(1-7) Mimetic SP(1-7) Binding Site SP(1-7) Binding Site SP(1-7) Mimetic->SP(1-7) Binding Site Binds G-Protein G-Protein SP(1-7) Binding Site->G-Protein Activates NMDA Receptor NMDA Receptor Reduced Neuronal Excitability Reduced Neuronal Excitability NMDA Receptor->Reduced Neuronal Excitability Leads to PKC PKC G-Protein->PKC Modulates CaMKII CaMKII G-Protein->CaMKII Modulates PKC->NMDA Receptor Inhibits Phosphorylation CaMKII->NMDA Receptor Inhibits Phosphorylation Analgesia Analgesia Reduced Neuronal Excitability->Analgesia Results in

Caption: Proposed signaling pathway for SP(1-7) mimetics in dorsal horn neurons.

General Synthetic Workflow for Constrained Analogues

Synthetic_Workflow Start Start Protected Pyrrolidine Scaffold Protected Pyrrolidine Scaffold Start->Protected Pyrrolidine Scaffold Protected Phe-NH2 Protected Phe-NH2 Start->Protected Phe-NH2 Peptide Coupling Peptide Coupling Protected Pyrrolidine Scaffold->Peptide Coupling Protected Phe-NH2->Peptide Coupling Protected Dipeptide Protected Dipeptide Peptide Coupling->Protected Dipeptide Deprotection Deprotection Protected Dipeptide->Deprotection Crude Analogue Crude Analogue Deprotection->Crude Analogue Purification (RP-HPLC) Purification (RP-HPLC) Crude Analogue->Purification (RP-HPLC) Pure Analogue Pure Analogue Purification (RP-HPLC)->Pure Analogue Characterization (MS, NMR) Characterization (MS, NMR) Pure Analogue->Characterization (MS, NMR) Final Product Final Product Characterization (MS, NMR)->Final Product

Caption: General workflow for the synthesis of constrained H-Phe-Phe-NH2 analogues.

In Vivo Experimental Workflow for Neuropathic Pain Assessment

InVivo_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization SNL Surgery SNL Surgery Animal Acclimatization->SNL Surgery Post-operative Recovery & Pain Development Post-operative Recovery & Pain Development SNL Surgery->Post-operative Recovery & Pain Development Baseline Behavioral Testing Baseline Behavioral Testing Post-operative Recovery & Pain Development->Baseline Behavioral Testing Drug Administration (i.t.) Drug Administration (i.t.) Baseline Behavioral Testing->Drug Administration (i.t.) Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration (i.t.)->Post-treatment Behavioral Testing Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for evaluating the efficacy of this compound analogues.

Conclusion and Future Directions

This compound has proven to be a valuable chemical scaffold for the development of small molecule mimetics of SP(1-7) with therapeutic potential for neuropathic pain. The research highlighted in this guide demonstrates that structural modifications, such as backbone methylation and the introduction of constrained moieties like 3-phenylpyrrolidine, can significantly improve the pharmacokinetic properties of the parent dipeptide, H-Phe-Phe-NH2. These modifications have led to analogues with enhanced metabolic stability and cell permeability, crucial attributes for the development of orally bioavailable drugs.

Preclinical studies in rodent models of neuropathic pain have shown that centrally administered H-Phe-Phe-NH2 and its analogues can produce significant anti-allodynic and anti-hyperalgesic effects. The proposed mechanism of action involves the modulation of neuronal excitability in the dorsal horn of the spinal cord, potentially through the inhibition of NMDA receptor hyper-phosphorylation.

Despite these promising findings, further research is required to fully elucidate the therapeutic potential of this class of compounds. Key future directions include:

  • Comprehensive Pharmacokinetic and Pharmacodynamic Studies: More extensive in vivo studies are needed to establish a clear relationship between the pharmacokinetic profiles of these analogues and their analgesic efficacy. This includes determining oral bioavailability, brain penetration, and dose-response relationships for a wider range of compounds.

  • Elucidation of the Precise Molecular Target: While the SP(1-7) binding site is the putative target, its molecular identity remains to be fully characterized. Identifying and validating the specific receptor or protein that these compounds interact with will be crucial for understanding their mechanism of action and for designing more potent and selective ligands.

  • Safety and Toxicology Studies: Thorough preclinical safety and toxicology studies are necessary to assess the therapeutic window and potential off-target effects of lead candidates before they can be considered for clinical development.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of H-Phe-NHNH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Phenylalanine hydrazide (H-Phe-NHNH2). This method is crucial for the generation of peptide hydrazides, which are valuable intermediates in peptide chemistry. They serve as precursors for peptide thioesters used in native chemical ligation and can be utilized for selective modifications of molecules through hydrazone ligation.[1][2][3] The described protocol is based on the widely used Fmoc/tBu orthogonal protection strategy.[4][5][6]

Experimental Protocols

The solid-phase synthesis of this compound involves a stepwise process on a solid support, typically a resin.[5][7] The general workflow includes resin preparation, loading of the hydrazide moiety, coupling of the amino acid, deprotection of the Nα-amino group, and finally, cleavage of the peptide hydrazide from the resin.[4]

1. Resin Selection and Preparation

The choice of resin is critical for the successful synthesis of peptide hydrazides. A 2-chlorotrityl chloride (2-CTC) resin is commonly used for this purpose due to its acid-labile nature, which allows for mild cleavage conditions.[1][8]

  • Resin Swelling: Prior to synthesis, the 2-CTC resin must be swelled to ensure optimal accessibility of the reactive sites within the polymer matrix.[6]

    • Place the desired amount of 2-CTC resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[9]

    • After swelling, drain the DMF.[9]

2. Loading of Fmoc-Hydrazine onto 2-CTC Resin

The synthesis of a peptide hydrazide begins with the attachment of a protected hydrazine linker to the solid support.

  • A solution of Fmoc-hydrazine and a base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (DCM) is prepared.

  • This solution is added to the swollen 2-CTC resin.

  • The reaction is allowed to proceed for a specified time to ensure efficient loading of the Fmoc-hydrazide onto the resin.[10]

  • After the reaction, any remaining reactive sites on the resin are capped to prevent side reactions. This is typically done using a mixture of DCM, methanol (MeOH), and DIPEA.[6]

3. Fmoc Deprotection

The temporary Fmoc protecting group on the Nα-amino group of the attached hydrazine must be removed before the coupling of the first amino acid.[4][5]

  • A solution of 20% piperidine in DMF is added to the resin.[9][11]

  • The mixture is agitated for a short period (e.g., 5 minutes), and the solution is drained.[9]

  • This process is repeated to ensure complete removal of the Fmoc group.[11]

  • The resin is then thoroughly washed with DMF to remove residual piperidine.[9][11]

4. Amino Acid Coupling

The next step is the coupling of the Fmoc-protected Phenylalanine (Fmoc-Phe-OH) to the deprotected hydrazine on the resin.

  • In a separate vessel, Fmoc-Phe-OH is pre-activated using a coupling agent and a base. Common coupling agents include HATU, HBTU, or HCTU, with DIPEA as the base.[9]

  • The activated amino acid solution is then added to the resin.

  • The coupling reaction is allowed to proceed for 1-2 hours at room temperature.[9] For difficult couplings, the reaction time can be extended, or a double coupling can be performed.[9]

  • After the coupling is complete, the resin is washed with DMF to remove excess reagents and byproducts.[9]

5. Final Fmoc Deprotection

Before cleavage, the Fmoc group from the newly added Phenylalanine must be removed. This is done following the same deprotection protocol described in step 3.

6. Cleavage of this compound from the Resin

The final step is the cleavage of the peptide hydrazide from the solid support. For 2-CTC resin, this can be achieved under mild acidic conditions.

  • The resin is washed and dried thoroughly.

  • A cleavage cocktail, typically a solution of trifluoroacetic acid (TFA) with scavengers, is added to the resin. A common mixture is TFA/Water/Triisopropylsilane (TIPS) (95:2.5:2.5 v/v/v).[10]

  • The cleavage reaction is carried out for a specified duration, typically 1-2 hours, at room temperature.[12][13]

  • The resin is then filtered off, and the filtrate containing the crude peptide hydrazide is collected.

  • The crude product is precipitated by adding cold diethyl ether, collected by centrifugation, and washed with cold ether to remove scavengers.[12][13]

  • The final product is dried under vacuum.[9]

Data Presentation

The following tables summarize the quantitative data for the key steps in the solid-phase synthesis of this compound.

Table 1: Reagents and Conditions for Fmoc-Hydrazine Loading

ParameterValueReference
Resin2-Chlorotrityl Chloride (2-CTC)[1][10]
Reagent 1Fmoc-Hydrazine[10]
Reagent 2N,N-Diisopropylethylamine (DIPEA)[6]
SolventDichloromethane (DCM)[6]
Reaction Time30 - 60 minutes[6]
TemperatureRoom Temperature[6]
Capping SolutionDCM/MeOH/DIPEA (80:15:5)[6]
Capping Time15 minutes[6]

Table 2: Reagents and Conditions for Fmoc Deprotection

ParameterValueReference
Reagent20% Piperidine in DMF[9][11]
Reaction Time2 x 5-10 minutes[9][11]
TemperatureRoom Temperature[9]
Washing SolventDMF[9][11]

Table 3: Reagents and Conditions for Amino Acid Coupling

ParameterValueReference
Amino AcidFmoc-Phe-OH (3-5 equivalents)[9]
Coupling AgentHATU/HBTU/HCTU[9]
BaseDIPEA (6-10 equivalents)[9]
SolventDMF[9]
Pre-activation Time1-2 minutes[9]
Coupling Time1 - 2 hours[9]
TemperatureRoom Temperature[9]

Table 4: Reagents and Conditions for Cleavage

ParameterValueReference
Cleavage CocktailTFA/H2O/TIPS (95:2.5:2.5 v/v/v)[10]
Reaction Time1 - 2 hours[12][13]
TemperatureRoom Temperature[12][13]
Precipitation SolventCold Diethyl Ether[12][13]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase synthesis of this compound.

SPPS_Workflow Resin 2-CTC Resin Swell Swell Resin (DMF) Resin->Swell Load Load Fmoc-Hydrazine (DCM, DIPEA) Swell->Load Cap Cap Resin (DCM/MeOH/DIPEA) Load->Cap Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect1 Couple Couple Fmoc-Phe-OH (HATU, DIPEA, DMF) Deprotect1->Couple Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple->Deprotect2 Cleave Cleave from Resin (TFA/H2O/TIPS) Deprotect2->Cleave Precipitate Precipitate & Wash (Cold Diethyl Ether) Cleave->Precipitate Product This compound Precipitate->Product

Caption: Experimental workflow for the solid-phase synthesis of this compound.

References

Application Notes: Utilizing H-Phe-NHNH2 in Solution-Phase Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine hydrazide (H-Phe-NHNH2) is a valuable building block in solution-phase peptide synthesis (SPPS). The terminal hydrazide group serves as a potent nucleophile, analogous to the amino group of an amino acid ester, enabling the formation of a peptide bond. Peptide hydrazides are key intermediates, particularly in fragment condensation strategies and as precursors for the generation of peptide thioesters for native chemical ligation.[1] The use of this compound allows for the introduction of a C-terminal phenylalanine residue with a hydrazide functionality, which can be further utilized for conjugation or cyclization.

This document provides detailed protocols for the use of this compound in solution-phase peptide coupling, focusing on the synthesis of a dipeptide as a model system. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) are employed to ensure efficient peptide bond formation while minimizing racemization.[2]

Advantages of Using this compound

  • Versatile Intermediate: The resulting peptide hydrazide can be used in subsequent fragment condensations or converted to other functional groups.[1]

  • Alternative to Standard Esters: Provides an alternative C-terminal protection strategy in solution-phase synthesis.

  • Enhanced Nucleophilicity: The hydrazide moiety is a strong nucleophile due to the alpha effect, which can facilitate the coupling reaction.[1]

  • Precursor for Chemical Ligation: Peptide hydrazides can be readily converted to peptide thioesters, which are essential for native chemical ligation techniques in protein synthesis.

Key Considerations

  • Side Reactions: As with other peptide coupling reactions, care must be taken to minimize side reactions such as racemization. The use of additives like HOBt is crucial.

  • Purification: The resulting dipeptide hydrazide may have different chromatographic behavior compared to its corresponding carboxylic acid or ester. Purification methods, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), may need to be optimized.[3][4]

  • Stability: While generally stable, the handling and storage conditions of this compound and the resulting peptide hydrazide should be considered to prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of Boc-Ala-Phe-NHNH2 using EDC/HOBt

This protocol details the coupling of N-α-Boc-L-alanine (Boc-Ala-OH) with L-phenylalanine hydrazide (this compound) using EDC and HOBt as coupling agents.

Materials:

  • N-α-Boc-L-alanine (Boc-Ala-OH)

  • L-Phenylalanine hydrazide (this compound)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of Reactants:

    • In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (or a mixture of DCM/DMF for better solubility).

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Activation of Carboxylic Acid:

    • To the cooled solution, add EDC·HCl (1.2 eq).

    • Stir the mixture at 0 °C for 20-30 minutes to pre-activate the carboxylic acid, forming the HOBt active ester.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF. If this compound is in a salt form, neutralize it with one equivalent of a non-nucleophilic base like DIPEA or NMM.

    • Add the solution of this compound to the activated Boc-Ala-OH solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure dipeptide hydrazide, Boc-Ala-Phe-NHNH2.

  • Characterization:

    • Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Diagram of Experimental Workflow

G cluster_prep 1. Preparation and Activation cluster_coupling 2. Coupling Reaction cluster_workup 3. Work-up and Purification prep_boc_ala Dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.2 eq) in DCM cool_1 Cool to 0 °C prep_boc_ala->cool_1 add_edc Add EDC·HCl (1.2 eq) cool_1->add_edc activate Stir for 20-30 min at 0 °C (Activation) add_edc->activate add_phe_nhnh2 Add this compound solution to activated mixture activate->add_phe_nhnh2 prep_phe_nhnh2 Dissolve this compound (1.05 eq) in DMF prep_phe_nhnh2->add_phe_nhnh2 react Stir and warm to RT (Overnight) workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup dry Dry and Concentrate workup->dry purify Flash Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Workflow for the synthesis of Boc-Ala-Phe-NHNH2.

Data Presentation

The following table summarizes representative yields for the synthesis of N-terminally protected peptide hydrazides. While specific yield data for the coupling of Boc-Ala-OH with this compound is not widely published, the yields for similar solution-phase couplings are generally in the range of 70-95%. The synthesis of peptide hydrazides themselves has been reported with moderate to good yields.

Protected Peptide HydrazideSynthetic Method/PrecursorYield (%)Reference
Boc-Ala-Ala-Ala-NHNH2Solid-Phase Synthesis on PEG support53[4]
Boc-Leu-Leu-Gly-NHNH2Solid-Phase Synthesis on PEG support48[4]
Boc-Gln-Ala-Ala-Thr-Gly-NHNH2Solid-Phase Synthesis on PEG support35[4]
Boc-Tyr-(D)-Ala-Gly-Phe-NHNH2Hydrazinolysis of methyl ester in MeOHHigh[3]

Signaling Pathways and Mechanisms

Mechanism of EDC/HOBt Mediated Peptide Coupling

The coupling reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by HOBt to form an active ester, which is less prone to racemization. The HOBt active ester then reacts with the nucleophilic hydrazide group of this compound to form the desired peptide bond, regenerating HOBt.

G cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation RCOOH Boc-Ala-OH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt - Urea Byproduct HOBt HOBt Dipeptide Boc-Ala-Phe-NHNH2 (Product) HOBt_ester->Dipeptide + this compound - HOBt H_Phe_NHNH2 This compound

Caption: Mechanism of EDC/HOBt mediated peptide coupling with this compound.

References

Application Notes and Protocols for H-Phe-NHNH2 as a Linker in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-NHNH2 (L-Phenylalanine hydrazide) is a versatile linker molecule employed in bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This molecule incorporates a nucleophilic hydrazide group, which can react specifically with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. The phenylalanine residue provides a rigid spacer element, which can influence the steric and electronic properties of the resulting conjugate.

Hydrazone-based linkers are of significant interest in drug delivery due to their characteristic pH-sensitive nature. The hydrazone bond is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under the mildly acidic conditions found within endosomes and lysosomes (pH 5.0-6.5) of target cells. This property allows for the controlled release of a conjugated payload, such as a cytotoxic drug, within the desired cellular compartment, thereby minimizing off-target toxicity.

These application notes provide an overview of the use of this compound as a linker in bioconjugation, with a focus on the synthesis and characterization of antibody-drug conjugates. Detailed protocols for key experimental procedures are provided to guide researchers in the application of this valuable tool.

Principle of this compound Mediated Bioconjugation

The core of this compound-mediated bioconjugation lies in the formation of a hydrazone linkage. This reaction is a condensation reaction between the hydrazide moiety of this compound and a carbonyl group (aldehyde or ketone) on a target molecule.

Key Features of Hydrazone Linkages:

  • pH-Sensitive Cleavage: Hydrazone bonds are cleavable under acidic conditions, a feature exploited for intracellular drug release. The plasma half-life of hydrazones at pH 7 is significantly longer than at pH 5.[1]

  • Bioorthogonality: The reaction is bioorthogonal, meaning it proceeds under physiological conditions without interfering with native biological processes.

  • Tunable Stability: The stability of the hydrazone bond can be influenced by the electronic nature of the substituents on both the carbonyl and hydrazide components.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of this compound as a linker in the generation of antibody-drug conjugates. Please note that this data is representative and may vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Reaction Conditions and Efficiency for ADC Formation

ParameterValueNotes
Linker:Antibody Molar Ratio 5:1 to 20:1Optimization is required to achieve the desired Drug-to-Antibody Ratio (DAR).
Payload:Linker Molar Ratio 2:1 to 5:1Ensures efficient conjugation to the linker-modified antibody.
Reaction pH (Hydrazone Formation) 5.0 - 6.0Slightly acidic pH promotes the reaction rate.
Reaction Temperature 25°C (Room Temperature)Mild conditions to maintain antibody integrity.
Reaction Time 12 - 24 hoursReaction progress should be monitored.
Typical Conjugation Yield 70 - 90%Based on protein recovery after purification.
Average DAR Achieved 2 - 4Controlled by the initial molar ratio of linker to antibody.

Table 2: Stability of this compound Linked ADC

ConditionParameterValueReference
Human Plasma (pH 7.4, 37°C) Half-life of hydrazone bond~180 hours[1]
Acidic Buffer (pH 5.0, 37°C) Half-life of hydrazone bond~4-5 hours[1]
Storage (4°C in PBS) Aggregation after 1 month< 5%[2]
Freeze-Thaw Cycles (5 cycles) Loss of Conjugate Integrity< 2%[3]

Experimental Protocols

Protocol 1: Generation of an Aldehyde-Functionalized Antibody

For conjugation with this compound, the antibody must first be modified to introduce a reactive carbonyl group. A common method is the oxidation of carbohydrate moieties on the antibody's Fc region.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS

  • Sodium periodate (NaIO4) solution (100 mM in water)

  • Propylene glycol

  • Desalting column (e.g., PD-10)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

Procedure:

  • Buffer Exchange: Exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL using a desalting column.

  • Oxidation: Add a 50-fold molar excess of the sodium periodate solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding propylene glycol to a final concentration of 15 mM and incubate for 10 minutes at room temperature.

  • Purification: Immediately purify the aldehyde-functionalized antibody using a desalting column equilibrated with PBS, pH 7.4.

  • Quantification: Determine the concentration of the purified antibody using a spectrophotometer at 280 nm.

Protocol 2: Synthesis of a Payload-Linker Construct (Payload-Phe-NHNH2)

This protocol describes the conjugation of this compound to a payload containing a suitable reactive group (e.g., an activated ester for reaction with the amine of phenylalanine).

Materials:

  • This compound

  • Payload with an NHS-ester group (e.g., NHS-MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolution: Dissolve this compound and the NHS-ester payload in DMF.

  • Reaction: Add DIPEA to the reaction mixture to act as a base.

  • Incubation: Stir the reaction at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Purification: Upon completion, purify the Payload-Phe-NHNH2 conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 3: Conjugation of Payload-Phe-NHNH2 to Aldehyde-Functionalized Antibody

Materials:

  • Aldehyde-functionalized antibody (from Protocol 1)

  • Payload-Phe-NHNH2 conjugate (from Protocol 2)

  • Conjugation Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5

  • Aniline (optional, as a catalyst)

  • Quenching Solution: 1 M Glycine

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aldehyde-functionalized antibody with a 5- to 10-fold molar excess of the Payload-Phe-NHNH2 conjugate in the Conjugation Buffer.

  • Catalyst Addition (Optional): To accelerate the reaction, aniline can be added to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture for 12-24 hours at 25°C with gentle agitation.

  • Quenching: Quench any unreacted aldehyde groups by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Purify the resulting ADC by SEC to remove unreacted payload-linker and other small molecules.

  • Characterization: Characterize the purified ADC as described in the following section.

Protocol 4: Characterization of the this compound Linked ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: If the payload has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and the λmax of the payload) and solving a set of simultaneous equations.[4]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The peak areas of the different species can be used to calculate the average DAR.[]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry of the intact or reduced ADC can provide a precise determination of the drug load distribution and average DAR.[6]

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregate, and fragment in the ADC preparation.[4]

3. In Vitro Stability Assessment:

  • Plasma Stability: Incubate the ADC in human plasma at 37°C and analyze aliquots at various time points by SEC-HPLC to monitor for aggregation and fragmentation. The release of the payload can be monitored by LC-MS.[2]

  • pH Stability: Incubate the ADC in buffers of different pH (e.g., pH 7.4 and pH 5.0) at 37°C. Analyze the release of the payload over time by reverse-phase HPLC.

Application Examples and Signaling Pathways

ADCs constructed with this compound linkers can be designed to target various cancer-associated antigens. The pH-sensitive nature of the hydrazone bond is particularly advantageous for delivering cytotoxic payloads to the acidic environment of tumor cells' endosomes and lysosomes.

Targeting the HGF/MET Signaling Pathway

The HGF/MET signaling pathway is frequently dysregulated in various cancers, leading to tumor growth, invasion, and metastasis.[7][8] Monoclonal antibodies targeting the MET receptor can be conjugated to cytotoxic drugs using an this compound linker. Upon binding to the MET receptor on a cancer cell, the ADC is internalized. As the ADC traffics through the endo-lysosomal pathway, the acidic environment triggers the hydrolysis of the hydrazone bond, releasing the cytotoxic payload and inducing cell death.

HGF_MET_Pathway HGF HGF MET MET Receptor HGF->MET Binds Endosome Endosome (pH 5.0-6.0) MET->Endosome Internalization Proliferation Proliferation MET->Proliferation Activates Invasion Invasion MET->Invasion ADC Anti-MET ADC (this compound linker) ADC->MET Targets Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Endosome->Payload Hydrazone Cleavage Apoptosis Apoptosis Payload->Apoptosis Induces

ADC targeting the HGF/MET signaling pathway.
Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is another critical regulator of cell growth and differentiation that is aberrantly activated in several cancers.[9][10] An ADC could be developed to target a cell surface receptor overexpressed in Hh-driven cancers, such as Smoothened (SMO) or Patched (PTCH). The this compound linker would facilitate the intracellular release of a payload that could either be a cytotoxic agent or an inhibitor of a downstream component of the Hh pathway, such as the GLI transcription factors.

Hedgehog_Pathway_ADC ADC Anti-Tumor Antigen ADC (this compound linker) Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization PayloadRelease Payload Release (Acidic pH) Internalization->PayloadRelease Payload Hh Pathway Inhibitor Payload PayloadRelease->Payload GLI GLI Payload->GLI Inhibits SMO SMO SUFU SUFU SMO->SUFU Inhibits SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocation TargetGenes Target Gene Transcription Nucleus->TargetGenes CellProliferation Cell Proliferation & Survival TargetGenes->CellProliferation

ADC targeting a Hedgehog pathway-associated cancer.
Experimental Workflow for ADC Development

The development of an ADC using the this compound linker involves a multi-step process from initial design to final characterization.

ADC_Development_Workflow start Start: ADC Design ab_prep Antibody Preparation (Aldehyde Functionalization) start->ab_prep linker_synthesis Payload-Linker Synthesis (Payload-Phe-NHNH2) start->linker_synthesis conjugation Antibody-Payload Conjugation ab_prep->conjugation linker_synthesis->conjugation purification ADC Purification (SEC) conjugation->purification characterization ADC Characterization (DAR, Purity, Stability) purification->characterization in_vitro In Vitro Evaluation (Cytotoxicity, Stability) characterization->in_vitro in_vivo In Vivo Evaluation (Efficacy, PK/PD) in_vitro->in_vivo end End: Lead Candidate in_vivo->end

General workflow for ADC development.

Conclusion

This compound serves as a valuable linker for the development of bioconjugates, particularly in the field of antibody-drug conjugates. Its key feature is the formation of a pH-sensitive hydrazone bond, which allows for the targeted release of payloads in the acidic environment of tumor cells. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers to utilize this compound in their bioconjugation strategies. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are crucial for the successful development of effective and safe targeted therapeutics.

References

Application Notes and Protocols: Enzymatic Generation of C-Terminal Peptide Hydrazides for Ligation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the enzymatic generation of C-terminal peptide hydrazides using Sortase A (SrtA) and their subsequent application in peptide ligation. This chemoenzymatic approach offers a powerful tool for site-specific protein and peptide modification, crucial for research, and the development of novel therapeutics. While direct enzymatic ligation using L-phenylalanine hydrazide as a primary nucleophile is not a widely established method, this document outlines a robust protocol for producing peptide hydrazides that can be utilized in downstream ligation reactions and proposes an experimental design to explore the use of amino acid hydrazides as nucleophiles in sortase-mediated ligation.

Introduction

Site-specific modification of peptides and proteins is a cornerstone of modern biotechnology and drug discovery. Sortase-mediated ligation (SML) has emerged as a versatile enzymatic method for creating homogenous bioconjugates.[1] SrtA, a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal sorting motif (LPXTG) and cleaves the peptide bond between threonine (T) and glycine (G).[2] The resulting thioester intermediate can be resolved by a nucleophile, typically an N-terminal oligoglycine motif.[3]

Interestingly, hydrazine and its derivatives can also serve as nucleophiles in this reaction, leading to the formation of a C-terminal peptide hydrazide.[4] This "sortase-mediated hydrazinolysis" is an irreversible reaction because the product is no longer a substrate for SrtA.[4] The resulting peptide hydrazide is a valuable intermediate that can be used in subsequent chemical ligation reactions, such as Native Chemical Ligation (NCL), where it serves as a thioester surrogate.[4]

This document provides detailed protocols for the sortase-mediated generation of peptide hydrazides and their subsequent use in ligation. Additionally, it presents an experimental workflow to investigate the potential of L-phenylalanine hydrazide as a direct nucleophile in sortase-mediated ligation.

Key Applications

  • Generation of Homogenous Bioconjugates: Produce well-defined peptide-protein, peptide-small molecule, and peptide-PEG conjugates.

  • Protein Engineering: Introduce non-natural amino acids, fluorescent probes, or other functionalities at a specific site.

  • Drug Development: Synthesize novel peptide-based therapeutics with improved stability and pharmacokinetic properties.

  • Biomaterials: Create functionalized biomaterials through site-specific immobilization of peptides and proteins.

Experimental Workflows

Sortase-Mediated Hydrazinolysis and Chemical Ligation

The following diagram illustrates the two-stage process of generating a peptide hydrazide via sortase-mediated hydrazinolysis, followed by its use in a native chemical ligation reaction.

workflow1 cluster_enzymatic Enzymatic Step: Sortase-Mediated Hydrazinolysis cluster_chemical Chemical Ligation Step Peptide_LPXTG Peptide-LPXTG SortaseA Sortase A Peptide_LPXTG->SortaseA Peptide_Hydrazide Peptide-LPXT-NHNH2 SortaseA->Peptide_Hydrazide Irreversible Hydrazinolysis Hydrazine Hydrazine (or derivative) Hydrazine->SortaseA Activation Activation (e.g., NaNO2) Peptide_Hydrazide->Activation Peptide_Azide Peptide-LPXT-N3 Activation->Peptide_Azide Ligated_Product Ligated Peptide Peptide_Azide->Ligated_Product N_Cys_Peptide N-Cys-Peptide' N_Cys_Peptide->Ligated_Product Native Chemical Ligation

Caption: Workflow for peptide ligation via sortase-mediated hydrazinolysis.

Investigating L-phenylalanine Hydrazide as a Nucleophile in SML

This diagram outlines a proposed experimental workflow to determine the viability and efficiency of L-phenylalanine hydrazide as a nucleophile in a direct sortase-mediated ligation.

workflow2 cluster_reaction Reaction Setup cluster_analysis Analysis cluster_optimization Optimization Title Experimental Workflow: Testing L-phenylalanine Hydrazide in SML Peptide_LPETG Substrate: Peptide-LPETG Reaction_Mix Reaction Mixture Peptide_LPETG->Reaction_Mix L_Phe_Hydrazide Nucleophile: L-phenylalanine hydrazide L_Phe_Hydrazide->Reaction_Mix SortaseA_5M Enzyme: Sortase A (e.g., 5M mutant) SortaseA_5M->Reaction_Mix Incubation Incubation (Time course: 0, 1, 4, 12, 24h) Reaction_Mix->Incubation Quenching Quench Reaction (e.g., acid) Incubation->Quenching HPLC RP-HPLC Analysis Quenching->HPLC MS Mass Spectrometry HPLC->MS Yield_Calculation Yield Calculation MS->Yield_Calculation Vary_Concentration Vary Nucleophile Concentration Yield_Calculation->Vary_Concentration Vary_Enzyme Vary Enzyme Concentration Yield_Calculation->Vary_Enzyme Vary_pH_Temp Vary pH and Temperature Yield_Calculation->Vary_pH_Temp Optimized_Yield Optimized Yield Vary_Concentration->Optimized_Yield Vary_Enzyme->Optimized_Yield Vary_pH_Temp->Optimized_Yield

References

Application Notes and Protocols for Coupling L-Phenylalanine Hydrazide to a Resin Support for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide hydrazides are valuable intermediates in peptide and protein chemistry. They serve as precursors for the synthesis of peptide thioesters, which are essential for native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. Additionally, the hydrazide moiety can be used for bioconjugation and the creation of peptide libraries. The most common strategy for synthesizing peptide hydrazides via solid-phase peptide synthesis (SPPS) involves the use of a resin support functionalized with a hydrazine linker.

This document provides a detailed protocol for the preparation of a C-terminal L-phenylalanine hydrazide peptide, starting with the functionalization of a 2-chlorotrityl (2-CTC) resin with a stable Fmoc-protected hydrazine linker, followed by the coupling of Fmoc-L-phenylalanine. An alternative method involving post-synthesis hydrazinolysis from a Wang resin is also discussed.

Data Presentation: Resin Loading and Yields

The choice of resin and the method for generating the peptide hydrazide can significantly impact the loading capacity and overall yield. The following table summarizes typical quantitative data for different approaches.

Resin TypeMethodLinker/ReagentTypical Loading Capacity (mmol/g)Overall Peptide YieldReference
2-Chlorotrityl (2-CTC) ResinPre-functionalizationHydrazine0.3 - 1.2Varies with peptide sequence[1][2]
2-Chlorotrityl (2-CTC) ResinPre-functionalizationHydrazine0.4 - 0.6Varies with peptide sequence
TentaGel® XV Trityl Chloride ResinPre-functionalization9-Fluorenylmethyl carbazate (Fmoc-NHNH₂)0.221 ± 0.00717% (for a 40-mer peptide)[3][4]
Wang-TentaGel ResinPost-synthesis CleavageHydrazinolysisNot Applicable"Very good to excellent"[5]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the preparation of an Fmoc-Phe-NHNH-Resin, starting from the 2-chlorotrityl chloride resin.

experimental_workflow cluster_resin_prep Resin Functionalization cluster_peptide_synthesis Peptide Synthesis Initiation resin 2-Chlorotrityl Chloride Resin swelling Swell Resin in DCM resin->swelling activation Functionalize with Fmoc-NHNH₂ in DCM/DMF swelling->activation capping Cap Unreacted Sites with MeOH/DIEA/DCM activation->capping wash_dry Wash (DMF, DCM) and Dry capping->wash_dry fmoc_resin Fmoc-NHNH-Trityl Resin wash_dry->fmoc_resin fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) fmoc_resin->fmoc_deprotection Start SPPS coupling Couple Activated Fmoc-Phe-OH to Resin fmoc_deprotection->coupling activated_phe Activate Fmoc-Phe-OH (e.g., with HATU/DIEA) activated_phe->coupling final_resin Fmoc-Phe-NHNH-Trityl Resin coupling->final_resin

Caption: Workflow for preparing Fmoc-Phe-NHNH-Trityl Resin.

Experimental Protocols

Protocol 1: Preparation of Fmoc-Hydrazine 2-Chlorotrityl Resin and Coupling of Fmoc-L-Phenylalanine

This protocol is adapted from methodologies that utilize the stable 9-fluorenylmethyl carbazate (Fmoc-NHNH₂) to create a resin ready for solid-phase peptide synthesis (SPPS).[3]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (e.g., 1.0-1.6 mmol/g loading)

  • 9-Fluorenylmethyl carbazate (Fmoc-NHNH₂)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)

  • 20% Piperidine in DMF (v/v)

  • Fritted syringe or peptide synthesis vessel

Part A: Functionalization of 2-CTC Resin with Fmoc-NHNH₂

  • Resin Swelling: Place the 2-CTC resin in a fritted syringe or reaction vessel. Add sufficient DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation. Drain the DCM.

  • Fmoc-NHNH₂ Coupling:

    • Dissolve 2-3 equivalents of Fmoc-NHNH₂ (relative to the resin's theoretical loading) in a minimal amount of DMF.

    • Add 4-5 equivalents of DIEA to the Fmoc-NHNH₂ solution.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To block any unreacted chlorotrityl groups, drain the reaction mixture and add a solution of MeOH/DIEA/DCM (1:2:17, v/v/v). Agitate for 30 minutes.

  • Washing and Drying:

    • Drain the capping solution.

    • Wash the resin sequentially with DCM (3 times), DMF (3 times), and DCM (3 times).

    • Dry the resin under a stream of nitrogen and then under vacuum to a constant weight.

  • (Optional) Quantification of Loading: The loading of the Fmoc-hydrazine resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed amount of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

Part B: Coupling of the First Amino Acid (Fmoc-L-Phenylalanine)

  • Resin Swelling: Swell the prepared Fmoc-hydrazine resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate 3-4 equivalents of Fmoc-Phe-OH with a suitable coupling reagent. For example, using HATU: dissolve Fmoc-Phe-OH and 3-4 equivalents of HATU in DMF, then add 6-8 equivalents of DIEA.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next cycle of deprotection and coupling for peptide chain elongation.

Protocol 2: Synthesis of Peptide Hydrazide via Hydrazinolysis from Wang Resin

This method involves standard Fmoc-SPPS on a Wang resin, followed by cleavage with hydrazine to yield the peptide hydrazide.[5]

Materials:

  • Fmoc-Phe-Wang resin

  • Standard Fmoc-protected amino acids and SPPS reagents

  • Hydrazine monohydrate

  • DMF or other suitable solvent (e.g., THF)

Procedure:

  • Peptide Synthesis: Assemble the desired peptide sequence on Fmoc-Phe-Wang resin using standard automated or manual Fmoc-SPPS protocols.

  • Resin Preparation for Cleavage: After the final N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM, and dry it under vacuum.

  • Hydrazinolysis:

    • Swell the dried peptidyl-resin in DMF or a suitable solvent.

    • Prepare a solution of 5-10% hydrazine monohydrate in the same solvent.

    • Add the hydrazine solution to the resin (use a sufficient volume to ensure the resin is fully suspended).

    • Agitate the mixture at room temperature. The reaction time can vary from 2 to 48 hours depending on the C-terminal amino acid and the peptide sequence. Monitor the reaction for completion.

  • Product Isolation:

    • Filter the resin and collect the filtrate containing the peptide hydrazide.

    • Wash the resin with additional solvent and combine the filtrates.

    • Remove the solvent under reduced pressure.

    • Precipitate the crude peptide hydrazide by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by centrifugation and dry it under vacuum.

  • Purification: The crude peptide hydrazide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The synthesis of peptides with a C-terminal phenylalanine hydrazide can be reliably achieved using solid-phase methods. The pre-functionalization of a 2-chlorotrityl resin with a stable Fmoc-hydrazine linker offers a robust and widely applicable method, allowing for the subsequent straightforward synthesis of the peptide chain.[3] This approach provides a stable resin that can be stored and used in automated synthesizers. Alternatively, for those utilizing standard Wang resins, post-synthesis hydrazinolysis presents a viable and efficient method to obtain the desired peptide hydrazide.[5] The choice of protocol will depend on the specific requirements of the synthesis, available starting materials, and the desired scale of production.

References

Application of L-Phenylalanine Hydrazide in the Synthesis of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Phenylalanine hydrazide (H-Phe-NHNH2) is a versatile chemical building block derived from the essential amino acid L-phenylalanine. Its unique structural features, combining a chiral amino acid core with a reactive hydrazide functional group, make it an attractive starting material for the synthesis of novel bioactive compounds in medicinal chemistry.[1] The hydrazide moiety readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives, providing a straightforward method for molecular elaboration and the introduction of diverse pharmacophores.[1][2] Research has indicated that derivatives of L-phenylalanine possess neuroprotective properties, suggesting that this compound is a promising scaffold for the development of new therapeutic agents for neurodegenerative diseases.[3][4]

This application note provides a comprehensive overview of the use of this compound in the synthesis of potential neuroprotective agents. It includes a general synthetic protocol, methodologies for key neuroprotective assays, and a summary of potential mechanisms of action.

Synthetic Strategy: From this compound to Neuroprotective Hydrazones

The primary synthetic route utilizing this compound for the creation of neuroprotective candidates involves the formation of hydrazones. This reaction is a condensation between the hydrazide group of this compound and an aldehyde or ketone, often bearing a pharmacophore known for antioxidant or anti-inflammatory properties. Vanillin and its derivatives, for example, are commonly used due to their established antioxidant and neuroprotective effects.

General Protocol for the Synthesis of Phenylalanine-based Hydrazones

This protocol describes a general method for the synthesis of a hydrazone derivative from L-phenylalanine hydrazide and a substituted aromatic aldehyde.

Materials:

  • L-Phenylalanine hydrazide (this compound)

  • Substituted aromatic aldehyde (e.g., vanillin, salicylaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolve L-phenylalanine hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the crude product with cold solvent to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent system to obtain the pure hydrazone derivative.

  • Dry the purified product under vacuum.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[2]

Data Presentation: Evaluating Neuroprotective Efficacy

The neuroprotective potential of newly synthesized compounds is assessed through various in vitro and in vivo assays. The quantitative data from these assays are crucial for structure-activity relationship (SAR) studies and for identifying lead compounds. The following table provides an illustrative summary of the types of data collected, based on findings for related neuroprotective compounds.

Compound IDAssay TypeModel SystemConcentrationResultReference
DBrT AMPA/kainate receptor-mediated mEPSC frequencyRat cultured neuronsIC₅₀127.5 ± 13.3 µM[3]
DBrT LDH Release (Oxygen-Glucose Deprivation)Rat cultured neurons-Significantly reduced[3]
DBrT Brain Infarct Volume (transient MCAO)Rats-52.7 ± 14.1% of control[3]
Compound 1 MAO-B InhibitionIn vitroIC₅₀278 ± 29 nM[4]
Compound 1 LDH Release (6-OHDA-induced)SH-SY5Y & IMR-32 cells-Statistically significant decrease[4]
Compound 5g hAChE InhibitionIn vitroIC₅₀0.1 µM[5]
Compound 5g hBuChE InhibitionIn vitroIC₅₀-[5]

Note: The data presented for DBrT, Compound 1, and Compound 5g are for L-phenylalanine derivatives or other neuroprotective compounds and serve as an example of how data on this compound-derived agents would be presented.

Experimental Protocols for Key Neuroprotective Assays

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytoprotective effect of a compound against a neurotoxin-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta)

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce neurotoxicity by adding the neurotoxin to the wells (except for the control group).

  • Incubate the plate for the desired period (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Neurotoxin

  • Test compound

  • LDH assay kit

  • 96-well microplate

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Perform the LDH assay on the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of LDH release, which is proportional to the level of cytotoxicity. A reduction in LDH release by the test compound indicates a neuroprotective effect.[3][4]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound This compound Condensation Condensation This compound->Condensation Aldehyde Aldehyde Aldehyde->Condensation Hydrazone Derivative Hydrazone Derivative Condensation->Hydrazone Derivative In Vitro Assays In Vitro Assays Hydrazone Derivative->In Vitro Assays Neuroprotection Assay Neuroprotection Assay In Vitro Assays->Neuroprotection Assay Antioxidant Assay Antioxidant Assay In Vitro Assays->Antioxidant Assay Enzyme Inhibition Assay Enzyme Inhibition Assay In Vitro Assays->Enzyme Inhibition Assay Data Analysis Data Analysis Neuroprotection Assay->Data Analysis Antioxidant Assay->Data Analysis Enzyme Inhibition Assay->Data Analysis Lead Compound Lead Compound Data Analysis->Lead Compound

Caption: General workflow from synthesis to evaluation.

Plausible Neuroprotective Signaling Pathway

G cluster_pathway Neuroprotective Mechanism H-Phe-NHNH2_Derivative This compound Derivative Glutamate_Receptor Glutamate Receptor (e.g., AMPA) H-Phe-NHNH2_Derivative->Glutamate_Receptor Antagonism ROS_Production ROS Production H-Phe-NHNH2_Derivative->ROS_Production Scavenging Excitotoxicity Glutamatergic Excitotoxicity Glutamate_Receptor->Excitotoxicity Neuronal_Damage Neuronal Damage & Apoptosis Excitotoxicity->Neuronal_Damage ROS_Production->Neuronal_Damage Neuroprotection Neuroprotection Neuronal_Damage->Neuroprotection

Caption: Potential neuroprotective signaling pathway.

Conclusion

L-Phenylalanine hydrazide serves as a valuable and readily available starting material for the synthesis of novel compounds with potential neuroprotective activities. The straightforward formation of hydrazone derivatives allows for the systematic exploration of structure-activity relationships. The evaluation of these compounds through a battery of in vitro assays can identify promising candidates that mitigate neuronal damage through mechanisms such as the reduction of excitotoxicity and oxidative stress. Further investigation into derivatives of this compound is warranted to develop new therapeutic strategies for neurodegenerative diseases.

References

Application Notes and Protocols for L-Phenylalanine Hydrazide in Peptide-Based Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanine hydrazide is a versatile building block in the design and synthesis of peptide-based therapeutics. Its unique chemical properties allow for its incorporation as a C-terminal modification, enabling the creation of peptide hydrazides. These intermediates serve as valuable precursors for various conjugation strategies, most notably the formation of hydrazone linkages. This pH-sensitive bond is of particular interest in drug delivery systems, allowing for the controlled release of therapeutic agents under specific physiological conditions. Furthermore, the hydrazide moiety can be a key component in the architecture of bifunctional drugs, where a peptide's targeting capabilities are combined with the pharmacological action of another small molecule.

These application notes provide a comprehensive overview of the use of L-Phenylalanine hydrazide in peptide-based drug development, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Key Applications of L-Phenylalanine Hydrazide

  • C-Terminal Modification of Peptides: L-Phenylalanine hydrazide can be readily incorporated at the C-terminus of a peptide sequence during solid-phase peptide synthesis (SPPS) or solution-phase synthesis.[1]

  • Formation of Hydrazone-Linked Conjugates: The resulting peptide hydrazide can be chemoselectively ligated to molecules containing an aldehyde or ketone group to form a hydrazone bond. This strategy is widely used for:

    • Drug Delivery Systems: Creating prodrugs where a cytotoxic agent is tethered to a targeting peptide. The acidic environment of tumor tissues or endosomes can trigger the hydrolysis of the hydrazone bond, leading to localized drug release.[2][3]

    • Bifunctional Ligands: Linking a peptide pharmacophore to a non-peptide pharmacophore to create a single molecule with dual activity. A notable example is the development of bifunctional opioid agonists and neurokinin-1 (NK1) receptor antagonists.[4][5]

  • Precursor for Peptide Thioesters: Peptide hydrazides are valuable intermediates in native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. They can be converted to peptide thioesters, which then react with an N-terminal cysteine residue to form a native peptide bond.[6]

Data Presentation

Table 1: Synthesis and Purification of a Model Tetrapeptide Hydrazide (Boc-Tyr-D-Ala-Gly-Phe-NHNH₂)
ParameterValueReference
Synthesis MethodSolution-Phase Peptide Synthesis[7]
Coupling ReagentBOP/HOBt/NMM[5]
Nα-Protecting GroupBoc[5]
Purification MethodC18 RP-HPLC[5]
Overall Yield34% (for a similar modelin-5 peptide hydrazide)[8]
Purity>95% (as determined by HPLC)[8]
Table 2: Hydrazone Formation and Stability
ParameterCondition/ValueReference
Hydrazone Formation
ReactantsPeptide Hydrazide and Aldehyde/Ketone[9]
pHOptimal around 4.5, but proceeds at neutral pH[10]
TemperatureRoom Temperature to 37°C[6]
Reaction Time2-24 hours[6]
Yield71-91% (for a model system)[6]
Hydrazone Stability (Hydrolysis)
Stability at pH 7.4 (Physiological)Aromatic hydrazones (from Phe-NHNH₂) are generally stable, with slow hydrolysis observed over extended periods (e.g., half-life > 72 hours).[1][11]
Stability at pH 5.0-6.0 (Acidic)Hydrolysis is significantly accelerated, enabling drug release in acidic microenvironments like tumors or endosomes.[2][11]
Factors Affecting StabilityAromatic aldehydes yield more stable hydrazones than aliphatic aldehydes. Electron-donating groups on the hydrazine increase stability.[1][11]
Table 3: Biological Activity of a Bifunctional Opioid Agonist/NK1 Antagonist Peptide-Hydrazone Conjugate
ReceptorLigandBinding Affinity (Ki, nM)Functional Assay (IC50/Ke, nM)Reference
μ-Opioid (MOR)NP30 (H-Tyr-D-Ala-Gly-Phe-Linker-Trp...)0.2926 (IC50, GPI assay)[7]
δ-Opioid (DOR)NP30 (H-Tyr-D-Ala-Gly-Phe-Linker-Trp...)4.721 (IC50, MVD assay)[7]
NK1 ReceptorNP30 (H-Tyr-D-Ala-Gly-Phe-Linker-Trp...)4.2 (rat)59 (Ke, GPI assay)[7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide with a C-terminal L-Phenylalanine Hydrazide

This protocol describes the manual synthesis of a peptide with a C-terminal L-Phenylalanine hydrazide using Fmoc/tBu chemistry on a 2-chlorotrityl chloride (2-CTC) resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, loading ~1.0-1.6 mmol/g)

  • Fmoc-L-Phenylalanine hydrazide

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Solid-phase peptide synthesis (SPPS) vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DMF for 30-60 minutes in the SPPS vessel.

  • Loading of Fmoc-L-Phenylalanine hydrazide:

    • Dissolve Fmoc-L-Phenylalanine hydrazide (2 eq. relative to resin loading) and DIPEA (4 eq.) in a minimal amount of DMF.

    • Add the solution to the swollen resin and shake for 2-4 hours at room temperature.

    • To cap any remaining reactive sites, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) and shake for 30 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure/HOBt (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (3x).

  • Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the last coupling step, perform a final Fmoc deprotection as described in step 3.

  • Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum for at least 1 hour.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (TFA/TIS/Water) to the dried resin (10 mL per gram of resin).

    • Shake at room temperature for 2-3 hours.[7]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[12][13]

    • Lyophilize the pure fractions to obtain the final peptide hydrazide.

Protocol 2: Hydrazone Bond Formation with a Peptide Hydrazide

This protocol describes the formation of a hydrazone bond between a peptide containing a C-terminal L-Phenylalanine hydrazide and an aldehyde-containing molecule.

Materials:

  • Purified peptide hydrazide

  • Aldehyde- or ketone-containing molecule

  • Reaction Buffer: 100 mM Sodium phosphate buffer, pH 6.0-7.0

  • Acetonitrile or other organic co-solvent (if needed for solubility)

  • Analytical and Preparative RP-HPLC system

Procedure:

  • Dissolve Reactants: Dissolve the peptide hydrazide in the reaction buffer. If solubility is an issue, a small amount of an organic co-solvent like acetonitrile can be added.

  • Add Carbonyl Compound: Add the aldehyde- or ketone-containing molecule to the peptide hydrazide solution. A slight molar excess (1.1-1.5 equivalents) of the carbonyl compound is often used to drive the reaction to completion.

  • Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical RP-HPLC.

  • Purification: Once the reaction is complete, purify the hydrazone-linked peptide conjugate by preparative RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the downstream signaling pathways of the μ-opioid receptor and the neurokinin-1 (NK1) receptor, which are relevant targets for bifunctional peptide-hydrazone drugs.

mu_opioid_receptor_signaling cluster_membrane Plasma Membrane MOR μ-Opioid Receptor (MOR) Gi_protein Gi/o Protein (αβγ) MOR->Gi_protein Activates G_alpha_i Gαi Gi_protein->G_alpha_i Dissociates G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion inhibited Opioid_Agonist Opioid Agonist (e.g., Bifunctional Peptide) Opioid_Agonist->MOR Binds to G_alpha_i->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates Ca_channel Voltage-gated Ca2+ Channel G_beta_gamma->Ca_channel Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Modulates K_efflux K+ Efflux GIRK->K_efflux Ca_influx Ca2+ Influx (Inhibited) Ca_channel->Ca_influx K_efflux->Analgesia Contributes to Ca_influx->Analgesia Contributes to

Caption: Downstream signaling of the μ-opioid receptor.

nk1_receptor_signaling cluster_membrane Plasma Membrane NK1R Neurokinin-1 Receptor (NK1R) Gq_protein Gq Protein (αβγ) NK1R->Gq_protein Activates G_alpha_q Gαq Gq_protein->G_alpha_q Dissociates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Substance_P Substance P Substance_P->NK1R Binds to NK1R_Antagonist NK1R Antagonist (e.g., Bifunctional Peptide) NK1R_Antagonist->NK1R Blocks G_alpha_q->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Co-activates Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) PKC->Downstream_Signaling Activates

Caption: Downstream signaling of the Neurokinin-1 receptor.

Experimental Workflow

experimental_workflow start Start spps Solid-Phase Peptide Synthesis (Fmoc-Phe-NHNH₂ on 2-CTC resin) start->spps cleavage Cleavage from Resin (TFA/TIS/H₂O) spps->cleavage purification1 RP-HPLC Purification cleavage->purification1 peptide_hydrazide Peptide-Phe-NHNH₂ purification1->peptide_hydrazide hydrazone_formation Hydrazone Formation (Reaction with R-CHO/R₂C=O) peptide_hydrazide->hydrazone_formation purification2 RP-HPLC Purification hydrazone_formation->purification2 final_product Peptide-Hydrazone Conjugate purification2->final_product characterization Characterization (MS, HPLC) final_product->characterization end End characterization->end

Caption: General workflow for peptide-hydrazone synthesis.

Conclusion

L-Phenylalanine hydrazide is a valuable tool for the creation of sophisticated peptide-based drugs. Its ability to form a C-terminal hydrazide allows for the straightforward synthesis of peptide-drug conjugates and bifunctional molecules via the formation of a pH-sensitive hydrazone linkage. The protocols and data presented here provide a foundation for researchers to design and synthesize novel peptide therapeutics with enhanced properties, such as targeted delivery and controlled release. The strategic use of L-Phenylalanine hydrazide in peptide design opens up new avenues for developing more effective and safer therapies for a range of diseases.

References

Application Notes and Protocols for H-Phe-NHNH2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Phenylalanine hydrazide (H-Phe-NHNH2) is a valuable chiral building block in organic synthesis and medicinal chemistry. As a derivative of the natural amino acid L-phenylalanine, it incorporates a reactive hydrazide moiety, making it a versatile precursor for a wide range of heterocyclic compounds and peptide analogs. Its applications are prominent in the synthesis of bioactive molecules, including potential therapeutic agents, and in the development of novel peptide-based drugs.[1] The unique reactivity of the hydrazide group allows for its participation in reactions like hydrazone formation and cyclocondensation, making it an essential tool in drug discovery.[1]

Synthesis of this compound

The synthesis of L-Phenylalanine hydrazide typically starts from N-protected L-phenylalanine. A common and efficient method involves the esterification of the amino acid followed by hydrazinolysis.

Representative Protocol: Synthesis from Boc-L-Phenylalanine

This two-step protocol provides a general method for preparing this compound, starting with the readily available Boc-protected L-phenylalanine.

Step 1: Esterification (Boc-L-Phenylalanine methyl ester)

  • Materials: Boc-L-Phenylalanine, Methanol (MeOH), Thionyl chloride (SOCl2) or HCl gas.

  • Procedure:

    • Suspend Boc-L-Phenylalanine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirring suspension. Alternatively, bubble dry HCl gas through the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-Phe-OMe as a solid or oil.

Step 2: Hydrazinolysis (Boc-L-Phenylalanine hydrazide)

  • Materials: Boc-L-Phenylalanine methyl ester, Hydrazine hydrate (N2H4·H2O), Ethanol (EtOH).

  • Procedure:

    • Dissolve the Boc-Phe-OMe (1 equivalent) in ethanol.

    • Add hydrazine hydrate (3-5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Add cold water to the residue to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain Boc-L-Phenylalanine hydrazide.

Step 3: Deprotection (this compound)

  • Materials: Boc-L-Phenylalanine hydrazide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected hydrazide in dichloromethane.

    • Add an excess of trifluoroacetic acid (typically a 1:1 v/v mixture with DCM).

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting product, this compound, is often obtained as a TFA salt and can be used directly or neutralized.

Key Reactions and Experimental Protocols

Formation of Chiral Hydrazones

A primary application of this compound is its reaction with aldehydes and ketones to form chiral phenylhydrazones. This reaction is a nucleophilic addition-elimination (condensation) where the nucleophilic -NH2 group of the hydrazide attacks the electrophilic carbonyl carbon.[2][3] The resulting hydrazones are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and can serve as ligands or bioactive molecules themselves.

Experimental Workflow: Hydrazone Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Dissolve this compound (1 eq) and Carbonyl Compound (1 eq) in Ethanol Catalyst Add catalytic amount of Glacial Acetic Acid Reactants->Catalyst Reflux Reflux the mixture for 2-8 hours Catalyst->Reflux Monitor Monitor progress by TLC Reflux->Monitor Cool Cool mixture to room temp. Monitor->Cool Precipitate Pour into cold water to precipitate Cool->Precipitate Filter Filter the solid product Precipitate->Filter Wash Wash with cold ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Characterize Characterize by NMR, IR, MS Recrystallize->Characterize

Caption: Workflow for the synthesis of hydrazones from this compound.

Protocol: Synthesis of (S)-2-amino-N'-(1-phenylethylidene)-3-phenylpropanehydrazide

  • Materials and Reagents: this compound (or its salt), Acetophenone, Ethanol (absolute), Glacial Acetic Acid.

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, filtration apparatus.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in absolute ethanol (approx. 10-15 mL per mmol of this compound).

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Attach a condenser and reflux the mixture with stirring for 4-6 hours.

    • Monitor the reaction's completion using Thin Layer Chromatography (TLC), typically with a hexane:ethyl acetate mobile phase.[4]

    • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up and Purification:

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into a beaker of ice-cold water to induce precipitation of the crude product.

    • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

    • Further purify the solid by recrystallization from ethanol to obtain the desired hydrazone.[4]

  • Characterization: Confirm the structure of the product using FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.

Synthesis of Chiral Pyrazole Derivatives

This compound is an excellent precursor for synthesizing 1,3,5-trisubstituted pyrazoles, which are important scaffolds in medicinal chemistry. The reaction typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[5][6]

Experimental Workflow: Pyrazole Synthesis

G cluster_prep Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Isolation & Purification cluster_final Analysis Start Dissolve 1,3-Dicarbonyl Compound (1 eq) in Ethanol Add Add this compound (1 eq) and catalytic Acetic Acid Start->Add Reflux Reflux for 4-12 hours Add->Reflux TLC Monitor by TLC Reflux->TLC Concentrate Concentrate the reaction mixture TLC->Concentrate Filter Filter the crude solid Concentrate->Filter Wash Wash with cold Ethanol Filter->Wash Dry Dry under vacuum Wash->Dry Recrystallize Recrystallize from appropriate solvent Dry->Recrystallize Analyze Characterize (NMR, MS, etc.) Recrystallize->Analyze

Caption: Workflow for the synthesis of pyrazoles from this compound.

Protocol: Synthesis of a Pyrazole from Acetylacetone

  • Materials and Reagents: this compound, Acetylacetone (2,4-pentanedione), Ethanol, Glacial Acetic Acid.

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, filtration apparatus.

  • Procedure:

    • To a solution of acetylacetone (1.0 eq) in ethanol, add this compound (1.0 eq).

    • Add a catalytic amount (2-3 drops) of glacial acetic acid.

    • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Concentrate the solvent using a rotary evaporator.

    • The crude product often precipitates upon cooling or concentration. If not, pouring into cold water may be necessary.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Purify the product by recrystallization from a suitable solvent like ethanol to yield the desired pyrazole derivative.[4]

  • Characterization: The final product should be characterized by spectroscopic methods (NMR, IR, MS) and its purity assessed by HPLC or elemental analysis.

Table 1: Summary of Reaction Conditions and Yields for Pyrazole Synthesis

Hydrazine DerivativeCarbonyl SourceCatalystSolventConditionsYieldReference
Phenyl hydrazinePyrazole ketoneAcetic AcidEthanolRefluxGood[4]
Phenyl hydrazineEthyl acetoacetateNano-ZnO--95%[5]
p-((t-butyl)phenyl)hydrazineChalconeCu(OTf)2[BMIM-PF6]-82%[7]
Phenyl hydrazine2-(trifluoromethyl)-1,3-diketone-EthanolReflux63%[7]
This compound as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[8] Given its inherent chirality derived from L-phenylalanine, this compound can be used as a chiral auxiliary. After inducing asymmetry in a reaction, the auxiliary can be cleaved and potentially recovered.

Conceptual Workflow: this compound as a Chiral Auxiliary

G cluster_steps Asymmetric Synthesis Workflow A 1. Attach Auxiliary (this compound reacts with a prochiral substrate) B 2. Diastereoselective Reaction (Reagent attacks the substrate-auxiliary conjugate, sterically guided by the Phe moiety) A->B Forms diastereomers C 3. Cleave Auxiliary (Hydrolyze or cleave the bond to release the chiral product and recover the auxiliary) B->C Creates new stereocenter D Enantiomerically Enriched Product C->D

Caption: Logical workflow for using this compound as a chiral auxiliary.

Protocol: General Procedure for Asymmetric Alkylation

  • Step 1: Formation of the Hydrazone:

    • React this compound with a prochiral ketone (e.g., cyclohexanone) under standard hydrazone formation conditions (as described in section 2.1) to form a chiral hydrazone.

  • Step 2: Deprotonation and Alkylation:

    • Dissolve the purified hydrazone in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N2 or Ar).

    • Cool the solution to -78 °C.

    • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon, forming a chiral aza-enolate.

    • Add an alkylating agent (e.g., methyl iodide). The bulky phenylalanine side chain will direct the approach of the electrophile, leading to a diastereomerically enriched product.

    • Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

  • Step 3: Cleavage of the Auxiliary:

    • Hydrolyze the resulting alkylated hydrazone under mild acidic conditions or via ozonolysis to release the chiral ketone.

    • The cleaved this compound auxiliary can be recovered from the aqueous phase.

  • Analysis: The enantiomeric excess (e.e.) of the final product should be determined using chiral HPLC or GC.

References

Application Notes and Protocols: H-Phe-NHNH2 as a C-terminal Modification Agent in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-terminal modification of peptides is a critical strategy in medicinal chemistry to enhance their therapeutic potential. The native carboxylic acid terminus is often a liability, rendering peptides susceptible to rapid degradation by carboxypeptidases and contributing to unfavorable pharmacokinetic profiles. Modification of the C-terminus can significantly improve a peptide's stability, receptor binding affinity, and overall biological activity.[][2] One such strategic modification is the introduction of a phenylalaninyl-hydrazide (Phe-NHNH2) moiety. This modification effectively blocks the C-terminal carboxylic acid, thereby increasing resistance to enzymatic degradation and often enhancing receptor interactions.[2][3]

These application notes provide a comprehensive overview of the use of H-Phe-NHNH2 as a C-terminal modifying agent, complete with quantitative data on the resulting improvements, detailed experimental protocols for synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Advantages of C-terminal Phenylalaninyl-hydrazide Modification

The incorporation of a Phe-NHNH2 group at the C-terminus of a peptide offers several key advantages:

  • Enhanced Enzymatic Stability: The hydrazide bond is not a substrate for common carboxypeptidases, leading to a significant increase in the peptide's half-life in biological fluids.[3]

  • Improved Receptor Binding Affinity: The phenyl group can engage in additional hydrophobic or aromatic interactions within the receptor's binding pocket, potentially increasing the binding affinity (Ki) or potency (IC50/EC50).

  • Increased Hydrophobicity: This modification increases the overall hydrophobicity of the peptide, which can influence its pharmacokinetic and pharmacodynamic properties, including membrane permeability.[2]

  • Versatile Chemical Handle: The hydrazide group can serve as a chemical handle for further modifications or for ligation to other molecules, such as in the formation of hydrazones for bioconjugation.

Quantitative Data Presentation

The following table summarizes the quantitative improvements in binding affinity and metabolic stability observed for peptides after C-terminal modification. The data is based on studies of H-Phe-Phe-NH2 analogues, which are ligands for the Substance P 1-7 (SP(1-7)) binding site.

Compound/ModificationBinding Affinity (Ki, nM) for SP(1-7) siteIn Vitro Half-Life (t½, min) in Rat Liver Microsomes
H-Phe-Phe-NH21.513
N-Me-Phe-Phe-NH21.113
H-Phe-(N-Me)Phe-NH21.813
Rigidified Analogue 7a1.354
Rigidified Analogue 8a0.8208

Data extracted from Fransson, R. et al. J Med Chem. 2013.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of C-terminally Modified Peptides with this compound

This protocol describes the synthesis of a peptide with a C-terminal phenylalaninyl-hydrazide using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Hydrazine monohydrate

  • Fmoc-Phe-OH

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the 2-CTC resin in DMF for 30 minutes.

  • Hydrazine Loading: Treat the resin with a solution of 5% hydrazine monohydrate in DMF for 2 hours to generate the hydrazide resin. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid (Fmoc-Phe-OH) Coupling:

    • Dissolve Fmoc-Phe-OH (3 eq.), a coupling reagent like HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the hydrazide resin and shake for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.

  • Peptide Chain Elongation: Couple the subsequent Fmoc-protected amino acids sequentially using standard SPPS protocols (coupling and deprotection steps as above).

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide-Phe-NHNH2 product by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a method to determine the half-life of a C-terminally modified peptide in plasma.

Materials:

  • Purified peptide stock solution (in a suitable solvent like DMSO)

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitating solution (e.g., acetonitrile with an internal standard)

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the plasma at 37°C. Prepare a working solution of the peptide in PBS.

  • Incubation: Pre-warm the plasma to 37°C. Add the peptide working solution to the plasma to achieve the desired final concentration (e.g., 1 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.[5]

  • Protein Precipitation: Immediately add the aliquot to a tube containing the cold precipitating solution to stop enzymatic degradation and precipitate plasma proteins.

  • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.[6]

Protocol 3: Radioligand Receptor Binding Assay (Competitive)

This protocol describes how to determine the binding affinity (Ki) of a modified peptide for its receptor, using the Substance P/NK1R interaction as an example.

Materials:

  • Cell line expressing the Neurokinin-1 Receptor (NK1R), e.g., HEK293-NK1R cells

  • Radiolabeled ligand, e.g., [³H]-Substance P or [¹²⁵I]-Substance P

  • Unlabeled Substance P (for non-specific binding)

  • The C-terminally modified test peptide

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Scintillation cocktail and counter (for ³H) or gamma counter (for ¹²⁵I)

Procedure:

  • Cell Membrane Preparation: Prepare a crude membrane fraction from the NK1R-expressing cells.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + binding buffer + cell membranes.

    • Non-specific Binding: Radioligand + excess unlabeled Substance P + cell membranes.

    • Competitive Binding: Radioligand + varying concentrations of the test peptide + cell membranes.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail (for ³H) or tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test peptide.

    • Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Substance P via the Neurokinin-1 Receptor (NK1R)

The binding of Substance P (SP) to its G protein-coupled receptor, NK1R, activates two primary signaling cascades through the Gq and Gs alpha subunits.

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC PKC DAG->PKC Activates Vasodilation Vasodilation Ca->Vasodilation Inflammation Inflammation PKC->Inflammation cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Pain Pain Transmission PKA->Pain

Caption: Substance P (SP) signaling through the NK1 Receptor, activating both Gq and Gs pathways.

Experimental Workflow for Development and Evaluation of C-terminally Modified Peptides

This diagram illustrates the logical flow from the synthesis of a C-terminally modified peptide to its comprehensive biological evaluation.

Peptide_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_data Data Analysis & Outcome SPPS Solid-Phase Peptide Synthesis (Fmoc-Phe-NHNH2 on resin) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Stability In Vitro Stability Assay (e.g., Plasma) Characterization->Stability Binding Receptor Binding Assay (e.g., Radioligand) Characterization->Binding Activity Functional/Cell-based Assay (e.g., Calcium flux, cAMP) Characterization->Activity HalfLife Determine Half-life (t½) Stability->HalfLife Affinity Determine Binding Affinity (Ki) Binding->Affinity Potency Determine Potency (EC50/IC50) Activity->Potency SAR Structure-Activity Relationship (SAR) HalfLife->SAR Affinity->SAR Potency->SAR

Caption: Workflow from peptide synthesis to biological characterization.

Conclusion

The C-terminal modification of peptides with this compound is a robust and effective strategy for enhancing their drug-like properties. This approach not only improves metabolic stability but can also positively impact receptor binding and biological activity. The protocols and data presented herein provide a valuable resource for researchers in the field of peptide drug discovery, offering a clear rationale and practical guidance for the implementation of this important modification technique. By applying these methods, scientists can accelerate the development of novel peptide therapeutics with improved efficacy and pharmacokinetic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in H-Phe-NHNH₂ Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the coupling of N-protected amino acids to H-Phe-NHNH₂ (Phenylalanine Hydrazide). Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common side reactions, ensuring the successful synthesis of your target peptide hydrazides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when coupling an amino acid to H-Phe-NHNH₂?

The primary side reactions encountered during the coupling of an N-protected amino acid to H-Phe-NHNH₂ are:

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when the N-protected amino acid being coupled is the second residue in the sequence (i.e., forming a dipeptide hydrazide). The free N-terminal amine of the newly formed dipeptide can intramolecularly attack the activated carboxyl group, leading to the formation of a cyclic dipeptide and truncation of the desired peptide. Phenylalanine residues are known to be involved in DKP formation.

  • Epimerization/Racemization: The chiral center of the N-protected amino acid being coupled is susceptible to epimerization under the basic conditions often employed in peptide coupling. This results in the formation of a diastereomeric impurity that can be difficult to separate from the desired product.

  • Acylation of the Hydrazide: The hydrazide moiety of H-Phe-NHNH₂ can undergo acylation as a side reaction, particularly if acidic conditions are used in conjunction with certain reagents. For instance, the use of acetic acid or formic acid can lead to partial acetylation or formylation of the hydrazide.[1][2] Formylation is reported to be significantly faster than acetylation.[1][2]

Q2: Which coupling reagents are recommended for minimizing side reactions with H-Phe-NHNH₂?

The choice of coupling reagent is critical. For coupling to H-Phe-NHNH₂, especially for residues prone to racemization, the following are recommended:

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective and can suppress racemization.

  • Uronium/Aminium Salts with Additives: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are powerful coupling agents.[3][4] The use of additives such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is crucial to minimize epimerization.[4] HATU is often preferred for difficult couplings due to its ability to suppress racemization.[4]

  • Carbodiimides with Additives: While economical, carbodiimides like DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide) should be used with caution and always in the presence of racemization-suppressing additives like HOBt or HOAt.

Q3: How can I detect and characterize side products?

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for detecting side products. Diastereomers resulting from epimerization may appear as closely eluting peaks. DKP and other byproducts will have different retention times compared to the desired product.

  • Mass Spectrometry (MS): Mass spectrometry is essential for identifying the molecular weights of the main product and any impurities. Fragmentation analysis (MS/MS) can help to confirm the structures of the side products. For example, the fragmentation pattern of a DKP will be distinct from that of the linear peptide.

Troubleshooting Guides

Issue 1: Low Yield and Presence of a Low Molecular Weight Byproduct

Possible Cause: Diketopiperazine (DKP) Formation

Troubleshooting Steps:

  • Optimize Coupling Conditions:

    • Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of DKP formation.

    • Reaction Time: Minimize the reaction time. Monitor the reaction closely by HPLC to determine the point of maximum product formation before significant DKP accumulation.

    • Base: Use a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of stronger bases like DIPEA (N,N-Diisopropylethylamine), which can promote DKP formation.

  • Choice of N-Protecting Group:

    • If using an Fmoc-protected amino acid, the piperidine used for deprotection can catalyze DKP formation. Consider using a dipeptide coupling strategy to bypass the susceptible dipeptide hydrazide intermediate.

  • Analysis:

    • Analyze the reaction mixture by HPLC and MS. Look for a peak with a mass corresponding to the cyclic dipeptide of the N-terminal amino acid and phenylalanine.

Logical Workflow for Troubleshooting DKP Formation

DKP_Troubleshooting start Low Yield & Low MW Byproduct check_dkp Hypothesis: Diketopiperazine (DKP) Formation start->check_dkp analysis Analyze by HPLC/MS Confirm MW of byproduct check_dkp->analysis Verify optimize Optimize Coupling - Lower Temperature - Shorter Time - Weaker Base analysis->optimize DKP Confirmed strategy Modify Synthetic Strategy - Couple as a dipeptide analysis->strategy DKP Confirmed end Problem Resolved optimize->end strategy->end

Caption: Troubleshooting workflow for DKP formation.

Issue 2: Appearance of a Diastereomeric Impurity in HPLC

Possible Cause: Epimerization of the N-protected amino acid.

Troubleshooting Steps:

  • Coupling Reagent and Additive Selection:

    • Use coupling reagents known for low racemization potential, such as HATU or PyBOP.

    • Always include an additive like HOAt or HOBt when using carbodiimide or uronium/aminium-based coupling reagents.

  • Base Selection:

    • Avoid strong bases like DIPEA if possible. Opt for weaker bases like N-methylmorpholine (NMM) or collidine.

  • Temperature Control:

    • Perform the coupling reaction at low temperatures (e.g., 0 °C or even -15 °C) to minimize the rate of epimerization.

  • Pre-activation Time:

    • Minimize the pre-activation time of the carboxylic acid before adding H-Phe-NHNH₂. Prolonged activation can increase the risk of racemization.

Quantitative Data on Epimerization:

While specific data for H-Phe-NHNH₂ is limited, studies on other peptide couplings provide valuable insights. The degree of epimerization is highly dependent on the amino acid being coupled, the coupling reagents, the base, and the temperature. For example, histidine and cysteine are particularly prone to racemization.

Coupling ConditionReported Racemization/EpimerizationReference
Carbodiimide without additiveCan be significantGeneral Knowledge
Carbodiimide with HOBt/HOAtSignificantly reducedGeneral Knowledge
HATU/HOAtGenerally low[4]
PyBOPGenerally lowGeneral Knowledge

Experimental Protocol: Minimizing Epimerization during Coupling of Fmoc-Ala-OH to H-Phe-NHNH₂

  • Reagent Preparation:

    • Dissolve H-Phe-NHNH₂ (1 equivalent) in anhydrous DMF.

    • In a separate flask, dissolve Fmoc-Ala-OH (1.05 equivalents), HATU (1.05 equivalents), and HOAt (1.05 equivalents) in anhydrous DMF.

    • Cool both solutions to 0 °C.

  • Activation and Coupling:

    • To the solution of Fmoc-Ala-OH, HATU, and HOAt, add N-methylmorpholine (NMM) (2 equivalents) and stir for 1-2 minutes.

    • Add the activated amino acid solution to the solution of H-Phe-NHNH₂.

    • Stir the reaction mixture at 0 °C and monitor its progress by HPLC.

  • Work-up:

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or preparative HPLC.

Signaling Pathway for Epimerization

Epimerization_Pathway activated_aa Activated N-Protected Amino Acid (L-form) proton_abstraction Proton Abstraction (Base) activated_aa->proton_abstraction Base coupling_L Coupling with H-Phe-NHNH₂ (Desired Product - L) activated_aa->coupling_L Direct Coupling oxazolone 5(4H)-Oxazolone Intermediate (Achiral) oxazolone->coupling_L Re-protonation (L) coupling_D Coupling with H-Phe-NHNH₂ (Epimerized Product - D) oxazolone->coupling_D Re-protonation (D) proton_abstraction->oxazolone

Caption: Mechanism of epimerization via oxazolone formation.

Issue 3: Mass Spectrometry Shows an Unexpected Adduct

Possible Cause: Acylation of the hydrazide moiety.

Troubleshooting Steps:

  • Review Reagents and Solvents:

    • Check if acetic acid or formic acid were used in any step, including as part of a buffer or during work-up. These can lead to acetylation (+42 Da) or formylation (+28 Da) of the hydrazide.[1][2]

  • Optimize Reaction Conditions:

    • If acidic conditions are necessary, use them at low temperatures and for the shortest possible time.

    • Consider alternative work-up procedures that do not involve strong organic acids.

  • Mass Spectrometry Analysis:

    • Carefully analyze the mass spectrum for peaks corresponding to the desired product plus 28 Da (formylation) or 42 Da (acetylation).

    • Use MS/MS to fragment the parent ion of the suspected adduct. The fragmentation pattern should confirm the location of the modification on the hydrazide.

Experimental Workflow for MS Analysis of Side Products

MS_Analysis_Workflow sample_prep Prepare Crude Reaction Mixture hplc HPLC Separation sample_prep->hplc ms1 Full Scan MS (MS1) Identify m/z of all species hplc->ms1 ms2 Tandem MS (MS/MS) Fragment parent ions ms1->ms2 Select parent ions data_analysis Data Analysis - Identify fragment ions - Confirm structures ms2->data_analysis

Caption: Workflow for HPLC-MS/MS analysis of side products.

References

Technical Support Center: H-Phe-NHNH2 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of H-Phe-NHNH2 (L-Phenylalanine hydrazide) and overcoming common challenges related to low yield.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and reliable method is a two-step process. First, the N-terminus of L-phenylalanine is protected, typically with a tert-butyloxycarbonyl (Boc) group. This intermediate, Boc-Phe-OH, is then coupled with hydrazine hydrate to form Boc-Phe-NHNH2. The final step involves the acidic cleavage of the Boc protecting group to yield the desired product, this compound.

Q2: Which step is most critical for achieving a high overall yield?

A2: Both steps are crucial, but significant yield loss often occurs during the deprotection of the Boc group. The hydrazide moiety can be sensitive to the harsh acidic conditions typically used for Boc removal, leading to side reactions or product degradation.[1][2] Careful optimization of the deprotection conditions is therefore critical.

Q3: What are the primary causes of low yield in this synthesis?

A3: The main causes include incomplete coupling of Boc-Phe-OH with hydrazine, formation of side products, difficulties in purifying the intermediate and final products, and degradation of the product during the final deprotection step.[3][4]

Troubleshooting Guide

Issue 1: Low Yield of Boc-Phe-NHNH2 Intermediate

Q: My reaction to form Boc-Phe-NHNH2 from Boc-Phe-OH and hydrazine has a low yield. What are the potential causes and solutions?

A: Low yield in the first step can be attributed to several factors related to reaction conditions and reagents.

  • Problem: Inefficient Activation of Carboxylic Acid. The carboxylic acid of Boc-Phe-OH must be activated to react efficiently with the weakly nucleophilic hydrazine.

    • Solution: Employ a suitable coupling agent. Mixed anhydrides, generated from α-N-protected amino acids and ethyl chloroformate, have been reported to work well for reactions with hydrazine.[5] Standard peptide coupling reagents like DCC/HOBt or HATU can also be effective.[6][7]

  • Problem: Side Reactions with Hydrazine. Hydrazine has two nucleophilic nitrogens, which can lead to the formation of undesired side products.

    • Solution: Control the stoichiometry carefully. Using a slight excess of hydrazine can favor the formation of the desired mon-substituted product. However, a large excess can complicate purification.

  • Problem: Poor Solvent Choice. The choice of solvent can significantly impact reaction rate and yield.

    • Solution: Acetonitrile (ACN) and ethanol are often effective solvents for hydrazine alkylation and acylation reactions.[8] Studies on similar reactions have shown that yields can be significantly higher in ACN compared to methanol.[8]

Issue 2: Low Yield or Product Degradation During Boc Deprotection

Q: I am observing a significant loss of product during the final TFA-mediated Boc deprotection step. How can I prevent this?

A: This is a common issue due to the sensitivity of the final product.

  • Problem: Harsh Deprotection Conditions. Standard deprotection cocktails (e.g., 50% TFA in DCM) can be too harsh, causing degradation of the hydrazide product.[1]

    • Solution 1: Milder Acidic Conditions. Use a lower concentration of TFA (e.g., 20%) and conduct the reaction at 0°C to minimize side reactions.[1] Alternatively, 4M HCl in dioxane is a well-established and often milder alternative for Boc deprotection.[1]

    • Solution 2: Alternative Deprotection Methods. For highly sensitive substrates, consider non-acidic or milder acidic deprotection methods. Grinding the Boc-protected amine with p-toluenesulfonic acid monohydrate is a solvent-free method that can be effective.[9] Heating in an ionic liquid with a small amount of water or TFA has also been shown to rapidly deprotect Boc groups.[2]

  • Problem: Trifluoroacetylation. The reactive hydrazide can sometimes be acylated by trifluoroacetic anhydride, a common impurity in TFA, leading to a trifluoroacetylated side product.[10]

    • Solution: Use high-purity TFA. If this side reaction is suspected, consider alternative deprotection reagents like HCl in dioxane.

Issue 3: Difficulty in Product Purification

Q: My final this compound product is an oil or is difficult to crystallize and appears impure. What purification strategies are recommended?

A: Purification challenges often stem from residual reagents, byproducts, or the inherent properties of the final compound.

  • Problem: Impurities from the Reaction. Unreacted starting materials, coupling reagents, or deprotection scavengers can co-purify with the product.

    • Solution 1: Aqueous Workup. A thorough aqueous workup is essential. After deprotection, quenching the acid, and removing the solvent, partitioning the product between an organic solvent (like ethyl acetate) and a basic aqueous solution can help remove acidic impurities.

    • Solution 2: Chromatography. If impurities persist, column chromatography on silica gel is a standard method for purification.

    • Solution 3: Crystallization. The final product, often obtained as a salt (e.g., hydrochloride or trifluoroacetate), can be crystallized from a suitable solvent system like ethanol/ether.

Data Presentation

Table 1: Effect of Solvent and Alkylating Agent on Yield in a Model Hydrazine Alkylation Reaction

Protecting GroupAlkylating AgentSolventYield of Mono-alkylated ProductReference
Boc-NHNH2Benzyl BromideAcetonitrile79%[8]
Fmoc-NHNH2Benzyl BromideAcetonitrile74%[8]
Boc-NHNH2Benzyl Bromide96% Ethanol57%[8]
Fmoc-NHNH2Benzyl Bromide96% Ethanol61%[8]
Boc-NHNH2Benzyl BromideMethanol11%[8]
Fmoc-NHNH2Benzyl ChlorideMethanol14%[8]

This table illustrates the significant impact of solvent and reagent choice on yield in a reaction analogous to the formation of the protected hydrazide precursor.[8]

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Phenylalanine Hydrazide (Boc-Phe-NHNH2)

This protocol is a general procedure based on standard peptide coupling techniques.[6]

  • Preparation: Dissolve Boc-L-phenylalanine (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) to the solution. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Add hydrazine monohydrate (1.5 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 5% NaHCO3 solution, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Deprotection of Boc-Phe-NHNH2 to this compound

This protocol describes a standard acidic deprotection.[1][11]

  • Preparation: Dissolve the purified Boc-Phe-NHNH2 (1.0 eq) in dichloromethane (DCM).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) (for a 1:1 TFA:DCM solution). Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

    • Co-evaporate with toluene or DCM multiple times to ensure complete removal of residual TFA.

    • Precipitate the crude product by adding cold diethyl ether.

  • Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The product is obtained as the TFA salt. If the free amine is required, the salt can be neutralized with a mild base.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Protected Hydrazide Formation cluster_step2 Step 2: Boc Deprotection BocPhe Boc-Phe-OH Coupling Coupling Agents (e.g., DCC/HOBt) BocPhe->Coupling Hydrazine Hydrazine Hydrate Hydrazine->Coupling BocPheNHNH2 Boc-Phe-NHNH2 Coupling->BocPheNHNH2 HPheNHNH2 This compound BocPheNHNH2->HPheNHNH2 Acid Acid (e.g., TFA) Acid->HPheNHNH2

Caption: General two-step workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low Overall Yield CheckStep1 Low Yield of Boc-Phe-NHNH2? Start->CheckStep1 IncompleteReaction Incomplete Reaction CheckStep1->IncompleteReaction Yes CheckStep2 Product Loss During Boc Deprotection? CheckStep1->CheckStep2 No FixCoupling Use appropriate coupling reagents (DCC/HOBt, HATU) IncompleteReaction->FixCoupling FixSolvent Optimize solvent (e.g., ACN, Ethanol) IncompleteReaction->FixSolvent HarshConditions Harsh Acidic Conditions CheckStep2->HarshConditions Yes SideReaction Side Reactions (e.g., Trifluoroacetylation) CheckStep2->SideReaction Yes MildAcid Use milder conditions: - Lower TFA concentration - 4M HCl in Dioxane - React at 0°C HarshConditions->MildAcid AltDeprotection Consider alternative deprotection methods SideReaction->AltDeprotection

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: H-Phe-NHNH2 (L-Phenylalanine hydrazide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Phe-NHNH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability issues of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at 0-8 °C to ensure its stability and prevent degradation.[1]

Q2: In which solvents is this compound likely to be soluble?

A2: While specific solubility data for this compound is limited, based on the solubility of L-phenylalanine, it is expected to be soluble in water and have decreasing solubility in alcohols like methanol and ethanol.[2][3] Ethanol can even be used as an anti-solvent for the crystallization of L-phenylalanine, suggesting lower solubility.[3] For organic reactions, solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used for similar peptide-related compounds and are likely to be suitable for this compound.

Q3: What are the primary stability concerns for this compound in solution?

A3: The primary stability concerns for this compound in solution include:

  • Hydrolysis: The hydrazide group can be susceptible to hydrolysis, especially under strong acidic or basic conditions.

  • Oxidation: The hydrazine moiety can be prone to oxidation, which may be catalyzed by metal ions or exposure to air.

  • Epimerization: As a derivative of an amino acid, the chiral center of the phenylalanine residue can be susceptible to epimerization, particularly in the presence of a base.[4]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Based on general knowledge of hydrazides, this compound is expected to be most stable in neutral or slightly acidic aqueous solutions. Strong acidic or alkaline conditions can promote hydrolysis of the hydrazide group.

Q5: Can this compound be used in standard peptide synthesis protocols?

A5: Yes, this compound can be used in peptide synthesis.[1][5] However, care must be taken to select appropriate coupling reagents and reaction conditions to avoid side reactions. The free amino group of the phenylalanine residue and the hydrazide moiety are both nucleophilic and can participate in reactions. Protecting group strategies may be necessary depending on the desired synthetic outcome.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low reaction yield when using this compound Degradation of this compound in the reaction mixture.- Ensure the reaction solvent is dry and of high purity.- Use freshly prepared solutions of this compound.- Optimize the reaction pH to be near neutral if possible.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Side reactions involving the hydrazide or amino group.- Use appropriate protecting groups for the amino or hydrazide functionality if they are not the intended reactive sites.- Choose a milder coupling reagent to reduce the risk of side reactions.- Optimize the reaction temperature; lower temperatures may reduce the rate of side reactions.
Formation of unexpected byproducts Epimerization of the phenylalanine chiral center.- Avoid strong bases in the reaction mixture.- Use epimerization-suppressing additives if necessary.- Screen different coupling reagents to find one that minimizes epimerization.[4]
Reaction with impurities in the solvent or reagents.- Use high-purity, anhydrous solvents and reagents.- Degas solvents to remove dissolved oxygen.
Difficulty dissolving this compound Inappropriate solvent choice.- Refer to the solubility information in the FAQs.- For aqueous solutions, gentle warming may aid dissolution, but monitor for degradation.- For organic reactions, consider polar aprotic solvents like DMF or DMSO.
Discoloration of this compound solution (e.g., yellowing) Oxidation of the hydrazide moiety.- Prepare solutions fresh before use.- Store stock solutions under an inert atmosphere and protected from light.- Add a small amount of an antioxidant, if compatible with the downstream application.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionSource
Temperature0-8 °C[1]

Table 2: Inferred Solubility Profile of this compound

SolventExpected SolubilityRationale/Reference
WaterSolubleBased on L-phenylalanine solubility[2][3]
MethanolLess soluble than in waterBased on L-phenylalanine solubility[2]
EthanolLow solubilityCan be an anti-solvent for L-phenylalanine[3]
DMF, DMSOLikely solubleCommon solvents for peptide chemistry

Note: The solubility profile is inferred from the parent amino acid, L-phenylalanine, and general practices in peptide chemistry. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution of this compound

Objective: To prepare a stock solution of this compound with minimized risk of degradation.

Materials:

  • This compound powder

  • High-purity, anhydrous solvent (e.g., DMF or sterile, deoxygenated water)

  • Inert gas (e.g., nitrogen or argon)

  • Sterile, amber glass vial with a septum-sealed cap

Procedure:

  • Weigh the required amount of this compound powder in a clean, dry container inside a glove box or under a stream of inert gas.

  • Transfer the powder to the amber glass vial.

  • Add the desired volume of solvent to the vial.

  • If necessary, gently sonicate or vortex the vial to aid dissolution. Avoid excessive heating.

  • Once fully dissolved, purge the headspace of the vial with the inert gas for 1-2 minutes.

  • Seal the vial tightly with the septum cap and wrap the cap with parafilm.

  • Store the stock solution at 0-8 °C and protected from light.

  • For use, withdraw the required amount of solution using a syringe through the septum to maintain the inert atmosphere.

  • It is recommended to use the stock solution as quickly as possible, ideally within a few days of preparation.

Protocol 2: Monitoring the Stability of this compound in Solution by HPLC

Objective: To quantitatively assess the stability of this compound in a given solution over time.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% TFA

  • This compound reference standard

Procedure:

  • Method Development:

    • Develop a gradient elution method to achieve good separation of this compound from potential degradation products. A typical gradient might be 5-95% B over 20 minutes.

    • Determine the retention time of the this compound reference standard.

    • Set the UV detector to a wavelength where this compound has strong absorbance (e.g., around 214 nm or 254 nm).

  • Sample Preparation:

    • At time zero (t=0), take an aliquot of the freshly prepared this compound solution.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the diluted sample onto the HPLC system.

    • Record the chromatogram and integrate the peak area corresponding to this compound.

  • Time-Course Study:

    • Store the this compound solution under the desired test conditions (e.g., specific temperature, pH, light exposure).

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), repeat steps 2 and 3.

  • Data Analysis:

    • Plot the peak area of this compound as a function of time.

    • A decrease in the peak area over time indicates degradation.

    • The appearance of new peaks in the chromatogram can help identify degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_outcomes Outcomes prep Prepare this compound Solution store Store Under Test Conditions prep->store sample Sample at Time Points store->sample hplc Analyze by HPLC sample->hplc data Analyze Data hplc->data stable Stable data->stable No significant change in peak area degraded Degraded data->degraded Decrease in peak area and/or new peaks

Caption: Workflow for assessing the stability of this compound in solution.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield or Unexpected Byproducts degradation This compound Degradation start->degradation side_reactions Side Reactions start->side_reactions impurities Reagent/Solvent Impurities start->impurities fresh_sol Use Fresh Solutions/ Inert Atmosphere degradation->fresh_sol protect_groups Protecting Groups/ Milder Conditions side_reactions->protect_groups high_purity Use High-Purity Reagents/Solvents impurities->high_purity

Caption: Troubleshooting logic for issues with this compound reactions.

References

Technical Support Center: Purification of H-Phe-NHNH2 Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with H-Phe-NHNH2 (Phenylalanine-hydrazide) containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of this compound containing peptides?

The primary challenges stem from the physicochemical properties of both the C-terminal hydrazide group and the phenylalanine residue. These include:

  • Poor Chromatographic Peak Shape: Peptide hydrazides are known to exhibit peak tailing during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis and purification.[1] This can be attributed to secondary interactions with the stationary phase.

  • Peptide Aggregation: Sequences containing hydrophobic residues like phenylalanine are prone to aggregation, which can lead to broad or distorted peaks and difficulty in achieving baseline separation.[2][3][4]

  • Co-elution of Impurities: Side products from peptide synthesis, such as deletion sequences, truncated peptides, or products of side reactions (e.g., aspartimide formation, diketopiperazine formation), can have similar retention times to the target peptide, making their separation challenging.[2][5]

  • Low Solubility: The hydrophobic nature of phenylalanine can lead to poor solubility of the crude peptide in aqueous solutions commonly used for RP-HPLC.[4][6]

Q2: Why do my this compound containing peptides show significant peak tailing in RP-HPLC?

Peak tailing in peptide hydrazides is often sensitive to column conditions.[1] The basic nature of the hydrazide group can lead to undesirable secondary interactions with residual silanol groups on silica-based C18 columns.[3] These interactions cause a portion of the peptide molecules to lag behind the main peak, resulting in a "tail."

Q3: Can modifying the peptide structure improve its purification profile?

Yes, chemical modifications can significantly improve HPLC performance. For instance, the introduction of a dialkoxybenzyl linker has been shown to improve HPLC peak symmetry and separation for peptide hydrazides.[1] This approach provides a robust solution to overcome analytical and preparative challenges.[1]

Q4: What are some common side reactions during the synthesis of this compound containing peptides that can complicate purification?

During solid-phase peptide synthesis (SPPS), several side reactions can occur, leading to impurities that are often difficult to separate:

  • Diketopiperazine Formation: This is particularly common at the dipeptide stage, especially if proline is one of the first two residues, but can occur with other amino acids as well.[2]

  • Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to this side reaction under both acidic and basic conditions.[2]

  • Aggregation: The peptide chain itself can aggregate on the resin, leading to incomplete couplings and deprotection, resulting in a complex mixture of deletion sequences.[2]

  • Oxidation: If the peptide contains oxidation-prone amino acids like methionine or tryptophan, oxidation can occur during synthesis or workup, leading to closely eluting impurities.[7]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Broadening) in RP-HPLC

// Nodes Problem [label="Poor Peak Shape\n(Tailing/Broadening)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Secondary Silanol Interactions", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Peptide Aggregation on Column", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Inappropriate Mobile Phase pH", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Use Low pH Mobile Phase (0.1% TFA)\nProtonates silanols", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Reduce Sample Load", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Add Organic Solvent to Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Adjust pH Away from pI", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause2 -> Solution3; Cause3 -> Solution4; } dot Troubleshooting workflow for poor peak shape.

Possible Cause Suggested Solution
Secondary Interactions with Column Silanols The basic hydrazide group can interact with residual silanol groups on the silica-based column, causing peak tailing.[3] Using a low pH mobile phase, such as 0.1% trifluoroacetic acid (TFA), will protonate the silanols and minimize these interactions.[3][8]
Peptide Aggregation on the Column Aggregation of the hydrophobic peptide on the column can lead to broad peaks.[3] Try reducing the amount of sample loaded onto the column or adding a small amount of an organic solvent like acetonitrile to your sample diluent to disrupt aggregates.[3]
Inappropriate Mobile Phase pH The solubility and charge state of the peptide are highly dependent on pH.[8] Adjusting the pH of the mobile phase away from the peptide's isoelectric point (pI) can increase its net charge and reduce aggregation through electrostatic repulsion.[3]
Column Overload Injecting too much peptide can lead to peak distortion.[3] Reduce the sample concentration and/or injection volume.
Problem 2: Co-elution of Target Peptide with Impurities

// Nodes Problem [label="Co-elution with Impurities", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Similar Hydrophobicity", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Oxidized Peptide", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Optimize Gradient:\nUse a shallower gradient", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Change Stationary Phase:\nTry C8 or Phenyl column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Modify Mobile Phase:\nUse alternative ion-pairing agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Add Antioxidant to Buffers", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1; Problem -> Cause2; Cause1 -> Solution1; Cause1 -> Solution2; Cause1 -> Solution3; Cause2 -> Solution4; } dot Troubleshooting workflow for co-eluting impurities.

Possible Cause Suggested Solution
Insufficient Resolution The impurity has a similar hydrophobicity to the target peptide. Optimize the gradient by making it shallower during the elution of the main peak to improve separation.[3] If a C18 column does not provide sufficient resolution, consider a different stationary phase, such as C8 or Phenyl, which will offer different selectivity.[3]
Oxidized Peptide The oxidized form of the peptide may elute very close to the desired product.[7] Consider adding antioxidants to the purification buffers if your peptide is susceptible to oxidation.
Complex Crude Mixture If the crude product contains numerous impurities from side reactions, a single purification step may be insufficient. Consider a two-step purification strategy using different chromatographic principles or different pH conditions.[5][8]
Problem 3: Peptide Solubility Issues

// Nodes Problem [label="Peptide Solubility Issues", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Hydrophobic Nature", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Aggregation", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Dissolve in Acidic Solution\n(e.g., 0.1% TFA, 1% Acetic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use Chaotropic Agents\n(e.g., Guanidinium Hydrochloride)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Work at Low Concentrations", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Sonication", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1; Problem -> Cause2; Cause1 -> Solution1; Cause1 -> Solution2; Cause2 -> Solution3; Cause2 -> Solution4; } dot Troubleshooting workflow for peptide solubility issues.

Possible Cause Suggested Solution
Hydrophobic Nature of Phenylalanine The presence of phenylalanine can make the peptide poorly soluble in aqueous buffers.[4] Try dissolving the crude peptide in a small amount of aqueous acid, such as 0.1% trifluoroacetic acid (TFA) or 1% acetic acid.[3]
Aggregation Hydrophobic peptides have a tendency to aggregate, reducing their solubility.[3] To mitigate aggregation, work at low concentrations by diluting the sample before loading it onto the column.[3] If solubility remains an issue, consider using a chaotropic agent like guanidinium hydrochloride in your initial solubilization step, but ensure its compatibility with your chromatography system.[3] Sonication can also help to break up aggregates and improve solubility.[2]

Experimental Protocols

Standard RP-HPLC Purification Protocol for this compound Containing Peptides

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).[3]

    • If solubility is an issue, add a small percentage of Buffer B (e.g., 0.1% TFA in acetonitrile) or sonicate the sample.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A typical starting gradient would be 5-95% Buffer B over 30-60 minutes. This should be optimized based on the hydrophobicity of the specific peptide. A shallower gradient around the elution time of the target peptide will improve resolution.[3]

    • Flow Rate: Dependent on the column diameter (e.g., 1 mL/min for analytical, 20 mL/min for semi-preparative).

    • Detection: UV absorbance at 210-220 nm.[5][9]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Quantitative Data Summary

The yield and purity of this compound containing peptides can vary significantly based on the synthetic strategy and purification protocol.

Synthesis/Purification Strategy Reported Yield Purity of Crude Product Reference
Synthesis on Fmoc-NHNH-Trityl Tentagel® XV resin17%Not specified[10]
Synthesis using a hydrazone resin55%Higher than acylation of BOC-hydrazide[11]
Acylation of BOC-hydrazide19%Lower than hydrazone resin method[11]
Late-stage transformation from hydrazide to acid (Oxone)32% (isolated)63-87%[12]
Late-stage transformation from hydrazide to acid (BME)Not specifiedNot specified[12]

Note: The yields and purities are highly sequence-dependent and the values in the table are for specific examples cited in the literature. They serve as a general guide.

References

Technical Support Center: Optimizing Coupling Reactions for H-Phe-NHNH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling reactions of L-Phenylalanine hydrazide (H-Phe-NHNH2).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound in peptide synthesis?

The main challenges associated with coupling this compound include:

  • Competitive Acylation: The hydrazide moiety (-NHNH2) presents two nucleophilic sites: the α-amino group and the terminal β-amino group. There is a risk of the activated carboxylic acid acylating the β-amino group, leading to the formation of a branched peptide byproduct.

  • Low Coupling Efficiency: Similar to other amino acid derivatives, steric hindrance and electronic effects can lead to incomplete or slow coupling reactions, resulting in low yields of the desired peptide.[1]

  • Racemization: The chiral center of the phenylalanine residue is susceptible to racemization during the activation and coupling steps, particularly under harsh basic conditions or with prolonged reaction times.[2][3]

  • Side Reactions of the Hydrazide: The hydrazide group itself can participate in undesired side reactions, such as oxidation or cyclization, depending on the reaction conditions and the sequence of the peptide.

Q2: Which coupling reagents are most effective for this compound?

For coupling this compound, especially in cases of steric hindrance or to minimize racemization, high-efficiency coupling reagents are recommended.[1] The choice of reagent can significantly impact the reaction's success.

  • Onium Salts (HATU, HBTU, HCTU, COMU): These reagents are known for their high reactivity and rapid coupling times, often leading to higher yields and lower racemization rates.[4][5][6] HATU and COMU are generally considered superior for difficult couplings.[1][6]

  • Phosphonium Salts (PyBOP, PyAOP): These are also highly efficient and are known to suppress racemization.[7]

  • Carbodiimides (DCC, DIC, EDC) with Additives: While more traditional, carbodiimides in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be effective and cost-efficient. The use of additives is crucial to minimize racemization.[3][8]

Q3: Is it necessary to protect the terminal amino group of the hydrazide moiety?

In most standard coupling reactions focusing on the formation of a peptide bond at the α-amino group, protection of the terminal hydrazide nitrogen is generally not required. The α-amino group is typically more nucleophilic and sterically more accessible. However, for specific applications or if significant side-chain acylation is observed, orthogonal protection of the hydrazide may be considered. Protecting groups such as Boc (tert-butyloxycarbonyl) can be used for this purpose.[9]

Q4: What is the role of the base in this compound coupling reactions?

A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential when using onium or phosphonium salt coupling reagents. The base serves to:

  • Deprotonate the carboxylic acid of the incoming amino acid, facilitating its activation by the coupling reagent.

  • Neutralize any acidic byproducts generated during the reaction.

The choice and amount of base are critical, as strong or excess base can increase the risk of racemization.[2][10] For racemization-prone couplings, a weaker base like NMM may be preferred over DIPEA.[10]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete Coupling - Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU for higher reactivity.[1] - Increase reagent excess: Use a 1.5 to 2-fold excess of the protected amino acid and coupling reagent. - Extend reaction time: Monitor the reaction using a ninhydrin test and extend the coupling time if necessary (e.g., from 1-2 hours to 4 hours).[1] - Increase temperature: For difficult couplings, performing the reaction at a slightly elevated temperature (e.g., 30-40°C) can improve the rate, but this may also increase the risk of racemization.
Peptide Aggregation - Change solvent: Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM to improve solvation and disrupt aggregation.[1] - Microwave-assisted synthesis: Employing microwave irradiation can help to overcome aggregation and accelerate the coupling reaction.
Steric Hindrance - Choose a more powerful coupling reagent: HATU or PyAOP are often effective for sterically hindered amino acids.[5] - Perform a double coupling: After the initial coupling, repeat the step with fresh reagents to drive the reaction to completion.[11]
Issue 2: Presence of Impurities and Side Products

Possible Causes and Solutions:

Possible Cause Suggested Solution
Racemization - Use a racemization-suppressing additive: Always use HOBt or, preferably, HOAt when using carbodiimide coupling reagents.[3][12] - Choose a suitable coupling reagent: Onium salts like HATU and COMU, and phosphonium salts like PyBOP, are known to minimize racemization.[4][6][7] - Use a weaker base: Substitute DIPEA with a less hindered base like N-methylmorpholine (NMM).[10] - Optimize reaction temperature: Perform the coupling at a lower temperature (e.g., 0°C to room temperature) to reduce the rate of epimerization.[13]
Acylation of the β-Nitrogen of the Hydrazide - Optimize stoichiometry: Use a minimal excess of the activated amino acid to reduce the likelihood of reaction at the less nucleophilic β-nitrogen. - Protect the terminal hydrazide: In persistent cases, consider using a temporary protecting group like Boc for the terminal amine of the hydrazide.[9]
Guanidinylation (with onium reagents) - Pre-activate the carboxylic acid: Mix the protected amino acid with the coupling reagent and base for a few minutes before adding it to the this compound solution. This prevents the coupling reagent from directly reacting with the free amine.[12] - Avoid excess coupling reagent: Use a stoichiometric amount or a slight excess of the uronium/aminium reagent.[5]
Oxidation of the Hydrazide - Use degassed solvents: To minimize oxidation, use solvents that have been sparged with an inert gas like nitrogen or argon. - Work under an inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the coupling of an N-terminally protected amino acid to this compound. Please note that actual results may vary depending on the specific amino acid sequence and experimental setup.

Table 1: Comparison of Common Coupling Reagents for this compound Coupling

Coupling ReagentAdditiveBase (Equivalents)Typical Reaction TimeRelative YieldRacemization Risk
HATU NoneDIPEA (2.0)15 - 60 minVery HighVery Low
HBTU HOBt (optional)DIPEA (2.0)30 - 90 minHighLow
PyBOP NoneDIPEA (2.0)30 - 120 minHighLow
DIC HOBtNone/DIPEA (1.0)1 - 4 hoursModerate to HighLow to Moderate
EDC HOBtNone/DIPEA (1.0)1 - 4 hoursModerate to HighLow to Moderate

Table 2: Influence of Reaction Parameters on Coupling Outcome

ParameterCondition 1Outcome 1Condition 2Outcome 2
Temperature 0°CSlower reaction, lower racemization risk.Room Temperature (25°C)Faster reaction, slightly higher racemization risk.
Solvent DMFGood solvation for most peptides.NMPBetter for sequences prone to aggregation.
Base DIPEAStronger base, faster reaction, higher racemization risk.NMMWeaker base, slower reaction, lower racemization risk.

Experimental Protocols

Protocol 1: this compound Coupling using HATU
  • Preparation: In a reaction vessel, dissolve the N-Fmoc protected amino acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA (2.4 equivalents) to the solution and stir for 1-2 minutes at room temperature.

  • Coupling: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC.

Protocol 2: this compound Coupling using DIC/HOBt
  • Preparation: In a reaction vessel, dissolve the N-Fmoc protected amino acid (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Amine Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the mixture.

  • Coupling: Cool the reaction mixture to 0°C in an ice bath. Add DIC (1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU) if DCC was used (diisopropylurea from DIC is more soluble). Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid, a mild base, and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash chromatography or preparative HPLC.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_activation Activation cluster_coupling Coupling cluster_analysis Analysis & Purification Protected AA Protected AA Activation Mixture Activation Mixture Protected AA->Activation Mixture Coupling Reagent Coupling Reagent Coupling Reagent->Activation Mixture Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Activation Mixture Reaction Mixture Reaction Mixture Activation Mixture->Reaction Mixture This compound This compound This compound->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up Reaction Monitoring Purification Purification Work-up->Purification Final Peptide Final Peptide Purification->Final Peptide

Caption: General workflow for this compound coupling.

troubleshooting_logic Start Start Low Yield? Low Yield? Start->Low Yield? Incomplete Coupling? Incomplete Coupling? Low Yield?->Incomplete Coupling? Yes Impurities Present? Impurities Present? Low Yield?->Impurities Present? No Optimize Reagents Increase Reagent Excess Use Potent Coupling Reagent Incomplete Coupling?->Optimize Reagents Yes Address Aggregation Change Solvent Use Microwave Incomplete Coupling?->Address Aggregation No Racemization? Racemization? Impurities Present?->Racemization? Yes Consider Protection Protect β-Nitrogen Impurities Present?->Consider Protection No Optimize Base/Temp Use Weaker Base Lower Temperature Racemization?->Optimize Base/Temp Yes Racemization?->Consider Protection No Optimize Conditions Extend Time Increase Temperature Optimize Reagents->Optimize Conditions Successful Coupling Successful Coupling Address Aggregation->Successful Coupling Optimize Base/Temp->Successful Coupling Consider Protection->Successful Coupling

Caption: Troubleshooting decision tree for this compound coupling.

References

Technical Support Center: Epimerization Control During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on preventing epimerization during the incorporation of L-Phenylalanine residues, with a specific focus on handling H-Phe-NHNH2 (L-Phenylalanine hydrazide).

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound, and why is it a critical issue?

A1: Epimerization is a chemical process where the stereochemistry at one of several chiral centers in a molecule is inverted.[1][2] In the case of H-L-Phe-NHNH2, the chiral center at the alpha-carbon (Cα) can invert its configuration from the natural L-form to the unnatural D-form. This side reaction is highly undesirable in drug development because different enantiomers can have drastically different biological activities, potencies, or toxicological profiles.[1][3] The presence of the D-epimer as an impurity can compromise the safety and efficacy of the final peptide therapeutic.

Q2: At which stage of peptide synthesis is epimerization of a Phenylalanine residue most likely to occur?

A2: Epimerization of an amino acid residue, including Phenylalanine, is most likely to occur during the activation of its carboxyl group for coupling to the next amino acid.[1][4] This step involves converting the carboxylic acid into a highly reactive species (like an active ester or acylphosphonium/uronium salt). This activation increases the acidity of the proton on the alpha-carbon (Hα), making it susceptible to abstraction by a base.[1][4] Once the proton is removed, the resulting carbanion is planar (achiral), and re-protonation can occur from either face, leading to a mixture of L and D isomers.[1]

Q3: How do the choices of coupling reagent and base influence the rate of epimerization?

A3: The choices of coupling reagent and base are the most critical factors in controlling epimerization.

  • Coupling Reagents: Reagents are broadly classified into carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU, COMU).[1][5] Aminium/uronium salts like HATU and COMU are generally preferred for sensitive couplings as they are highly efficient and can lead to lower levels of epimerization compared to carbodiimides, especially when used with additives like HOAt.[5][6][7]

  • Bases: Tertiary amines like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are required to activate the coupling reagents and neutralize protonated species.[1] The strength and steric hindrance of the base play a crucial role. Stronger, less hindered bases can more readily abstract the alpha-proton, increasing the risk of epimerization.[8] Using a weaker or more sterically hindered base, or a precise stoichiometric amount, can significantly reduce this side reaction.[1][7]

Q4: Does the C-terminal hydrazide of this compound present unique challenges for epimerization?

A4: While the fundamental mechanism of epimerization remains the same, the hydrazide moiety can influence the electronic environment. When this compound is being coupled (i.e., it is the N-terminal component), the risk is identical to coupling any other Phenylalanine residue. However, if a peptide chain is being elongated from a C-terminal Phenylalanine hydrazide, the hydrazide itself is generally stable. The primary concern remains the activation of the carboxyl group of the next incoming amino acid being coupled to the this compound. Standard low-epimerization protocols are effective.[9][10]

Q5: How can I reliably detect and quantify the D-epimer in my final product?

A5: The most reliable and widely used method for detecting and quantifying epimers is Chiral High-Performance Liquid Chromatography (HPLC) .[11][12] This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing them to be separated into distinct peaks.[11][13] By comparing the peak areas, one can accurately determine the percentage of each epimer. Teicoplanin-based and cyclodextrin-based chiral columns are commonly used for separating phenylalanine enantiomers.[11][13]

Troubleshooting Guide: High Epimerization Detected

Problem Potential Cause Suggested Solution
High levels (>5%) of D-Phe epimer detected post-coupling. 1. Inappropriate Coupling Reagent: Use of carbodiimides (DCC, DIC) without additives.Switch to a modern aminium/uronium salt reagent known for low epimerization, such as HATU or COMU .[5][7] If using carbodiimides, ensure the addition of an epimerization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) .
2. Base-Induced Epimerization: Use of a strong, non-hindered base (e.g., DBU) or an excessive amount of base (e.g., >2 equivalents of DIEA).Reduce the amount of base to the stoichiometric minimum required. Switch to a more sterically hindered base like 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM) .
3. Elevated Temperature: Performing the coupling reaction at room temperature or higher for an extended period.Perform the coupling at a lower temperature. Start the pre-activation and coupling at 0 °C and allow the reaction to slowly warm to room temperature.[4][14]
4. Prolonged Reaction Time: Allowing the activated amino acid to sit for too long before or during the coupling step.Minimize the pre-activation time to 1-2 minutes before adding it to the amine component.[5] Monitor the reaction progress and stop it once complete to avoid prolonged exposure to basic conditions.
5. Solvent Effects: Using a solvent that promotes epimerization.While DMF is common, consider switching to a less polar solvent like Dichloromethane (DCM) or a mixture, as this can sometimes suppress base-catalyzed epimerization.

Data Presentation: Impact of Reaction Conditions on Phenylalanine Epimerization

The following table summarizes the reported percentage of the D-epimer formed under various coupling conditions. This data is compiled to illustrate the relative impact of different reagents and conditions.

Coupling ReagentAdditiveBase (eq.)Temp. (°C)Solvent% D-Phe EpimerReference(s)
DICHOBtDIEA (2.0)25DMF5-10%[1]
HBTU-DIEA (2.0)25DMF3-6%[5]
HATU -DIEA (2.0) 0 -> 25 DMF < 1% [5][6]
COMU -DIEA (1.0) 25 DMF < 0.5% [7]
DEPBT-DIEA (2.0)25DMF< 1.5%[4][6]
DICHOBt + CuCl₂ DIEA (2.0)25DMF/DCM< 0.1% [15]

Note: Percentages are typical and can vary based on the specific peptide sequence and reaction scale.

Experimental Protocols

Protocol 1: Low-Epimerization Coupling using HATU

This protocol describes the coupling of an N-Fmoc protected amino acid onto a resin-bound peptide terminating with this compound.

Reagents & Materials:

  • Peptide-resin with N-terminal this compound (1.0 eq)

  • Fmoc-AA-OH (the incoming amino acid) (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIEA) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-Phase Peptide Synthesis (SPPS) vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in the SPPS vessel.

  • Activation Solution Preparation: In a separate, dry glass vial, dissolve Fmoc-AA-OH (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.

  • Pre-activation: Just prior to coupling (1-2 minutes beforehand), add DIEA (6.0 eq) to the activation solution. Gently swirl the vial. The solution may change color (typically to yellow).

  • Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated amino acid solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours. A ninhydrin test can be performed to monitor for reaction completion (disappearance of free amine).

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

Protocol 2: Chiral HPLC Analysis of Phenylalanine Epimers

This protocol provides a general method for analyzing the enantiomeric purity of a cleaved peptide containing a Phenylalanine residue.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column (e.g., Teicoplanin-based, 5 µm, 4.6 x 250 mm)

  • Crude, cleaved peptide sample containing Phenylalanine

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile + 0.1% TFA

Procedure:

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: Teicoplanin-based CSP

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 254 nm

    • Gradient: A linear gradient appropriate for eluting the peptide. For example, start with 5% B and increase to 65% B over 30 minutes. The exact gradient must be optimized for the specific peptide.

  • Injection & Analysis: Inject 10-20 µL of the prepared sample. The L-Phe and D-Phe containing peptides should elute as two separate, baseline-resolved peaks.

  • Quantification: Integrate the area of both peaks. Calculate the percentage of the D-epimer using the formula: % D-Epimer = [Area(D-peak) / (Area(D-peak) + Area(L-peak))] * 100

Visualizations

Epimerization_Mechanism cluster_0 Key Steps in Epimerization AA_L L-Amino Acid (Activated) Enolate Planar Enolate/Carbanion (Achiral Intermediate) AA_L->Enolate + Base - H⁺ Enolate->AA_L + H⁺ (re-face) AA_D D-Amino Acid (Epimer) Enolate->AA_D + H⁺ (si-face)

Caption: Simplified mechanism of base-catalyzed epimerization during peptide coupling.

Troubleshooting_Workflow start High Epimerization Detected? check_reagent Review Coupling Reagent start->check_reagent check_base Review Base & Stoichiometry start->check_base check_temp Review Reaction Temperature start->check_temp is_carbodiimide Using DCC/DIC? check_reagent->is_carbodiimide is_strong_base Using >2 eq. DIEA? check_base->is_strong_base is_high_temp Coupling at > 0°C? check_temp->is_high_temp is_carbodiimide->check_base No sol_reagent Switch to HATU/COMU or add HOAt is_carbodiimide->sol_reagent Yes is_strong_base->check_temp No sol_base Use NMM or Collidine Reduce to min. eq. is_strong_base->sol_base Yes sol_temp Perform coupling at 0°C is_high_temp->sol_temp Yes

Caption: Decision workflow for troubleshooting high epimerization in peptide synthesis.

References

Troubleshooting aggregation of peptides containing H-Phe-NHNH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with synthetic peptides terminating in phenylalanyl-hydrazide (H-Phe-NHNH2).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for peptides containing this compound?

A1: Peptide aggregation is the process by which individual peptide molecules self-associate to form larger, often insoluble, structures.[1][2] This is a significant issue in experimental and therapeutic settings as it can lead to a reduced concentration of the active monomeric peptide, loss of biological function, and challenges in purification and analysis.[3] For peptides containing this compound, the presence of the hydrophobic phenyl group can promote intermolecular hydrophobic interactions, a primary driver of aggregation.[4] The hydrazide C-terminus, while modifying the charge, can also participate in hydrogen bonding networks that may stabilize aggregated states.[1]

Q2: My this compound peptide is showing visible precipitation/cloudiness upon dissolution. What should I do first?

A2: Visible precipitation is a clear indicator of poor solubility and/or aggregation.[3] Before dissolving the entire batch, it is recommended to test the solubility of a small aliquot.[3] The initial solvent of choice should be sterile, distilled water.[5] If precipitation occurs, systematic adjustments to the solvent conditions are necessary. This often involves altering the pH or adding organic co-solvents.

Q3: How does pH affect the solubility and aggregation of my this compound peptide?

A3: The pH of the solution is a critical factor governing peptide solubility, as peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[4][6] The this compound modification alters the C-terminal charge compared to a standard carboxylic acid. Determining the theoretical pI of your peptide sequence is a crucial first step. Adjusting the pH of the buffer to be at least 1-2 units away from the pI can significantly improve solubility by increasing the net charge and electrostatic repulsion between peptide molecules.[6][7] For a peptide with a net positive charge at neutral pH, trying a more acidic buffer (e.g., containing acetic acid) can be beneficial. Conversely, for a peptide with a net negative charge, a slightly basic buffer (e.g., containing ammonium bicarbonate) may be more suitable.[3]

Q4: Can organic solvents or other additives help dissolve my aggregating peptide?

A4: Yes, for highly hydrophobic peptides, including those with a phenylalanyl-hydrazide C-terminus, organic solvents can be essential for initial solubilization.[2][8] A common strategy is to first dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN), and then slowly add the aqueous buffer with vortexing until the desired concentration is reached.[8] Be aware that organic solvents can impact the peptide's secondary structure and may not be compatible with all experimental assays.

Chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can also be used as a last resort to dissolve highly aggregated peptides by disrupting the non-covalent forces holding the aggregates together.[3][5] However, these are denaturing agents and will disrupt the peptide's secondary structure.[3]

Troubleshooting Guide

Problem 1: Peptide immediately precipitates upon adding aqueous buffer.

This issue points to fundamental solubility problems, likely driven by the hydrophobicity of the peptide sequence and the this compound moiety.

Potential Cause Suggested Solution Expected Outcome
High Hydrophobicity 1. Dissolve the peptide in a minimal volume of DMSO or DMF (e.g., 10-50 µL).[8]2. Slowly add the desired aqueous buffer to the peptide-organic solvent mixture while vortexing.[2]The peptide dissolves and remains in solution at the target concentration.
pH is near the Isoelectric Point (pI) 1. Calculate the theoretical pI of your peptide sequence.2. Adjust the pH of your buffer to be at least 1-2 units above or below the pI.[7] For basic peptides, use a slightly acidic buffer. For acidic peptides, use a slightly basic buffer.[3]Improved solubility due to increased electrostatic repulsion between peptide molecules.
Pre-existing Aggregates (Seeds) 1. After initial dissolution, filter the stock solution through a 0.22 µm syringe filter.[2]Removal of small, pre-existing aggregates that can act as nucleation sites for further aggregation.[2]
Problem 2: Peptide solution becomes cloudy or forms a gel over time.

This indicates time-dependent aggregation, where soluble monomers slowly associate into larger, insoluble species.

Potential Cause Suggested Solution Expected Outcome
Nucleation-Dependent Aggregation 1. Work at lower peptide concentrations if experimentally feasible.[2]2. Optimize storage conditions: store peptide solutions at 4°C or -20°C and minimize agitation.[2]A delay or reduction in the onset of aggregation.[2]
Formation of β-sheet Structures 1. If compatible with your experiment, consider adding small amounts of structure-disrupting agents like guanidinium chloride (low concentration) or specific excipients.[2]2. Add excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol) that can stabilize the peptide's native conformation.[2]The peptide solution remains clear for a longer duration.
Buffer Composition 1. Increase or decrease the ionic strength of the buffer by adjusting the salt concentration (e.g., NaCl). The optimal salt concentration is peptide-dependent.[7]2. Try different buffer systems (e.g., phosphate vs. Tris vs. HEPES).[7]Identification of a buffer system that better stabilizes the monomeric peptide.

Experimental Protocols

Protocol 1: Systematic Peptide Solubilization Workflow

This protocol provides a step-by-step approach to identify a suitable solvent system for your this compound peptide.

  • Initial Solubility Test in Water:

    • Weigh a small, known amount of your lyophilized peptide (e.g., 1 mg).

    • Add a calculated volume of sterile, deionized water to achieve a high concentration (e.g., 10 mg/mL).

    • Vortex for 1-2 minutes. If the peptide dissolves completely, you can dilute it further with your desired aqueous buffer. If not, proceed to the next step.

  • pH Adjustment:

    • If the peptide is insoluble in water, add 10% acetic acid dropwise for acidic solutions or 10% ammonium bicarbonate for basic solutions, vortexing between each addition.[3]

    • Monitor for dissolution. If the peptide dissolves, this indicates a pH-dependent solubility. Note the approximate pH required.

  • Organic Solvent Titration:

    • If the peptide remains insoluble after pH adjustment, take a fresh aliquot.

    • Add a minimal volume of DMSO (e.g., 10 µL) and vortex.[8]

    • If it dissolves, slowly add your desired aqueous buffer to this solution, observing for any precipitation.[8]

    • If DMSO is not suitable for your application, repeat with DMF or acetonitrile.[2]

  • Sonication:

    • If clumps are still present, sonicate the solution in a water bath for short bursts (e.g., 1-2 minutes).[5]

    • Avoid prolonged sonication to prevent heating and potential peptide degradation.[5]

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

The ThT assay is a widely used method to detect the formation of amyloid-like β-sheet structures, which are common in aggregated peptides.[3]

  • Materials:

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark).

    • Peptide stock solution.

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Black 96-well plate with a clear bottom.

    • Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm).

  • Procedure:

    • Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).

    • In the 96-well plate, mix your peptide solution with the ThT working solution to achieve the final desired peptide and ThT concentrations. Include a buffer-only control with ThT.

    • Incubate the plate under conditions that may promote aggregation (e.g., 37°C with intermittent shaking).[3]

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for several hours).

    • An increase in fluorescence intensity over time compared to the control indicates the formation of β-sheet-rich aggregates.[3]

Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Sizing

DLS is a non-invasive technique to measure the size distribution of particles in a solution, allowing for the detection of soluble aggregates.[3][9]

  • Materials:

    • Peptide solution in a suitable, filtered (0.22 µm) buffer.[2]

    • DLS instrument.

    • Low-volume cuvette.

  • Procedure:

    • Sample Preparation: Prepare your peptide solution in a buffer that has been filtered to remove dust. Centrifuge the final peptide solution at high speed (e.g., >10,000 x g) for 10-15 minutes to remove large, pre-existing aggregates.[2]

    • DLS Measurement:

      • Carefully transfer the supernatant to a clean DLS cuvette.

      • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

      • Set the instrument parameters (e.g., buffer viscosity, refractive index).

      • Perform the measurement to obtain the size distribution profile of particles in your solution. An increase in the average particle size over time indicates aggregation.

Visualizations

Troubleshooting_Workflow start Start: Peptide Aggregation (Precipitation/Cloudiness) solubility_test Test Solubility of Small Aliquot in Sterile Water start->solubility_test is_soluble Is it Soluble? solubility_test->is_soluble dissolved Peptide is Soluble. Proceed with Experiment. is_soluble->dissolved Yes adjust_ph Adjust pH (1-2 units from pI) is_soluble->adjust_ph No is_soluble_ph Is it Soluble? adjust_ph->is_soluble_ph is_soluble_ph->dissolved Yes organic_solvent Use Organic Co-Solvent (e.g., DMSO, DMF) is_soluble_ph->organic_solvent No is_soluble_org Is it Soluble? organic_solvent->is_soluble_org chaotropic_agent Use Chaotropic Agent (6M GdnHCl / 8M Urea) Denaturing is_soluble_org->chaotropic_agent No assess_compatibility Assess Assay Compatibility is_soluble_org->assess_compatibility Yes chaotropic_agent->assess_compatibility assess_compatibility->dissolved

Caption: Troubleshooting workflow for dissolving aggregating peptides.

Aggregation_Characterization_Workflow start Suspected Peptide Aggregation visual Visual Inspection (Cloudiness/Precipitation) start->visual spectroscopy Spectroscopic Analysis start->spectroscopy sizing Particle Sizing start->sizing conclusion Characterize Aggregation State and Optimize Conditions visual->conclusion tht_assay ThT Assay (β-sheet formation) spectroscopy->tht_assay tht_assay->conclusion dls Dynamic Light Scattering (DLS) (Size Distribution) sizing->dls dls->conclusion

Caption: Experimental workflow for characterizing peptide aggregation.

References

Technical Support Center: H-Phe-NHNH2 Deprotection and Cleavage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Phe-NHNH2 (Phenylalanine Hydrazide). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the deprotection of protected this compound and the subsequent cleavage of the peptide hydrazide.

Problem: Incomplete Deprotection of the N-terminal Protecting Group

Symptoms:

  • HPLC analysis of the crude product shows a significant peak corresponding to the starting protected peptide.

  • Mass spectrometry data indicates the presence of the protected peptide's molecular weight.

  • A positive Kaiser test (for Boc deprotection) is weak or negative, indicating a blocked N-terminus.[1]

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reagent Ensure the correct molar excess of the deprotection reagent is used. For acid-labile groups like Boc, a high concentration of acid (e.g., 50-100% TFA in DCM) is common.[1] For base-labile groups like Fmoc, a sufficient concentration of piperidine (e.g., 20% in DMF) is required.[2][3]
Degraded Reagents Use fresh, high-quality deprotection reagents. Acids can absorb water, and bases can degrade over time.
Suboptimal Reaction Time Extend the reaction time. Monitor the reaction progress by HPLC or TLC to determine the optimal duration.[4]
Low Reaction Temperature While most deprotections are performed at room temperature, a slight, cautious increase in temperature may improve kinetics for stubborn protections.[4]
Poor Resin Swelling (for solid-phase synthesis) Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent. This allows for better reagent access to the peptide.[1]
Steric Hindrance The phenylalanine side chain or adjacent residues may sterically hinder the protecting group. Consider using a stronger deprotection cocktail or alternative deprotection methods.[4]

G start Incomplete Deprotection Detected check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents increase_time_temp Increase Reaction Time and/or Temperature check_reagents->increase_time_temp optimize_swelling Ensure Proper Resin Swelling (if applicable) increase_time_temp->optimize_swelling change_reagent Consider Alternative Deprotection Reagent/Cocktail optimize_swelling->change_reagent monitor Monitor Progress by HPLC/MS change_reagent->monitor success Successful Deprotection monitor->success Complete fail Re-evaluate Strategy monitor->fail Incomplete

Problem: Undesired Side Reactions During Deprotection/Cleavage

Symptoms:

  • HPLC analysis shows multiple, unexpected peaks in the crude product.

  • Mass spectrometry reveals species with masses corresponding to known side products.

Common Side Reactions and Mitigation Strategies:

Side ReactionProtecting GroupMitigation Strategy
Alkylation of Phenylalanine Ring Boc, Cbz (acidic cleavage)Add scavengers like triisopropylsilane (TIS) or thioanisole to the cleavage cocktail to trap reactive cations generated from the protecting group and any side-chain protecting groups.[1]
Racemization AllRacemization can be promoted by both strong acids and bases.[5] Use the mildest effective deprotection conditions and minimize reaction times. For Fmoc chemistry, the addition of HOBt to the piperidine solution can sometimes reduce aspartimide formation, a precursor to racemization in sequences containing Asp.[6]
Oxidation of Hydrazide AllWhile the hydrazide moiety is relatively stable, strong oxidizing conditions should be avoided. Phenylhydrazine itself can be sensitive to air and light, turning reddish-brown upon exposure.[7] Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Peptide Bond Cleavage by Hydrazine If using hydrazine for cleavageHydrazine can cleave peptide bonds, particularly at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser sequences.[8] If using hydrazinolysis to cleave the peptide from the resin to form the hydrazide, be aware of this potential side reaction and optimize reaction time and temperature to favor resin cleavage over peptide bond cleavage.

G start Side Reaction Detected identify_side_product Identify Side Product by MS start->identify_side_product alkylation Alkylation? identify_side_product->alkylation racemization Racemization? identify_side_product->racemization oxidation Oxidation? identify_side_product->oxidation add_scavengers Add/Optimize Scavengers (e.g., TIS) alkylation->add_scavengers mild_conditions Use Milder Conditions / Shorter Time racemization->mild_conditions inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere re_optimize Re-optimize and Re-run add_scavengers->re_optimize mild_conditions->re_optimize inert_atmosphere->re_optimize

Frequently Asked Questions (FAQs)

Q1: Which N-terminal protecting group is best for the synthesis of a peptide ending in phenylalanine hydrazide?

A1: The choice of protecting group (e.g., Boc, Fmoc, Cbz) depends on your overall synthetic strategy.

  • Fmoc: Ideal for solid-phase peptide synthesis (SPPS) as it is removed under mild basic conditions (e.g., piperidine), which is orthogonal to the acid-labile side-chain protecting groups and resin linkers typically used.[3]

  • Boc: Used in Boc-SPPS, where it is removed with moderate acid (e.g., TFA). Final cleavage from the resin is performed with a strong acid like HF.[9]

  • Cbz: Often used in solution-phase synthesis. It is typically removed by catalytic hydrogenolysis, which offers mild and clean deprotection.[10][11]

Q2: How can I obtain this compound from a peptide synthesized on a solid support?

A2: You can cleave the peptide from the resin using hydrazine. This method directly yields the peptide hydrazide. For example, treatment of a peptide on a Wang resin with a solution of 5% hydrazine hydrate in DMF can yield the corresponding peptide hydrazide.

Q3: What are the best storage conditions for this compound?

A3: Phenylalanine hydrazide, like other hydrazines, should be stored in a cool, dark place under an inert atmosphere to prevent oxidation and degradation.[7]

Q4: My final product is a complex mixture. How do I simplify the purification?

A4: Optimizing the deprotection and cleavage steps is crucial for a cleaner crude product. Ensure complete deprotection to avoid deletion sequences.[1] Use appropriate scavengers to minimize side reactions. A well-optimized protocol will significantly simplify subsequent purification by HPLC.

Q5: Can the hydrazide group be cleaved to generate the corresponding carboxylic acid?

A5: Yes, the phenylhydrazide group can be cleaved under mild oxidative conditions. For example, enzymatic cleavage using tyrosinase at pH 7 and room temperature offers a selective method for C-terminal deprotection to the carboxylic acid.[12] Another approach involves photoinduced cleavage of the N-N bond using a ruthenium(II) catalyst and visible light.[13]

Quantitative Data Summary

The following tables provide representative quantitative data for common deprotection reactions applicable to protected this compound precursors.

Table 1: N-Boc Deprotection Conditions

ReagentConcentrationSolventTime (min)TemperatureTypical YieldReference
Trifluoroacetic Acid (TFA)25-50%Dichloromethane (DCM)20-30Room Temp.>95%[14]
4M HCl in Dioxane4 M1,4-Dioxane30Room Temp.High[14]

Table 2: N-Fmoc Deprotection Conditions

ReagentConcentrationSolventTime (min)TemperatureTypical YieldReference
Piperidine20% (v/v)N,N-Dimethylformamide (DMF)2 + 5Room Temp.>99%[2]
DBU/Piperidine2% DBU / 2% PiperidineDMF2 + 5Room Temp.>99%[2]

Table 3: N-Cbz Deprotection Conditions

ReagentCatalystSolventTimeTemperatureTypical YieldReference
H₂ (1 atm)10% Pd/CMethanol (MeOH)1-4 hRoom Temp.>95%[10]
Ammonium Formate10% Pd/CMethanol (MeOH)1-2 hReflux>90%[10]

Experimental Protocols

Protocol 1: N-Boc Deprotection of Boc-Phe-NHNH2 in Solution
  • Dissolution: Dissolve the Boc-protected peptide in anhydrous dichloromethane (DCM) in a round-bottom flask (a typical concentration is 0.1-0.2 M).[15]

  • Deprotection: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA in DCM.[15]

  • Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC or HPLC.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected peptide salt.

  • Isolation: Collect the precipitate by filtration or centrifugation and wash with cold ether.

  • Drying: Dry the product under vacuum.

Protocol 2: N-Fmoc Deprotection of Fmoc-Phe-NHNH2 on Solid Phase
  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.[3]

  • Deprotection (Step 1): Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Mix for 3 minutes, then drain.[3]

  • Deprotection (Step 2): Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[3]

  • Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3] The resin is now ready for the next coupling step or final cleavage.

Protocol 3: N-Cbz Deprotection by Catalytic Hydrogenolysis
  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[10]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.[10]

  • Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[10]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[10]

References

Technical Support Center: L-Phenylalanine Hydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of L-phenylalanine hydrazide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their reactions, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing L-phenylalanine hydrazide?

A1: The most prevalent and straightforward method is the hydrazinolysis of an L-phenylalanine ester, typically the methyl or ethyl ester, with hydrazine hydrate.[1] This reaction is usually carried out in an alcoholic solvent like ethanol or methanol.

Q2: What are the primary byproducts I should be aware of in this reaction?

A2: The main byproducts of concern are the diketopiperazine (specifically, cyclo(L-Phe-L-Phe)), racemized D-phenylalanine hydrazide, and unreacted starting materials.[2][3][4] The formation of diacyl hydrazides is also a possibility if the reaction conditions are not optimized.[5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[6][7]

Q4: What is the typical purity of commercially available L-phenylalanine hydrazide?

A4: Commercially available L-phenylalanine hydrazide typically has a purity of ≥98%, often assayed by titration.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of L-phenylalanine hydrazide.

Problem 1: Low Yield of L-Phenylalanine Hydrazide

Possible Causes and Solutions:

  • Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate can lead to incomplete reaction and lower yields. It is crucial to use a significant molar excess of hydrazine hydrate.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of hydrazide formation. Refluxing in ethanol is a common practice to ensure the reaction goes to completion.

  • Short Reaction Time: The conversion of the ester to the hydrazide may be slow. It is advisable to monitor the reaction by TLC until the starting material is no longer detectable.

  • Loss during Work-up: L-phenylalanine hydrazide has some solubility in water and alcohols. Care should be taken during the extraction and crystallization steps to minimize product loss.

Problem 2: Presence of a Significant Amount of Diketopiperazine (DKP) Byproduct

Possible Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures can promote the intramolecular cyclization of L-phenylalanine methyl ester to form the diketopiperazine.[9]

  • Prolonged Reaction Times at High Temperatures: Extended heating can increase the likelihood of DKP formation.

  • Basic Conditions: The presence of a base can catalyze the formation of DKP.[2] While hydrazine is basic, using a stronger, non-nucleophilic base should be avoided.

Problem 3: Racemization of the Product (Presence of D-Phenylalanine Hydrazide)

Possible Causes and Solutions:

  • Harsh Reaction Conditions: Exposure to strong bases or high temperatures for extended periods can lead to the racemization of the chiral center of L-phenylalanine.[10][11]

  • pH of the Reaction Mixture: Maintaining a pH that is not excessively basic can help in minimizing racemization.

Experimental Protocols

Key Experiment: Synthesis of L-Phenylalanine Hydrazide from L-Phenylalanine Methyl Ester

Objective: To synthesize L-phenylalanine hydrazide with high yield and purity, minimizing the formation of byproducts.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Hydrazine hydrate (80-100% solution)

  • Absolute Ethanol

  • Triethylamine (optional, for neutralization of the hydrochloride salt)

  • Diethyl ether (for precipitation/washing)

  • Deionized water

Procedure:

  • Neutralization of Starting Material (if applicable): If starting with L-phenylalanine methyl ester hydrochloride, dissolve it in absolute ethanol. Add one equivalent of a base, such as triethylamine, to liberate the free ester. The formation of triethylamine hydrochloride as a precipitate may be observed.

  • Reaction Setup: To the solution of L-phenylalanine methyl ester in a round-bottom flask equipped with a reflux condenser, add a significant molar excess of hydrazine hydrate (typically 10-20 equivalents).

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1 v/v). The reaction is typically complete within 3-6 hours.

  • Work-up:

    • After the reaction is complete, the excess ethanol and unreacted hydrazine hydrate are removed under reduced pressure.

    • The residue is then triturated with diethyl ether or another suitable non-polar solvent to induce precipitation of the L-phenylalanine hydrazide.

    • The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Purification (if necessary): If significant impurities are present, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the yield and purity of L-phenylalanine hydrazide. These are general trends, and optimal conditions should be determined experimentally.

Table 1: Effect of Molar Ratio of Hydrazine Hydrate on Product Yield

Molar Ratio (Hydrazine Hydrate : Ester)Expected Yield (%)Purity (%)Notes
1:1LowModerateRisk of incomplete reaction and dimer formation.
5:1ModerateGoodImproved yield compared to stoichiometric amounts.
10:1HighHighGenerally recommended for driving the reaction to completion.
20:1HighHighOften used to ensure complete conversion, though may require more extensive removal of excess hydrazine.

Table 2: Effect of Reaction Temperature and Solvent on Byproduct Formation

SolventTemperature (°C)Diketopiperazine FormationRacemizationNotes
MethanolRoom TemperatureLowVery LowReaction may be slow.
MethanolReflux (~65°C)ModerateLowFaster reaction rate.
EthanolRoom TemperatureLowVery LowReaction may be slow.
EthanolReflux (~78°C)Moderate to HighLow to ModerateCommon solvent choice for good reaction rates.
AcetonitrileReflux (~82°C)HighModerateHigher temperatures can increase byproduct formation.[12]

Visualizations

Reaction_Pathway L-Phenylalanine Methyl Ester L-Phenylalanine Methyl Ester L-Phenylalanine Hydrazide L-Phenylalanine Hydrazide L-Phenylalanine Methyl Ester->L-Phenylalanine Hydrazide Hydrazine Hydrate (Excess) Diketopiperazine Diketopiperazine L-Phenylalanine Methyl Ester->Diketopiperazine High Temp. Intramolecular Cyclization D-Phenylalanine Hydrazide D-Phenylalanine Hydrazide L-Phenylalanine Hydrazide->D-Phenylalanine Hydrazide High Temp./Base Racemization

Caption: Reaction pathway for L-phenylalanine hydrazide synthesis and major byproduct formation.

Troubleshooting_Workflow start Low Yield or Impure Product check_yield Is the yield low? start->check_yield check_impurities Are there significant impurities by HPLC/TLC? check_yield->check_impurities No increase_hydrazine Increase molar excess of hydrazine hydrate check_yield->increase_hydrazine Yes identify_impurities Identify impurities by MS and NMR check_impurities->identify_impurities Yes end Optimized Synthesis check_impurities->end No extend_reaction Extend reaction time and monitor by TLC increase_hydrazine->extend_reaction optimize_workup Optimize work-up to minimize product loss extend_reaction->optimize_workup optimize_workup->end dkp Is Diketopiperazine present? identify_impurities->dkp racemate Is Racemate present? dkp->racemate No reduce_temp Reduce reaction temperature dkp->reduce_temp Yes milder_conditions Use milder reaction conditions (lower temp, less time) racemate->milder_conditions Yes racemate->end No shorter_time Use shorter reaction time reduce_temp->shorter_time shorter_time->end milder_conditions->end

References

Technical Support Center: Enhancing the Efficiency of H-Phe-NHNH2 in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of incorporating H-Phe-NHNH2 (Phenylalanine Hydrazide) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into a peptide sequence during SPPS?

A1: The primary challenges stem from the reactivity of the hydrazide (-NHNH2) group. Key issues include:

  • Side Reactions: The hydrazide is a potent nucleophile and can undergo unwanted acylation by the activated carboxyl groups of incoming amino acids if it is not protected. It can also be oxidized to a reactive acyl diazene intermediate.[1][2][3][4]

  • Low Coupling Efficiency: The electronic properties of the hydrazide moiety can influence the reactivity of the α-amino group of this compound, potentially leading to sluggish coupling reactions that may require extended times or double coupling.[5][6]

  • Intramolecular Cyclization: If this compound is positioned C-terminal to an Asp or Asn residue, there is a risk of tetrahydropyridazinedione formation during the final cleavage step.[5]

Q2: Is it necessary to protect the hydrazide group of this compound during Fmoc-based SPPS?

A2: Yes, it is highly recommended to protect the hydrazide group to prevent side reactions. An unprotected hydrazide can be acylated by the incoming activated amino acid, leading to branched peptides and a significant decrease in the yield of the desired product. The Boc (tert-butyloxycarbonyl) group is a suitable protecting group for the terminal amino group of the hydrazide, as it is stable to the basic conditions of Fmoc deprotection and is cleaved during the final acidic cleavage step.

Q3: What are the recommended coupling reagents for incorporating Fmoc-Phe-NHNH(Boc)-OH?

A3: Due to the potential for sterically hindered and electronically challenging couplings with amino acid derivatives, high-efficiency coupling reagents are recommended. The choice of reagent can significantly impact the coupling yield. For challenging couplings, aminium/uronium-based reagents are often preferred.

Troubleshooting Guides

Issue 1: Low Yield of the Target Peptide Containing this compound

Symptom: The final crude product shows a low yield of the target peptide with multiple peaks in the HPLC chromatogram.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Incomplete Coupling of the this compound building block 1. Optimize Coupling Reagent: Switch to a more powerful coupling reagent like HATU or COMU.[6] 2. Double Coupling: Perform a second coupling of the Fmoc-Phe-NHNH(Boc)-OH to ensure complete reaction. 3. Extend Reaction Time: Increase the coupling time to 2-4 hours. 4. Monitor Coupling: Use a qualitative test like the Kaiser test to confirm the completion of the coupling.
Side Reactions of the Hydrazide Group 1. Ensure Proper Protection: Confirm that the hydrazide group is protected (e.g., with a Boc group). 2. Mild Cleavage Conditions: If side reactions are observed during cleavage, consider milder cleavage cocktails or shorter cleavage times.
Peptide Aggregation 1. Incorporate Chaotropic Agents: Add agents like DBU to the deprotection solution to disrupt hydrogen bonding. 2. Change Solvent: Switch from DMF to NMP or use a "magic mixture" of DCM, DMF, and NMP (1:1:1).
Issue 2: Unexpected Side Products Observed in Mass Spectrometry

Symptom: Mass spectrometry analysis reveals peaks corresponding to masses higher than the target peptide, or unexpected fragmentation patterns.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Acylation of Unprotected Hydrazide 1. Use Protected Building Block: Synthesize or procure Fmoc-Phe-NHNH(Boc)-OH for use in SPPS.
Oxidation of Hydrazide 1. Use Fresh Solvents: Ensure all solvents are fresh and free of oxidizing impurities. 2. Inert Atmosphere: Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Tetrahydropyridazinedione Formation 1. Sequence Design: If possible, avoid sequences with Asp or Asn immediately preceding this compound.[5]

Quantitative Data Presentation

Coupling Reagent Typical Purity (%) Relative Cost Key Advantages
HBTU/DIPEA 85-95MediumWell-established, good for routine synthesis.
HATU/DIPEA >95HighHigh coupling efficiency, especially for hindered amino acids.[6]
COMU/DIPEA >95HighHigh reactivity, safer byproducts.
DIC/Oxyma 80-90LowCost-effective, good for large-scale synthesis.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-Phe-NHNH(Boc)-OH

Reagents and Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Phe-NHNH(Boc)-OH (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly.

  • Activation: In a separate vessel, dissolve Fmoc-Phe-NHNH(Boc)-OH and HATU in DMF. Add DIPEA and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), perform a second coupling.

Visualizations

spss_workflow start Start: Fmoc-deprotected Resin swell 1. Resin Swelling in DMF start->swell deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotection wash1 3. Wash (DMF, DCM) deprotection->wash1 coupling 5. Coupling Reaction wash1->coupling activation 4. Pre-activation of Fmoc-Phe-NHNH(Boc)-OH with HATU/DIPEA activation->coupling wash2 6. Wash (DMF, DCM) coupling->wash2 kaiser 7. Kaiser Test wash2->kaiser recouple 8a. Recouple if Positive kaiser->recouple Positive next_cycle 8b. Proceed to Next Cycle or Final Cleavage kaiser->next_cycle Negative recouple->coupling

Caption: Workflow for coupling this compound in SPPS.

troubleshooting_low_yield start Low Peptide Yield check_coupling Check Coupling Efficiency (Kaiser Test after this compound step) start->check_coupling check_ms Analyze Crude Product by MS start->check_ms incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive Test aggregation Aggregation check_coupling->aggregation Slow Reaction side_reactions Side Reactions check_ms->side_reactions Unexpected Masses solution1 Optimize Coupling: - Stronger Reagent (HATU) - Double Couple - Increase Time incomplete_coupling->solution1 solution2 Ensure Hydrazide Protection (Boc) Use Fresh Solvents side_reactions->solution2 solution3 Use Chaotropic Agents Change Solvent (NMP) aggregation->solution3

Caption: Troubleshooting logic for low yield.

References

Validation & Comparative

H-Phe-NHNH2 vs. Boc-Phe-NH2 in peptide synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Peptide Synthesis Strategies: Stepwise Boc-SPPS vs. Acyl Azide Segment Condensation

For researchers, scientists, and professionals in drug development, selecting the optimal peptide synthesis strategy is paramount to achieving high yield, purity, and stereochemical integrity. This guide provides a detailed comparison between two distinct methodologies: the conventional stepwise Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids for generating C-terminal amides, and the classical Acyl Azide method for peptide segment condensation.

The comparison is framed around the use of Boc-Phe-NH2 (representing the final C-terminal amide achieved through stepwise Boc-SPPS) and H-Phe-NHNH2 (a precursor for the acyl azide method). While not direct substitutes, they embody two different philosophies in peptide assembly: linear, one-by-one addition versus the convergent assembly of larger peptide fragments.

Overview of Synthesis Strategies

Strategy A: Stepwise Boc-SPPS for C-Terminal Phenylalanine Amide

This is the workhorse method for linear peptide synthesis. The process begins by anchoring the first Nα-Boc-protected amino acid to a solid-phase support, typically a Rink Amide or MBHA resin, to yield a C-terminal amide upon cleavage.[1][2][3] The synthesis proceeds through repeated cycles of:

  • Deprotection: Removal of the Nα-Boc group with a moderately strong acid, such as trifluoroacetic acid (TFA).[4][5]

  • Neutralization: Treatment with a hindered base like diisopropylethylamine (DIEA) to free the N-terminal amine for coupling.[4]

  • Coupling: Activation and coupling of the next Nα-Boc-protected amino acid. This cycle is repeated until the full peptide is assembled. The final product is then cleaved from the resin, which also removes the side-chain protecting groups.

Strategy B: Acyl Azide Segment Condensation using Phenylalanine Hydrazide

The acyl azide method is a classic solution-phase or solid-phase technique primarily used for coupling large peptide fragments (segment condensation).[6][7][8] Its main advantage is an exceptionally low risk of racemization at the activated C-terminal residue.[9][10][11] The workflow involves three key steps:

  • Hydrazide Formation: A protected peptide segment is first synthesized or obtained, ending with a C-terminal hydrazide (e.g., Protected-Peptide-Phe-NHNH2).[6][12]

  • Acyl Azide Conversion: The peptide hydrazide is treated with nitrous acid (generated in situ from sodium nitrite and acid) at low temperatures (0 °C or below) to form a highly reactive peptide acyl azide.[6][13]

  • Segment Coupling: The activated acyl azide segment is immediately reacted with another peptide segment that has a free N-terminus to form the final, larger peptide.[6]

Quantitative Performance Comparison

The following table summarizes the key performance metrics for each strategy.

MetricStrategy A: Stepwise Boc-SPPSStrategy B: Acyl Azide Condensation
Primary Application Routine linear synthesis of small-to-large peptides.[4]Convergent synthesis; coupling of large, protected peptide fragments.[6][8]
Typical Yield >99% per cycle; cumulative yield decreases with length.60-90% for the segment coupling step; overall yield depends on fragment synthesis.[6][12]
Racemization Risk Moderate; can occur during amino acid activation, suppressed by additives like HOBt.[14]Extremely low; considered one of the safest methods for fragment coupling.[6][11][15]
Key Side Reactions Diketopiperazine formation, aspartimide formation, aggregation.[14][16]Curtius Rearrangement of the acyl azide to an isocyanate, forming urea byproducts.[6][17][18]
Reaction Conditions Cycles of acidic deprotection (TFA) and coupling at room temp.[3]Azide formation at ≤0°C (acidic); coupling at neutral to mild basic pH (~8).[6][13]
Automation Potential High; the basis of all modern automated peptide synthesizers.[4]Low; typically performed manually due to the instability of the azide intermediate.
Safety Concerns Use of strong, corrosive acids (TFA, HF for cleavage).[16]Acyl azides are potentially explosive and must be handled with care at low temperatures.[6][9]

Experimental Protocols

Protocol 1: Boc-SPPS Cycle for adding Boc-Phe-OH to a Resin

This protocol describes a single coupling cycle in a manual solid-phase synthesis to produce a peptide with a C-terminal amide on a Rink Amide resin.

  • Resin Preparation: Swell 100 mg of Rink Amide resin (pre-loaded with the growing peptide chain) in dichloromethane (DCM) for 20 minutes, then in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes. Drain.

    • Treat the resin again with 50% TFA in DCM for 20 minutes. Drain.

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).[5]

  • Neutralization:

    • Treat the resin with a solution of 5% DIEA in DMF (v/v) for 2 minutes. Repeat twice.

    • Wash the resin with DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-Phe-OH (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next deprotection cycle.

Protocol 2: Acyl Azide Formation and Coupling

This protocol outlines the general procedure for activating a peptide hydrazide and coupling it to another peptide fragment in solution.

  • Hydrazide Solubilization: Dissolve the C-terminal peptide hydrazide (e.g., Z-Gly-Phe-NHNH2, 1 equivalent) in a suitable solvent like DMF at -15 °C.

  • Acidification: Add a pre-chilled solution of HCl in dioxane (e.g., 4M, 2.5 equivalents) to the stirred hydrazide solution, maintaining the temperature at -15 °C.

  • Azide Formation: Add a pre-chilled aqueous solution of sodium nitrite (NaNO2, 1.2 equivalents) dropwise. The reaction is typically stirred for 15-30 minutes at -15 °C. The formation of the acyl azide is monitored (e.g., by IR spectroscopy).

  • Neutralization and Coupling:

    • In a separate vessel, dissolve the N-terminal-free peptide fragment (amino component, 1 equivalent) in cold DMF.

    • Neutralize the acyl azide reaction mixture to a pH of 7-8 by the dropwise addition of a pre-chilled base such as DIEA.

    • Immediately add the solution of the amino component to the neutralized acyl azide solution.

  • Reaction: Allow the coupling reaction to proceed at 0-4 °C for 12-24 hours with gentle stirring.

  • Workup: Once the reaction is complete, the product is typically isolated by precipitation with water, followed by filtration, washing, and purification (e.g., by chromatography or recrystallization).

Mandatory Visualizations

The following diagrams illustrate the distinct workflows of the two synthesis strategies.

References

A Comparative Guide to the Mass Spectrometry Validation of Synthesized H-Phe-NHNH2 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two primary mass spectrometry techniques for the validation of synthesized H-Phe-NHNH2 (L-Phenylalanine hydrazide), a key building block in peptide and pharmaceutical synthesis. The following sections detail the experimental protocols, present comparative data, and illustrate the workflows involved in ensuring the identity and purity of the synthesized peptide.

Introduction to this compound and Mass Spectrometry Validation

This compound, with a molecular formula of C9H13N3O, is an amino acid derivative used in the synthesis of various peptides and peptidomimetics.[1] Its purity and structural integrity are critical for the successful synthesis of larger, more complex molecules. Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and purity of synthetic peptides.[2][3][4] This is typically achieved by ionizing the peptide and measuring its mass-to-charge ratio (m/z).[5]

Two of the most common soft ionization techniques used for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[6][7] ESI is well-suited for analyzing samples in solution and often produces multiply charged ions, making it compatible with mass analyzers that have a lower m/z range.[8][9] MALDI, on the other hand, is a laser-based method that co-crystallizes the analyte with a matrix and typically produces singly charged ions, resulting in simpler spectra.[5][6] This guide compares the application of both techniques in the validation of this compound.

Comparative Analysis of Mass Spectrometry Techniques

The choice between ESI and MALDI-TOF for peptide validation depends on several factors, including sample complexity, desired sensitivity, and the type of mass analyzer available.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Principle A high voltage is applied to a liquid to create an aerosol, leading to the formation of gaseous ions from the evaporated charged droplets.[8]A pulsed laser desorbs and ionizes the analyte, which is co-crystallized with a matrix that absorbs the laser energy.[6]
Typical Ionization State Produces multiply charged ions (e.g., [M+2H]2+, [M+3H]3+).[9]Primarily generates singly charged ions (e.g., [M+H]+).[6]
Sample State Liquid solution, often coupled with liquid chromatography (LC-MS).[2]Solid, crystalline sample on a target plate.[6]
Fragmentation "Soft" ionization with minimal fragmentation, though in-source fragmentation can be induced.[7]Very "soft" ionization, preserving the molecular ion with little to no fragmentation.[5][6]
Mass Analyzer Commonly coupled with quadrupole, ion trap, Orbitrap, or time-of-flight (TOF) analyzers.[2]Almost exclusively coupled with a time-of-flight (TOF) analyzer.[5]
Sensitivity High sensitivity, often in the femtomole to attomole range.[7]High sensitivity, suitable for low sample concentrations.[6][10]
Tolerance to Salts Low tolerance; salts and buffers can suppress ionization and must often be removed.[9]More tolerant to salts and buffers compared to ESI.[10]

Experimental Data for this compound Validation

The expected monoisotopic mass of this compound (C9H13N3O) is 179.1059 Da. The following table summarizes the expected and hypothetical experimental results from both ESI and MALDI-TOF mass spectrometry.

ParameterESI-MS ResultMALDI-TOF MS Result
Expected Monoisotopic Mass 179.1059 Da179.1059 Da
Observed m/z 180.1132 ([M+H]+)180.1130 ([M+H]+)
Mass Accuracy < 5 ppm< 10 ppm
Resolution > 10,000 FWHM> 20,000 FWHM
Observed Adducts 202.0951 ([M+Na]+)202.0949 ([M+Na]+)
Key Fragment Ions (MS/MS) b-ions: m/z 120.0808 (Phe residue) y-ions: m/z 163.0893 ([M+H-NH3]+)Not typically performed for primary validation.

Experimental Protocols

A common method for synthesizing this compound is through the hydrazinolysis of a protected phenylalanine ester.

  • Starting Material: N-Boc-L-phenylalanine methyl ester (Boc-Phe-OMe).

  • Reaction: Dissolve Boc-Phe-OMe in methanol (10 mL per 1 g of ester).

  • Add anhydrous hydrazine (3 equivalents) dropwise to the solution while stirring at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Deprotection: Dissolve the resulting Boc-Phe-NHNH2 crude product in a solution of 4M HCl in dioxane.

  • Stir the mixture for 1-2 hours at room temperature.

  • Precipitate the product (this compound dihydrochloride) by adding cold diethyl ether.

  • Purification: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. The product can be further purified by recrystallization or reverse-phase HPLC if necessary.

A. ESI-MS Protocol

  • Sample Preparation: Dissolve the synthesized this compound in a solution of 50% acetonitrile and 0.1% formic acid to a final concentration of 10 µM.[9]

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Analysis Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Scan Range: m/z 50-500.

    • Source Temperature: 120°C.

    • MS/MS Fragmentation: For structural confirmation, select the precursor ion (m/z 180.11) for collision-induced dissociation (CID) with a normalized collision energy of 20-30 eV.[11]

B. MALDI-TOF MS Protocol

  • Matrix Selection: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile and 0.1% trifluoroacetic acid (TFA).[12]

  • Sample Preparation: Mix 1 µL of the this compound sample (1 mg/mL in 0.1% TFA) with 1 µL of the CHCA matrix solution directly on the MALDI target plate.

  • Allow the spot to air-dry completely (dried-droplet method).[10]

  • Instrumentation: Use a MALDI-TOF mass spectrometer.

  • Analysis Parameters:

    • Ionization Mode: Positive ion reflector mode.

    • Laser: Nitrogen laser (337 nm).

    • Acceleration Voltage: 20 kV.

    • Data Acquisition: Average 100-200 laser shots per spectrum to improve the signal-to-noise ratio.[12]

Workflow Visualizations

Peptide_Synthesis_Workflow cluster_synthesis This compound Synthesis start Boc-Phe-OMe reaction Hydrazinolysis (+ Anhydrous Hydrazine) start->reaction intermediate Boc-Phe-NHNH2 reaction->intermediate deprotection Acidic Deprotection (+ 4M HCl in Dioxane) intermediate->deprotection product Crude this compound deprotection->product purification Purification (Recrystallization/HPLC) product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the solution-phase synthesis of this compound.

MS_Validation_Workflow cluster_workflow Mass Spectrometry Validation cluster_esi ESI-MS Path cluster_maldi MALDI-TOF MS Path start Synthesized This compound esi_prep Dissolve in ACN/H2O with 0.1% Formic Acid start->esi_prep maldi_prep Co-crystallize with CHCA Matrix on Plate start->maldi_prep esi_analysis Infuse into ESI Source esi_prep->esi_analysis esi_ms Acquire Spectrum (e.g., Orbitrap, Q-TOF) esi_analysis->esi_ms data_analysis Data Analysis (Mass Confirmation & Purity Check) esi_ms->data_analysis maldi_analysis Irradiate with UV Laser maldi_prep->maldi_analysis maldi_ms Acquire Spectrum (TOF Analyzer) maldi_analysis->maldi_ms maldi_ms->data_analysis validation Validated Product data_analysis->validation

Caption: Comparative workflow for MS validation of this compound.

References

A Researcher's Guide to Chiral Purity Analysis of Peptides Containing H-Phe-NHNH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral integrity of synthetic peptides is a critical aspect of quality control and efficacy assessment. Peptides containing the C-terminal modification H-Phe-NHNH2 (Phenylalanine Hydrazide) present unique analytical challenges. This guide provides a comparative overview of the primary methods for determining the chiral purity of these peptides, supported by illustrative experimental data and detailed protocols.

Introduction to Chiral Purity in Peptides

The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. During peptide synthesis, racemization—the conversion of an L-amino acid to a mixture of L- and D-enantiomers—can occur, particularly at the C-terminal residue. The presence of the D-enantiomer can lead to altered biological activity, immunogenicity, or toxicity. Therefore, robust analytical methods are required to quantify the enantiomeric purity of synthetic peptides.

Core Analytical Strategies

Two primary strategies are employed for the chiral purity analysis of peptides:

  • Direct Analysis of the Intact Peptide: This approach involves the chromatographic separation of the peptide diastereomers (if the peptide contains other chiral centers) or enantiomers (for a simple dipeptide) on a chiral stationary phase (CSP).

  • Indirect Analysis via Hydrolysis and Amino Acid Analysis: This method involves hydrolyzing the peptide into its constituent amino acids, followed by the chiral analysis of the individual amino acids.

This guide will compare these two approaches, focusing on their application to peptides terminating in this compound.

Comparative Analysis of Analytical Methods

The choice of analytical method depends on several factors, including the length of the peptide, the available instrumentation, and the specific requirements of the analysis (e.g., routine quality control versus in-depth characterization).

FeatureDirect Chiral HPLC of Intact PeptideIndirect Analysis via Hydrolysis & Derivatization
Principle Separation of peptide diastereomers on a chiral stationary phase.Separation of chiral amino acids after peptide hydrolysis.
Sample Preparation Minimal; dissolution in a suitable solvent.Multi-step; hydrolysis, drying, and derivatization.
Risk of Racemization Low during analysis.Potential for acid-induced racemization during hydrolysis.
Information Provided Purity of the intact peptide, separation of all diastereomers.Chiral purity of individual amino acid residues.
Throughput Higher; fewer sample preparation steps.Lower; more time-consuming sample preparation.
Method Development Can be complex; requires screening of various CSPs and mobile phases.Well-established protocols for amino acid analysis.
Applicability Dependent on peptide size and solubility; may be challenging for long peptides.Applicable to peptides of all sizes.

Experimental Data: A Comparative Scenario

To illustrate the performance of these methods, consider a model tripeptide, H-Ala-Val-Phe-NHNH2. The following tables summarize the expected quantitative data from the analysis of a batch where minor racemization of the C-terminal Phenylalanine has occurred during synthesis.

Table 1: Direct Chiral HPLC Analysis of H-Ala-Val-Phe-NHNH2
PeakCompoundRetention Time (min)Area (%)
1L-Ala-L-Val-L-Phe-NHNH215.299.5
2L-Ala-L-Val-D-Phe-NHNH216.80.5

This data represents the separation of the desired peptide from its C-terminal epimer on a chiral column.

Table 2: Indirect Analysis of H-Ala-Val-Phe-NHNH2 after Hydrolysis and Derivatization
Amino AcidEnantiomerRetention Time (min)Area (%)Enantiomeric Excess (%)
AlanineL-Ala8.5>99.9>99.8
D-AlaNot Detected-
ValineL-Val10.1>99.9>99.8
D-ValNot Detected-
PhenylalanineL-Phe12.799.7599.5
D-Phe13.50.25

This data reflects the analysis of the derivatized amino acid hydrolysate. Note that the percentage of the D-enantiomer is half of the total area percentage of the diastereomer in the direct analysis, as it represents the contribution of that single residue.

Experimental Protocols

Protocol 1: Direct Chiral HPLC of Intact Peptide

Objective: To separate and quantify the diastereomers of a peptide containing this compound.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Chiral Stationary Phase: Teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is a good starting point for polar peptides.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample: Peptide dissolved in Mobile Phase A (or a suitable solvent) at 1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes.

  • Inject 10 µL of the sample.

  • Run a linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

  • Monitor the elution at 220 nm.

  • Integrate the peak areas to determine the relative percentage of each diastereomer.

Protocol 2: Indirect Analysis via Hydrolysis and Derivatization

Objective: To determine the enantiomeric purity of the constituent amino acids of a peptide containing this compound.

Instrumentation: HPLC with UV detector, heating block, vacuum concentrator.

Materials:

  • 6 N HCl

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • 1 M NaHCO3

  • Acetone

  • 2 N HCl

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Hydrolysis:

    • Place approximately 1 mg of the peptide in a hydrolysis tube.

    • Add 500 µL of 6 N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • Cool the tube and evaporate the HCl under vacuum.

  • Derivatization:

    • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO3.

    • Add 200 µL of Marfey's reagent in acetone (1 mg/mL).

    • Incubate at 40°C for 1 hour.

    • Cool to room temperature and add 100 µL of 2 N HCl to stop the reaction.

    • Evaporate the solvent to dryness.

  • HPLC Analysis:

    • Reconstitute the derivatized sample in 500 µL of 50% Acetonitrile/Water.

    • Inject 10 µL onto the C18 column.

    • Run a suitable gradient (e.g., 10% to 60% B over 40 minutes).

    • Monitor the elution at 340 nm.

    • Identify the peaks corresponding to the L-D and L-L diastereomers for each amino acid and calculate the enantiomeric excess.

Visualizing the Workflow

The following diagrams illustrate the workflows for the two primary analytical strategies.

G cluster_0 Direct Chiral HPLC a0 Peptide Sample (this compound) a1 Dissolution in Mobile Phase a0->a1 a2 Injection onto Chiral HPLC a1->a2 a3 Separation of Diastereomers a2->a3 a4 UV Detection a3->a4 a5 Data Analysis (Peak Integration) a4->a5

Caption: Workflow for Direct Chiral Purity Analysis.

G cluster_1 Indirect Analysis via Hydrolysis b0 Peptide Sample (this compound) b1 Acid Hydrolysis (6N HCl) b0->b1 b2 Derivatization (e.g., Marfey's Reagent) b1->b2 b3 Injection onto Achiral HPLC b2->b3 b4 Separation of Diastereomeric Amino Acid Derivatives b3->b4 b5 UV Detection b4->b5 b6 Data Analysis (Enantiomeric Excess Calculation) b5->b6

Caption: Workflow for Indirect Chiral Purity Analysis.

Conclusion

Both direct and indirect methods offer valuable insights into the chiral purity of peptides containing this compound. Direct chiral HPLC provides a rapid assessment of the intact peptide's diastereomeric purity with minimal sample preparation. In contrast, the indirect method, while more labor-intensive, offers detailed information about the enantiomeric purity of each amino acid residue. The choice of method should be guided by the specific analytical needs, available resources, and the stage of drug development. For routine quality control, direct HPLC is often preferred for its speed, while the indirect method is invaluable for in-depth characterization and troubleshooting of synthesis protocols.

A Comparative Guide to Alternative Coupling Reagents for H-Phe-NHNH₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of success. This is particularly true when working with less common C-terminal modifications such as hydrazides, for instance, in the synthesis of dipeptides involving L-Phenylalanine hydrazide (H-Phe-NHNH₂). The presence of the hydrazide moiety introduces a unique set of challenges and considerations, including its nucleophilicity and potential for side reactions. This guide provides an objective comparison of alternative coupling reagents for the formation of a peptide bond between an N-terminally protected amino acid (Boc-AA-OH) and H-Phe-NHNH₂, supported by representative experimental data and detailed protocols.

Performance Comparison of Coupling Reagents

The choice of coupling reagent directly impacts reaction efficiency, yield, and the preservation of stereochemical integrity (i.e., minimization of racemization). Below is a summary of the performance of commonly employed classes of coupling reagents in the context of forming a Boc-AA-Phe-NHNH₂ dipeptide. The data presented is a synthesis of typical results observed in similar peptide coupling reactions and should be considered illustrative.

Coupling Reagent ClassExample Reagent(s)AdditiveTypical Yield (%)Racemization RiskKey Advantages & Disadvantages
Carbodiimide DIC (N,N'-Diisopropylcarbodiimide)HOBt (1-Hydroxybenzotriazole)75-85Low to ModerateAdvantages: Cost-effective, readily available. Disadvantages: Slower reaction times, formation of insoluble urea byproduct, potential for side reactions if HOBt is omitted.
Phosphonium Salt PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)None (contains HOBt moiety)85-95LowAdvantages: High efficiency, low racemization, byproducts are generally soluble. Disadvantages: Higher cost than carbodiimides.
Aminium/Uronium Salt HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)(HOBt)88-96LowAdvantages: Rapid and efficient coupling. Disadvantages: Potential for guanidinylation of the free amine if used in excess.
Aminium/Uronium Salt HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)(HOAt)90-98Very LowAdvantages: Very high reactivity, extremely low racemization due to the HOAt moiety, effective for sterically hindered amino acids.[1][2] Disadvantages: Higher cost, potential for guanidinylation side reaction.
Immonium Salt COMU ((1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)(OxymaPure)90-97Very LowAdvantages: High efficiency comparable to HATU, improved safety profile (Oxyma-based), water-soluble byproducts.[3] Disadvantages: Higher cost.

Experimental Protocols

Detailed methodologies for the coupling of a generic Boc-protected amino acid (Boc-AA-OH) with H-Phe-NHNH₂ using the compared reagents are provided below.

Protocol 1: Coupling using DIC/HOBt
  • Preparation: In a round-bottom flask, dissolve Boc-AA-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.1 eq) to the solution and stir for 15-20 minutes at 0 °C.

  • Coupling: To this mixture, add a solution of H-Phe-NHNH₂ (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.0 eq) in anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel chromatography.

Protocol 2: Coupling using PyBOP
  • Preparation: In a round-bottom flask, dissolve Boc-AA-OH (1.0 eq), H-Phe-NHNH₂ (1.0 eq), and PyBOP (1.1 eq) in anhydrous DMF.

  • Coupling: To this solution, add DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Purification: Monitor the reaction progress by TLC or LC-MS. Upon completion, work-up and purify the product as described in Protocol 1.

Protocol 3: Coupling using HBTU
  • Activation (Pre-activation): In a separate flask, dissolve Boc-AA-OH (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq, optional but recommended to further suppress racemization) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 10-15 minutes.

  • Coupling: In another flask, dissolve H-Phe-NHNH₂ (1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF. Add the pre-activated amino acid solution to the H-Phe-NHNH₂ solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

  • Work-up and Purification: Monitor the reaction progress by TLC or LC-MS. Upon completion, work-up and purify the product as described in Protocol 1.

Protocol 4: Coupling using HATU
  • Activation (Pre-activation): In a separate flask, dissolve Boc-AA-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 5-10 minutes.

  • Coupling: In another flask, dissolve H-Phe-NHNH₂ (1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF. Add the pre-activated amino acid solution to the H-Phe-NHNH₂ solution.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Work-up and Purification: Monitor the reaction progress by TLC or LC-MS. Upon completion, work-up and purify the product as described in Protocol 1.

Visualizing the Peptide Coupling Workflow and Reagent Comparison

To better understand the experimental process and the relationships between the different coupling reagents, the following diagrams are provided.

PeptideCouplingWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products Boc_AA_OH Boc-AA-OH Activation Activation of Boc-AA-OH Boc_AA_OH->Activation H_Phe_NHNH2 H-Phe-NHNH₂ Coupling Nucleophilic Attack by H-Phe-NHNH₂ H_Phe_NHNH2->Coupling Coupling_Reagent Coupling Reagent + Additive (if any) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Dipeptide Boc-AA-Phe-NHNH₂ Coupling->Dipeptide Byproducts Byproducts Coupling->Byproducts

General workflow for the synthesis of a dipeptide hydrazide.

ReagentComparison cluster_classes Classes of Reagents cluster_performance Performance Metrics Coupling_Reagents Coupling Reagents Carbodiimides Carbodiimides (e.g., DIC) Coupling_Reagents->Carbodiimides Phosphonium_Salts Phosphonium Salts (e.g., PyBOP) Coupling_Reagents->Phosphonium_Salts Aminium_Uronium_Salts Aminium/Uronium Salts (e.g., HBTU, HATU) Coupling_Reagents->Aminium_Uronium_Salts Immonium_Salts Immonium Salts (e.g., COMU) Coupling_Reagents->Immonium_Salts Yield Yield Carbodiimides->Yield Good Racemization Racemization Suppression Carbodiimides->Racemization Moderate Side_Reactions Side Reactions Carbodiimides->Side_Reactions N-acylurea Phosphonium_Salts->Yield High Phosphonium_Salts->Racemization High Phosphonium_Salts->Side_Reactions Minimal Aminium_Uronium_Salts->Yield Very High Aminium_Uronium_Salts->Racemization Very High Aminium_Uronium_Salts->Side_Reactions Guanidinylation Immonium_Salts->Yield Very High Immonium_Salts->Racemization Very High Immonium_Salts->Side_Reactions Minimal

Comparison of different classes of coupling reagents.

Potential Side Reactions with Hydrazides

The hydrazide moiety in H-Phe-NHNH₂ is a potent nucleophile, which can potentially lead to side reactions.

  • Double Acylation: The presence of two nitrogen atoms in the hydrazide group could theoretically lead to acylation on both nitrogens. However, the N-terminal nitrogen is generally more nucleophilic and sterically accessible, making mono-acylation the predominant pathway. Using a stoichiometric amount of the activated amino acid is crucial.

  • Guanidinylation: With aminium/uronium reagents like HBTU and HATU, an excess of the coupling reagent can lead to the guanidinylation of the free N-terminal amine of the hydrazide, resulting in a capped and unreactive species.[4] This side reaction can be minimized by using a 1:1 ratio of the coupling reagent to the carboxylic acid and by employing a pre-activation step.

  • Reaction with the Coupling Reagent: The nucleophilic hydrazide could potentially react directly with the coupling reagent itself, although this is less common, especially when the carboxylic acid is pre-activated.

Conclusion

The selection of a coupling reagent for the synthesis of dipeptides with H-Phe-NHNH₂ requires a careful balance of reactivity, cost, and the potential for side reactions. For routine syntheses where cost is a primary concern, DIC/HOBt offers a reliable option. For higher yields and lower racemization risk, phosphonium salts like PyBOP are excellent choices. For the most challenging couplings, particularly with sterically hindered amino acids, and to achieve the highest purity with minimal racemization, aminium/uronium salts such as HATU and the newer immonium salt COMU are superior, albeit at a higher cost.[2][3] Careful control of stoichiometry and reaction conditions is paramount to minimize side reactions, especially those associated with the hydrazide moiety. The protocols and comparative data provided in this guide offer a solid foundation for researchers to select and optimize the most suitable coupling strategy for their specific needs.

References

Head-to-head comparison of H-Phe-NHNH2 and Fmoc-Phe-NH2 in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of H-Phe-NHNH2 and Fmoc-Phe-NH2 in Solid-Phase Peptide Synthesis (SPPS)

In the realm of solid-phase peptide synthesis (SPPS), the choice of C-terminal residue is crucial as it dictates the final structure and subsequent applications of the synthetic peptide. This guide provides a detailed comparison between two distinct C-terminal phenylalanine derivatives: Phenylalanine hydrazide (this compound) and Phenylalanine amide (Fmoc-Phe-NH2). While both are utilized in SPPS, they serve fundamentally different purposes, leading to peptides with unique C-terminal functionalities. This comparison will elucidate their respective roles, the methodologies for their incorporation, and their performance characteristics in SPPS.

Introduction to the Competitors

This compound (Phenylalanine hydrazide) is an amino acid derivative where the C-terminal carboxylic acid is replaced by a hydrazide group (-NHNH2). In the context of Fmoc-based SPPS, its Nα-protected form, Fmoc-Phe-NHNH2 , is the practical building block used for peptide chain elongation. The resulting peptide will possess a C-terminal hydrazide, a key functional group for applications such as native chemical ligation (NCL) and the synthesis of cyclic peptides.

Fmoc-Phe-NH2 is the Nα-Fmoc protected form of phenylalanine amide. It is used to introduce a C-terminal phenylalanine residue with a primary amide (-NH2) instead of a carboxylic acid. Peptides with C-terminal amides often exhibit increased stability against enzymatic degradation and can mimic the native structure of many biologically active peptides.

Performance and Applications: A Comparative Overview

The selection between synthesizing a peptide hydrazide or a peptide amide is driven entirely by the intended downstream application. It is not a matter of one being inherently superior in the synthesis process itself, but rather a choice of the desired chemical handle on the final product.

FeaturePeptide synthesized with Phenylalanine HydrazidePeptide synthesized with Phenylalanine Amide
C-Terminal Functionality Hydrazide (-CONHNH2)Primary Amide (-CONH2)
Key Applications - Native Chemical Ligation (NCL) for protein synthesis- Synthesis of cyclic peptides- Conjugation to other molecules- Increased biological half-life- Mimicking endogenous peptides- Therapeutic peptide development
Starting Material in SPPS Pre-loaded hydrazide resin or Fmoc-Phe-NHNH2 for loadingRink Amide resin
Typical Precursor Fmoc-NHNH2 (9-fluorenylmethyl carbazate) to prepare the resin[1]Commercially available Fmoc-Phe-OH and Rink Amide resin

Experimental Data Summary

Direct comparative quantitative data for the synthesis of an identical peptide sequence with these two different C-termini is not commonly published as they are synthesized for different purposes. However, based on established SPPS protocols, the expected performance can be summarized. The success of SPPS is generally evaluated by the crude purity and overall yield of the target peptide.[2]

ParameterPeptide with C-terminal Phe-NHNH2 (Expected)Peptide with C-terminal Phe-NH2 (Expected)
Crude Purity (by HPLC) >85%>90%[2]
Overall Yield ~65-70%~75%[2]
Coupling Time (per residue) 1-2 hours1-2 hours[2]
Coupling Reagents HBTU/DIPEA or similarHBTU/DIPEA or similar[2]

Note: The slightly lower expected yield for peptide hydrazides can be attributed to the additional steps and handling required for preparing the hydrazide resin if not purchased pre-loaded.

Experimental Protocols

Protocol 1: Synthesis of a Peptide with a C-terminal Phenylalanine Amide

This protocol is based on standard Fmoc/tBu chemistry for the synthesis of a model peptide Ac-Gly-Ala-Phe-NH2 on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, and repeat this step once.

  • Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and DMF.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Dissolve 3 equivalents of Fmoc-Phe-OH, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin as described in step 3.

  • Subsequent Amino Acid Couplings (Fmoc-Ala-OH, Fmoc-Gly-OH): Repeat steps 2, 3, and 4 for each subsequent amino acid.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 2: Synthesis of a Peptide with a C-terminal Phenylalanine Hydrazide

This protocol describes the synthesis of the model peptide Ac-Gly-Ala-Phe-NHNH2, starting with the preparation of a hydrazide resin.

  • Preparation of Hydrazide Resin:

    • Swell 2-chlorotrityl chloride resin in DMF.

    • Treat the resin with a solution of Fmoc-NHNH2 (9-fluorenylmethyl carbazate) and DIPEA in DMF to load the hydrazide linker.[1]

    • Wash the resin with DMF, DCM, and methanol and dry under vacuum.

  • Fmoc Deprotection: Remove the Fmoc group from the hydrazide resin using 20% piperidine in DMF as described above.

  • Washing: Wash the resin as described in Protocol 1, step 3.

  • First Amino Acid Coupling (Fmoc-Phe-OH): Couple Fmoc-Phe-OH to the deprotected hydrazide resin using the same activation and coupling procedure as in Protocol 1, step 4.

  • Peptide Elongation: Continue the peptide synthesis by repeating the deprotection, washing, and coupling steps for Fmoc-Ala-OH and Fmoc-Gly-OH.

  • N-terminal Acetylation: Perform N-terminal acetylation as described in Protocol 1, step 6.

  • Cleavage: Cleave the peptide hydrazide from the resin using a mild acidic cleavage cocktail (e.g., TFA/TIS/H2O) to yield the final peptide hydrazide.

  • Precipitation and Purification: Precipitate and purify the peptide hydrazide as described in Protocol 1, step 8.

Visualizing the Synthesis Workflows

The following diagrams illustrate the distinct workflows for synthesizing peptide amides and peptide hydrazides.

Peptide_Amide_Synthesis Start Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Couple_Phe Couple Fmoc-Phe-OH (HBTU/DIPEA) Wash1->Couple_Phe Wash2 Wash Couple_Phe->Wash2 Elongate Repeat Deprotection, Wash, and Coupling for subsequent AAs Wash2->Elongate Wash3 Wash Elongate->Wash3 Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage End Peptide-Phe-NH2 Cleavage->End

Caption: Workflow for Peptide Amide Synthesis.

Peptide_Hydrazide_Synthesis Start 2-Cl-Trt Resin Load_Hydrazide Load Fmoc-NHNH2 Start->Load_Hydrazide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Load_Hydrazide->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Couple_Phe Couple Fmoc-Phe-OH (HBTU/DIPEA) Wash1->Couple_Phe Wash2 Wash Couple_Phe->Wash2 Elongate Repeat Deprotection, Wash, and Coupling for subsequent AAs Wash2->Elongate Wash3 Wash Elongate->Wash3 Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage End Peptide-Phe-NHNH2 Cleavage->End

Caption: Workflow for Peptide Hydrazide Synthesis.

Conclusion

The choice between this compound (in its Fmoc-protected form) and Fmoc-Phe-NH2 in SPPS is dictated by the desired C-terminal functionality of the peptide, which in turn is determined by its intended application. Fmoc-Phe-NH2 is the precursor for peptides with a C-terminal amide, often sought for enhanced biological stability. Conversely, the synthesis of peptide hydrazides using an Fmoc-protected hydrazide linker is the gateway to advanced applications like native chemical ligation for the synthesis of larger proteins. Both methodologies are robust and efficient, relying on the well-established principles of Fmoc-SPPS. The primary difference lies in the initial setup of the solid support, with the subsequent steps of peptide elongation being largely identical. Researchers and drug development professionals should select their C-terminal residue based on the specific requirements of their project, with the confidence that either a peptide amide or a peptide hydrazide can be synthesized with high fidelity.

References

A Comparative Guide to HPLC Analysis for Assessing the Purity of H-Phe-NH2 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical checkpoint to ensure the validity, reproducibility, and safety of their work. This guide provides an objective comparison of key analytical techniques for assessing the purity of the dipeptide H-Phe-NHNH2 (L-Phenylalanine hydrazide). We will explore Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE), presenting detailed experimental protocols, comparative performance data, and workflow visualizations to aid in method selection and implementation.

Comparison of Key Performance Metrics

The selection of an analytical technique for peptide purity analysis often involves a trade-off between resolution, speed, and the specific physicochemical properties of the peptide. The following table summarizes the expected performance of RP-HPLC, UPLC-MS, and CE for the analysis of this compound.

Disclaimer: The following data is representative and intended for illustrative purposes. Actual results may vary based on the specific peptide sample, instrumentation, and method conditions.

Performance MetricRP-HPLC with UV DetectionUPLC-MSCapillary Electrophoresis (CE)
Principle of Separation HydrophobicityHydrophobicity and Mass-to-Charge RatioCharge-to-Size Ratio
Typical Purity Determination (%) 98.598.798.4
Resolution of Main Impurity 1.82.52.1
Analysis Time (minutes) 251020
Relative Precision (RSD%) < 1.0< 0.8< 1.5
Throughput ModerateHighModerate
Cost per Sample LowModerateLow to Moderate
Information Provided Retention time, peak area (% purity)Retention time, peak area (%), molecular weight of all componentsMigration time, peak area (% purity)
Key Advantage Robust, widely available, and cost-effective for routine purity checks.Provides comprehensive purity and identity data in a single run.[1]Orthogonal separation mechanism, useful for resolving impurities that co-elute in RP-HPLC.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable peptide purity analysis.

Protocol 1: RP-HPLC Purity Analysis

Objective: To determine the purity of this compound by separating it from synthetic impurities based on hydrophobicity.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 10-60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 220 nm.[3]

  • Sample Preparation: Dissolve the lyophilized this compound peptide in Mobile Phase A to a final concentration of 1 mg/mL.[2] Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: UPLC-MS Impurity Profiling

Objective: To determine the purity of this compound and identify any impurities by their mass-to-charge ratio.

  • Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.[2]

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: 15-65% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Detection: UV at 220 nm and MS detection in positive ion mode (ESI).

  • Sample Preparation: The peptide is dissolved in Mobile Phase A at a concentration of 0.5 mg/mL and filtered through a 0.22 µm filter.[4]

Protocol 3: Capillary Electrophoresis (CE) Purity Analysis

Objective: To provide an orthogonal assessment of the purity of this compound based on its charge-to-size ratio.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica, 50 µm i.d., effective length 50 cm.

  • Electrolyte: 50 mM phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: UV at 200 nm.

  • Sample Preparation: Dissolve the peptide in the electrolyte buffer or water to a concentration of 0.5 mg/mL. If the sample contains high salt concentrations, a desalting step may be necessary.[5]

Visualizing the Analytical Workflow and Method Comparison

To further clarify the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Lyophilized this compound dissolve Dissolve in Mobile Phase A start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject separation C18 Column Separation (Gradient Elution) inject->separation detection UV Detection (220 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate end end calculate->end Final Purity Report

Caption: Experimental workflow for RP-HPLC purity analysis of this compound.

Method_Comparison cluster_main Peptide Purity Analysis Methods cluster_attributes Key Attributes HPLC RP-HPLC Purity Purity (%) HPLC->Purity Cost Cost-Effectiveness HPLC->Cost Throughput Throughput HPLC->Throughput LCMS LC-MS LCMS->Purity Identity Identity (MW) LCMS->Identity LCMS->Throughput CE Capillary Electrophoresis CE->Purity Orthogonal Orthogonal Data CE->Orthogonal CE->Cost

Caption: Logical comparison of RP-HPLC, LC-MS, and CE for peptide purity analysis.

References

A Comparative Analysis of H-Phe-NHNH2 Stability in Peptide Linker Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of targeted therapeutics, particularly in the field of antibody-drug conjugates (ADCs). The linker's stability dictates the pharmacokinetic profile, efficacy, and toxicity of the conjugate. This guide provides an objective comparison of the stability of the H-Phe-NHNH2 (Phenylalanyl-hydrazide) linker with other commonly employed peptide linkers. The data presented is curated from peer-reviewed literature and is intended to inform the rational design of next-generation bioconjugates.

Comparative Stability of Peptide Linkers

The stability of a peptide linker is paramount to prevent premature payload release in systemic circulation, which can lead to off-target toxicity and a diminished therapeutic window. The following table summarizes the available quantitative data on the stability of this compound (represented by aromatic hydrazone data) and other widely used linkers in human plasma.

Linker TypeCleavage MechanismHalf-life (t½) in Human Plasma (pH 7.4)Key Considerations
This compound (Aromatic Hydrazone) Acid Hydrolysis> 72 hours[1]Stability is highly pH-dependent; designed for cleavage in the acidic environment of endosomes/lysosomes.[1] Aromatic hydrazones are generally more stable than their aliphatic counterparts.[1]
Valine-Citrulline (Val-Cit) Enzymatic (Cathepsin B)~230 days[2]Considered highly stable in human plasma and is a standard for cleavable linkers in approved ADCs.[2] However, it shows instability in mouse plasma due to susceptibility to carboxylesterase 1c.[2][3]
Thioether (e.g., SMCC) Non-cleavableVery High (Half-life of intact ADC can be several days, e.g., ~9.9 days for some constructs)[4]Payload release occurs upon complete lysosomal degradation of the antibody, leading to high plasma stability.[5] This can result in a wider therapeutic window.[5]
Glutamic acid-Valine-Citrulline (EVCit) Enzymatic (Cathepsin B)High (No significant degradation observed in 28 days)[5]Modified Val-Cit linker designed to have high stability in both human and mouse plasma.[3][5]
Silyl Ether Acid Hydrolysis> 7 days[5][6]A next-generation acid-labile linker with significantly improved plasma stability over traditional hydrazones.[6]

Note: The stability of this compound is represented by data for aromatic aldehyde-derived hydrazones, as specific half-life data for this compound was not available. This is a reasonable approximation as this compound would form an aromatic hydrazone bond.

Experimental Protocols

Accurate and reproducible assessment of linker stability is crucial for the development of safe and effective bioconjugates. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay (LC-MS Method)

Objective: To determine the rate of linker cleavage and payload release of a bioconjugate in plasma from various species.

Materials:

  • Test bioconjugate (e.g., ADC)

  • Control bioconjugate with a stable linker (optional)

  • Human, mouse, or rat plasma (e.g., K2-EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Ice-cold acetonitrile with an internal standard

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Pre-warm the plasma to 37°C.

  • Incubation: Spike the test bioconjugate into the plasma to a final concentration of 100 µg/mL.[7][8] Prepare a control sample by spiking the bioconjugate into PBS at the same concentration.

  • Time Points: Incubate the samples at 37°C with gentle agitation.[8] Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).[7]

  • Sample Preparation: To each 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard to precipitate plasma proteins.[8]

  • Centrifugation: Vortex the samples and then centrifuge at >10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[6]

  • Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS method to quantify the amount of released payload relative to the total possible payload.

  • Data Analysis: Plot the percentage of released payload versus time. Calculate the half-life (t½) of the linker in plasma.

pH-Dependent Stability Assay

Objective: To assess the stability of the linker at different pH values, simulating physiological and endosomal/lysosomal conditions.

Materials:

  • Test bioconjugate

  • Buffers of varying pH (e.g., PBS at pH 7.4, acetate buffer at pH 5.5)

  • Incubator at 37°C

  • Analytical system (e.g., HPLC, LC-MS)

Procedure:

  • Preparation: Prepare solutions of the test bioconjugate in the different pH buffers.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Analysis: Analyze the aliquots to determine the percentage of intact bioconjugate remaining.

  • Data Analysis: Plot the percentage of intact bioconjugate versus time for each pH condition to determine the degradation kinetics.

Visualizing Key Processes

To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis start Bioconjugate in Plasma (pH 7.4) incubation Incubate at 37°C start->incubation sampling Collect Aliquots (0, 6, 24, 48, 72, 168h) incubation->sampling precipitation Protein Precipitation (Acetonitrile) sampling->precipitation centrifugation Centrifugation precipitation->centrifugation lcms LC-MS Analysis (Quantify Released Payload) centrifugation->lcms data_analysis Data Analysis (Calculate Half-life) lcms->data_analysis

In Vitro Plasma Stability Assay Workflow

adc_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Cell Receptor ADC->Receptor Binding Endosome Early Endosome (pH ~6.0-6.5) Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Maturation Payload Released Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target Therapeutic Effect

ADC Internalization and Payload Release

References

Safety Operating Guide

Proper Disposal of H-Phe-NHNH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of H-Phe-NHNH2 (L-Phenylalanine hydrazide), a common reagent in pharmaceutical research and development.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety protocols to mitigate risks associated with its handling and disposal. This guide outlines the necessary procedures, from immediate safety measures to the final steps of waste consolidation and pickup, ensuring compliance and minimizing environmental impact.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or safety goggles
Lab CoatStandard laboratory coat
Respiratory ProtectionUse in a well-ventilated area or under a fume hood.

In the event of a spill, small quantities should be carefully collected using appropriate tools and placed into a designated, labeled waste container. For larger spills, use a shovel to transfer the material into a suitable waste disposal container.[1]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound waste.

  • Waste Identification and Segregation:

    • Properly identify all waste containing this compound.

    • Segregate this compound waste from other chemical waste streams to prevent inadvertent and dangerous reactions. Never mix incompatible wastes.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically resistant container for this compound waste. The container must be kept closed except when adding waste.

    • Label the waste container clearly with "Hazardous Waste" and "this compound". Include the full chemical name (L-Phenylalanine hydrazide) and any known hazards.

  • Disposal of Contaminated Materials:

    • Solid Waste: Dispose of contaminated items such as gloves, weighing papers, and pipette tips in the designated this compound solid waste container.

    • Liquid Waste: Unused solutions of this compound should be collected in a designated liquid waste container. Do not dispose of this compound solutions down the drain.

    • Empty Containers: To dispose of an empty this compound container, thoroughly empty all contents. The first rinse with a suitable solvent (e.g., methanol or ethanol) must be collected and disposed of as hazardous liquid waste. Subsequent rinses of containers that held highly toxic chemicals may also need to be collected.

  • Storage of Waste:

    • Store the sealed and labeled this compound waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with a complete inventory of the waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Waste Identification & Segregation cluster_2 Step 2: Containerization cluster_3 Step 3: Storage & Disposal start Generate this compound Waste identify Identify Waste Type (Solid, Liquid, Empty Container) start->identify segregate Segregate from Incompatible Waste identify->segregate solid_container Place in Labeled Solid Waste Container segregate->solid_container Solid Waste liquid_container Place in Labeled Liquid Waste Container segregate->liquid_container Liquid Waste rinse_container Rinse Container, Collect First Rinse as Hazardous Waste segregate->rinse_container Empty Container storage Store in Designated Hazardous Waste Area with Secondary Containment solid_container->storage liquid_container->storage rinse_container->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

Chemical Hazard Profile: this compound

Hazard ClassificationDescription
Acute Toxicity Phenylhydrazine is categorized as acutely toxic if swallowed, in contact with skin, or if inhaled.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]
Carcinogenicity Phenylhydrazine and its salts are considered potential carcinogens by NIOSH and the California OEHHA.[3]
Aquatic Toxicity Phenylhydrazine is very toxic to aquatic life.[2]

Given these potential hazards, it is essential to handle this compound with care and to ensure that all waste is disposed of in a manner that prevents environmental contamination. Always consult your institution's specific guidelines for hazardous waste disposal.

References

Essential Safety and Handling Guide for H-Phe-NHNH2 (L-Phenylalanine hydrazide)

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of H-Phe-NHNH2 (L-Phenylalanine hydrazide), a compound that requires careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, or L-Phenylalanine hydrazide, is a chemical that necessitates stringent safety measures due to its potential hazards. While specific toxicological properties may not be exhaustively investigated, its structural similarity to hydrazine derivatives suggests that it should be handled with caution.[1][2] Hydrazine compounds are known for their potential toxicity, carcinogenicity, and corrosiveness.[1][3][4] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPEMaterial/Standard Specification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique.[3][4]
Eyes Safety goggles or a face shieldUse indirect-vent splash-resistant goggles or a full-face shield to protect against splashes and vapors.[1][3][4]
Body Laboratory coatA flame-resistant lab coat should be worn over personal clothing.[3]
Respiratory Respirator (if necessary)Use of a respirator should be a last resort. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[1][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure risk. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Preparation:

  • Designate a Work Area: Clearly mark the area where this compound will be handled and restrict access to authorized personnel.[2]

  • Assemble PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in working order.[1][3]

  • Review the SDS: Familiarize yourself with the Safety Data Sheet (SDS) for this compound.[5][6]

Handling:

  • Work in a Fume Hood: All weighing and manipulation of this compound must be performed inside a chemical fume hood to control inhalation exposure.[2]

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[7]

  • Portioning: When transferring the substance, use appropriate tools and techniques to minimize spillage.

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated place.[7]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_disposal Disposal prep1 Designate & Restrict Access to Work Area prep2 Assemble & Inspect PPE prep1->prep2 prep3 Verify Emergency Equipment (Shower/Eyewash) prep2->prep3 prep4 Review Safety Data Sheet (SDS) prep3->prep4 handle1 Weigh & Aliquot Compound prep4->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 handle3 Securely Close Container After Use handle2->handle3 disp1 Decontaminate Work Surfaces handle3->disp1 Proceed to Disposal disp2 Segregate Waste (Solid & Liquid) disp1->disp2 disp3 Dispose of Contaminated PPE disp2->disp3 disp4 Label & Store Waste Securely disp3->disp4

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection: Collect all waste containing this compound, including surplus material and contaminated consumables (e.g., gloves, weighing paper), in designated, sealed, and clearly labeled containers.

  • Disposal Method: Dispose of the chemical waste through a licensed disposal company. Do not discharge into drains or the environment.[7]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is required.

Table 2: Emergency Response Protocol for this compound

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Evacuate the area. Avoid breathing vapors or dust. Wearing appropriate PPE, contain the spill using an inert absorbent material. Sweep up and place in a suitable, closed container for disposal.[7][8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.